2-Formamidobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-formamidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAISXTKWTBOYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875604 | |
| Record name | Butanoic acid, 2-(formylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106873-99-8 | |
| Record name | Butanoic acid, 2-(formylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Formyl-L-2-aminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the structure of 2-Formamidobutanoic acid
An In-depth Technical Guide to the Structure of 2-Formamidobutanoic Acid
Abstract: This technical guide provides a comprehensive analysis of the molecular structure of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this molecule's chemical identity, stereochemistry, and key structural characteristics. This document elucidates the core structural components, predicts its spectroscopic signatures, and presents a systematic workflow for its structural verification, grounding all claims in established chemical principles.
Chemical Identity and Nomenclature
This compound is a derivative of the non-proteinogenic amino acid, 2-aminobutanoic acid. The defining feature is the formylation of the alpha-amino group. This modification significantly alters the molecule's chemical properties compared to its parent amino acid.
Key identifiers for this compound are consolidated in Table 1. It is important to note that multiple CAS numbers appear in different databases, which may distinguish between racemic mixtures and specific enantiomers or represent different database entries[1][2][3].
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | N-Formyl-DL-2-aminobutyric Acid | [3] |
| Molecular Formula | C₅H₉NO₃ | [3][4] |
| Molecular Weight | 131.13 g/mol | [3] |
| CAS Number | 82413-57-8; 106873-99-8 | [1][2][3] |
| SMILES | CCC(C(=O)O)NC=O | [5] |
Core Molecular Structure and Stereochemistry
The structure of this compound is best understood by dissecting it into its constituent functional groups attached to a central chiral carbon.
2.1. Butanoic Acid Backbone: The foundation of the molecule is a four-carbon carboxylic acid chain, butanoic acid. The carbon atoms are numbered starting from the carboxyl carbon (C1).
2.2. Key Functional Groups:
-
Carboxylic Acid (-COOH): Located at C1, this group is responsible for the acidic nature of the molecule.
-
Formamido Group (-NHCHO): This group is attached to the alpha-carbon (C2). It consists of a secondary amide linkage where the nitrogen atom is bonded to both the butanoic acid backbone and a formyl group (-CHO). This group is planar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).
2.3. Chirality: The alpha-carbon (C2) is a stereocenter as it is bonded to four different groups: a hydrogen atom, a carboxyl group, an ethyl group (-CH₂CH₃), and the formamido group. Consequently, this compound exists as a pair of enantiomers:
-
(S)-2-Formamidobutanoic acid
-
(R)-2-Formamidobutanoic acid
The racemic mixture is often denoted as (DL)-2-Formamidobutanoic acid. The specific stereochemistry is critical in biological contexts, as enzymatic interactions are typically highly stereoselective.
The logical assembly of these components is visualized in the diagram below.
Caption: Logical relationship of the core structural units.
Protocol for Structural Elucidation and Verification
Confirming the structure of a synthesized or isolated sample of this compound requires a multi-technique spectroscopic approach. The following workflow provides a self-validating system for structural verification.
Caption: A systematic workflow for spectroscopic structure confirmation.
Predicted Spectroscopic Data
3.1.1. ¹H NMR Spectroscopy
-
Carboxyl Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
-
Formyl Proton (-CHO): A singlet around 8.0-8.2 ppm.
-
Amide Proton (-NH-): A doublet (due to coupling with the α-H) around 7.9-8.3 ppm. Its chemical shift can be concentration and solvent dependent.
-
Alpha Proton (Cα-H): A multiplet (doublet of quartets) around 4.3-4.5 ppm, coupled to the amide proton and the C3 methylene protons.
-
Methylene Protons (-CH₂-): A multiplet around 1.6-1.9 ppm.
-
Methyl Protons (-CH₃): A triplet around 0.9-1.0 ppm.
3.1.2. ¹³C NMR Spectroscopy
-
Carboxyl Carbon (-COOH): Expected around 170-175 ppm.
-
Formyl Carbon (-CHO): Expected around 160-165 ppm.
-
Alpha Carbon (Cα): Expected around 50-55 ppm.
-
Methylene Carbon (-CH₂-): Expected around 25-30 ppm.
-
Methyl Carbon (-CH₃): Expected around 10-15 ppm.
3.1.3. Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=O Stretch (Amide I Band): A strong, sharp peak around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II Band): A peak around 1530-1550 cm⁻¹.
Conclusion
The structure of this compound is unambiguously defined by a butanoic acid core with a formamido substituent at the chiral alpha-carbon. This guide has detailed its chemical identity, structural components, and stereochemical nature. Furthermore, it has provided a robust, multi-step spectroscopic workflow and predicted spectral data that serve as a reliable protocol for the empirical verification of its synthesis or isolation. This foundational structural knowledge is a prerequisite for any further investigation into its chemical reactivity, biological activity, or application in materials and drug development.
References
-
2a biotech. This compound. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 559455, this compound. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13470445, 2-Formylbutanoic acid. Available at: [Link]
Sources
2-Formamidobutanoic acid chemical and physical properties
Introduction
2-Formamidobutanoic acid, also known as N-formyl-α-aminobutyric acid, is a derivative of the non-proteinogenic amino acid α-aminobutyric acid. Its structure features a formyl group attached to the nitrogen of the amino group, a modification that has significant implications for its chemical reactivity and potential applications. This N-protection strategy is a cornerstone of synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents. By masking the nucleophilicity of the amino group, the formyl moiety allows for selective reactions at other functional sites of the molecule. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, synthesis, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are crucial for its handling, characterization, and application in a laboratory setting.
Structure and Identification
-
IUPAC Name: 2-(formylamino)butanoic acid
-
Synonyms: N-formyl-alpha-aminobutyric acid, N-formyl-2-aminobutanoic acid
-
Molecular Formula: C₅H₉NO₃[1]
-
Molecular Weight: 131.13 g/mol [1]
-
CAS Number: 106873-99-8 (for the DL-racemic form)[2][]
Physicochemical Data
A summary of the known and estimated physicochemical properties is presented in Table 1. It is important to note that while some experimental data is available for the N-formyl derivative, other properties are inferred from its parent compound, 2-aminobutanoic acid.
| Property | Value | Source/Comment |
| Physical State | White solid | [1] |
| Melting Point | 155 °C | [1] (for DL-form) |
| Boiling Point | Not available | Decomposes upon strong heating. |
| Solubility | Not experimentally determined | Expected to have moderate solubility in water and polar organic solvents. |
| pKa (Carboxyl) | ~2.3 (estimated) | Based on the parent amino acid. |
| pKa (Amide N-H) | ~19 (estimated) | Typical pKa for a formamide N-H. |
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra are not widely available in public databases, computational predictions and comparisons with the parent amino acid provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Predicted chemical shifts for ¹H and ¹³C NMR are available from computational studies.[4][5]
¹³C NMR: The predicted ¹³C NMR spectrum shows distinct signals for each of the five carbon atoms in the molecule, with the carbonyl carbons of the carboxylic acid and the formyl group appearing at the downfield end of the spectrum.[4][5]
¹H NMR: The predicted ¹H NMR spectrum would be expected to show characteristic signals for the ethyl side chain, the α-proton, the amide proton, and the formyl proton.[4][5] The coupling patterns would provide connectivity information.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
O-H stretch (Carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
N-H stretch (Amide): A band around 3300 cm⁻¹
-
C=O stretch (Carboxylic acid): A strong band around 1700-1725 cm⁻¹
-
C=O stretch (Amide I band): A strong band around 1650-1680 cm⁻¹
-
N-H bend (Amide II band): A band around 1550 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 131.13), the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.
Synthesis and Manufacturing
The primary route for the synthesis of this compound involves the N-formylation of its parent amino acid, 2-aminobutanoic acid. This can be achieved through several established methods.
Synthesis Workflow
The general workflow for the synthesis of this compound is depicted below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Method: Formylation using Formamide
This protocol is adapted from a general procedure for the N-formylation of amino acids.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminobutanoic acid in an excess of formamide.
-
Heating: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 95-100°C.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or NMR spectroscopy of aliquots, until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. The method of purification will depend on the scale and the desired purity.
-
Crystallization: If the product is a solid and less soluble in the reaction mixture upon cooling, it may be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Chromatography: For smaller scales or to achieve high purity, the crude product can be purified by column chromatography on silica gel.
-
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.
Chemical Reactivity and Stability
The reactivity of this compound is dominated by its three functional groups: the carboxylic acid, the formamide, and the C-H bonds of the ethyl side chain.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, and salt formation with bases.
-
Formamide Group: The formyl group is a robust protecting group but can be removed under acidic or basic hydrolysis conditions to regenerate the free amino group. The N-H proton is weakly acidic.
-
Stability: The compound is generally stable under normal laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented in mainstream literature, its structural features suggest several potential uses in medicinal chemistry and drug discovery.
Peptide Synthesis
As an N-protected amino acid, this compound can serve as a building block in peptide synthesis. The formyl group prevents the unwanted participation of the amino group in peptide bond formation, allowing for the controlled, sequential addition of amino acid residues to a growing peptide chain.
As a Scaffold for Novel Therapeutics
Unnatural amino acids and their derivatives are increasingly utilized as scaffolds for the development of novel therapeutic agents.[6][7] The unique side chain and the protected amino group of this compound make it a candidate for the synthesis of peptidomimetics and other small molecules with potential biological activity. These derivatives can be designed to interact with specific biological targets, such as enzymes or receptors.
Investigating Biological Pathways
Derivatives of non-proteinogenic amino acids can be used as chemical probes to study biological pathways. By incorporating this compound or its derivatives into biological systems, researchers can investigate metabolic processes and the roles of specific enzymes.
Analytical Methodologies
The analysis of this compound typically involves a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid or trifluoroacetic acid) is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound (e.g., its methyl ester), GC-MS can be used for separation and identification.
-
NMR Spectroscopy: As detailed in Section 2.1, NMR is the primary method for structural elucidation and confirmation.
Safety, Handling, and Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0006454). Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and calculated 1H and 13C NMR chemical shift in N-formyl-DL-alpha-aminobutyric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and calculated 1H and 13C NMR chemical shift in N-formyl-DL-alpha-aminobutyric acid. Retrieved from [Link]
-
PubChem. (n.d.). (R)-2-Aminobutanoate. Retrieved from [Link]
- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
-
NIST. (n.d.). dl-2-Aminobutyric acid. Retrieved from [Link]
-
PubChem. (n.d.). (-)-2-Aminobutyric acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
-
Wikipedia. (n.d.). α-Aminobutyric acid. Retrieved from [Link]
-
Frontiers. (n.d.). Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway. Retrieved from [Link]
- Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
- Google Patents. (n.d.). US20240122860A1 - Polypeptide formulations for oral delivery.
-
PubChem. (n.d.). Alpha-Aminobutyric Acid. Retrieved from [Link]
-
NP-MRD. (2022). Showing NP-Card for L-2-Amino-3-oxobutanoic acid (NP0087507). Retrieved from [Link]
-
MDPI. (n.d.). Emerging Trends in Non-Protein Amino Acids as Potential Priming Agents: Implications for Stress Management Strategies and Unveiling Their Regulatory Functions. Retrieved from [Link]
-
PubChem. (n.d.). D-Alpha-aminobutyric acid. Retrieved from [Link]
- Google Patents. (n.d.). CN105481703A - Method for synthesizing (S)-2-aminobutanol.
-
MDPI. (n.d.). Gamma-Aminobutyric Acid: A Novel Biomolecule to Improve Plant Resistance and Fruit Quality. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, 2-amino-, (S)-. Retrieved from [Link]
-
NIST. (n.d.). 4-Aminobutanoic acid. Retrieved from [Link]
-
ChemSrc. (n.d.). Cas no 70606-05-2 (Butanoic acid, 2-(methylamino)-). Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. N-Formyl-DL-2-aminobutyric Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Gamma-Aminobutyric Acid: A Novel Biomolecule to Improve Plant Resistance and Fruit Quality | MDPI [mdpi.com]
Introduction: The Significance of 2-Formamidobutanoic Acid
An In-depth Technical Guide to the Synthesis of 2-Formamidobutanoic Acid
This compound, also known as N-formyl-α-aminobutyric acid, is a derivative of the non-proteinogenic amino acid 2-aminobutanoic acid. The introduction of the formyl group (-CHO) to the alpha-amino group serves as a crucial protective strategy in peptide synthesis and the development of pharmaceutical intermediates.[1][2] Formamides are a significant class of compounds, appearing as key intermediates in the synthesis of fungicides, pharmaceuticals, isocyanates, and formamidines.[1] The formyl group is notable for its stability under various conditions and its facile removal under mild hydrolysis, making it an effective protecting group. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and comparative analyses for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from two primary strategic directions: (1) the direct formylation of the pre-existing 2-aminobutanoic acid scaffold, or (2) the initial construction of the 2-aminobutanoic acid backbone from simpler precursors, followed by N-formylation. The selection of a specific pathway is dictated by factors such as the availability and cost of starting materials, desired stereochemical control, scalability, and tolerance to specific reaction conditions.
Caption: High-level overview of synthetic routes to this compound.
Pathway 1: Direct N-Formylation of 2-Aminobutanoic Acid
The most straightforward approach involves the direct attachment of a formyl group to the primary amine of 2-aminobutanoic acid. The nucleophilic nitrogen atom attacks an electrophilic formylating agent. The choice of this agent is critical and influences reaction efficiency, selectivity, and the preservation of stereochemical integrity if a specific enantiomer is used.
Key Formylating Agents and Mechanistic Insights
A variety of reagents can serve as the formyl source, each with distinct advantages and mechanistic nuances.[1][3]
-
Formic Acid : As the simplest formylating agent, formic acid can be used directly, often heated with the amine to drive the condensation reaction by removing water.[1] This method can be conducted under solvent-free conditions, enhancing its green chemistry profile.[1] Catalysts are frequently employed to activate the formic acid. For instance, molecular iodine (I₂) has been shown to be a highly effective catalyst, proceeding via an in-situ generated HI species that protonates the formic acid, increasing its electrophilicity.[4] This method is notable for its applicability to α-amino acid esters without causing epimerization.[4]
-
Formamide : This reagent serves as both the formyl source and solvent. Heating an amino acid, such as 2-aminobutanoic acid, in a stoichiometric excess of formamide provides the N-formylated product in high yield.[5] This method is simple and direct, making it suitable for large-scale preparations.[5]
-
Activated Formic Acid Derivatives : To achieve formylation under milder conditions, particularly to prevent racemization of chiral centers, activated derivatives are used.
-
Formic Acid with Carbodiimides (e.g., DCC) : Dicyclohexylcarbodiimide (DCC) activates formic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. This approach minimizes racemization.[1]
-
Glyoxylic Acid with Peroxides : A modern, metal-free approach uses glyoxylic acid as a formyl equivalent. A peroxide mediator initiates a decarboxylative coupling reaction, yielding the N-formylated product with water and carbon dioxide as the only byproducts, which simplifies purification.[2][6]
-
Comparative Data for Formylation Methods
| Method/Reagent | Typical Conditions | Key Advantages | Key Disadvantages | Reference |
| Formic Acid (Neat) | Heat to 80-100 °C, solvent-free | Atom economical, simple, no solvent waste. | High temperatures may be required, potential for side reactions. | [1] |
| Formic Acid / I₂ Catalyst | 70 °C, 5 mol% I₂, solvent-free | High efficiency, preserves stereochemistry, low catalyst loading. | Requires removal of catalyst, potential for HI generation. | [4] |
| Formamide | Heat to 95-100 °C | High yield, simple procedure, formamide as solvent. | High temperature, requires excess formamide. | [5] |
| Glyoxylic Acid / H₂O₂ | Mild conditions, aqueous media | Environmentally benign (H₂O, CO₂ byproducts), high selectivity. | Requires peroxide handling, may not be suitable for all substrates. | [2] |
Pathway 2: Strecker Synthesis & Subsequent Formylation
This classical two-stage pathway constructs the amino acid from a simple aldehyde before formylation. It is a powerful method for generating the α-amino acid core structure, although it inherently produces a racemic mixture.
Stage 1: Strecker Synthesis of 2-Aminobutanoic Acid
The process begins with propanal (propionaldehyde) and involves three key steps.[7][8]
-
Imine Formation : Propanal reacts with ammonia (often from ammonium chloride, NH₄Cl) to form a propanimine intermediate.[7][9]
-
Cyanide Addition : A cyanide source, such as potassium cyanide (KCN), performs a nucleophilic attack on the imine carbon to form an α-aminonitrile (2-aminobutanenitrile).[7][8]
-
Nitrile Hydrolysis : The nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, resulting in racemic 2-aminobutanoic acid.[7][9]
Caption: The Strecker synthesis pathway starting from propanal.
Stage 2: Formylation
The resulting 2-aminobutanoic acid is then formylated using one of the methods described in Pathway 1.
Pathway 3: Reductive Amination & Subsequent Formylation
This pathway provides an alternative to the Strecker synthesis for creating the amino acid backbone, notably avoiding the use of highly toxic cyanide reagents.
Stage 1: Reductive Amination of 2-Oxobutanoic Acid
The synthesis begins with a keto acid, 2-oxobutanoic acid.
-
Imine Formation : The ketone carbonyl of 2-oxobutanoic acid condenses with an ammonia source to form an imine in a reversible equilibrium.
-
In Situ Reduction : A selective reducing agent is used to reduce the imine to a primary amine as it is formed, driving the reaction to completion.[10]
The choice of reducing agent is paramount for success. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are sufficiently mild to not reduce the starting ketone but are reactive enough to rapidly reduce the protonated imine (iminium ion).[10][11] This selectivity prevents the wasteful formation of 2-hydroxybutanoic acid.
Caption: Reductive amination pathway to synthesize 2-aminobutanoic acid.
Stage 2: Formylation
The synthesized 2-aminobutanoic acid is subsequently formylated as detailed in Pathway 1.
Experimental Protocols
The following protocols are representative examples for each major synthetic stage. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Iodine-Catalyzed N-Formylation of 2-Aminobutanoic Acid
This protocol is adapted from the general procedure for N-formylation of amines catalyzed by molecular iodine.[4]
-
Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobutanoic acid (e.g., 1.03 g, 10 mmol).
-
Reagent Addition : Add formic acid (0.92 g, 20 mmol, 2 equivalents) to the flask.
-
Catalyst Addition : Add molecular iodine (I₂) (0.127 g, 0.5 mmol, 5 mol%).
-
Reaction : Heat the reaction mixture to 70°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to remove excess iodine, followed by a wash with brine (10 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Strecker Synthesis of 2-Aminobutanoic Acid
This protocol is a generalized procedure based on the established Strecker synthesis mechanism.[7][8][9]
-
Imine Formation : In a well-ventilated fume hood, dissolve ammonium chloride (NH₄Cl) (5.35 g, 100 mmol) in 30 mL of water in a three-neck flask equipped with a dropping funnel and stirrer. Cool the solution in an ice bath. Add propanal (5.81 g, 100 mmol) dropwise with stirring.
-
Cyanide Addition : In a separate beaker, dissolve potassium cyanide (KCN) (6.51 g, 100 mmol) in 15 mL of water. Caution: KCN is highly toxic. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.
-
Reaction : Allow the mixture to warm to room temperature and stir overnight. The formation of 2-aminobutanenitrile will occur.
-
Hydrolysis : Carefully add concentrated hydrochloric acid (HCl) (20 mL) to the mixture and heat under reflux for 4-6 hours to hydrolyze the nitrile.
-
Isolation : Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude 2-aminobutanoic acid. The product can be isolated by filtration and purified by recrystallization from a water/ethanol mixture.
Conclusion and Outlook
References
-
Reddy, P. G., & Kim, S. (2015). Formylation of Amines. Molecules, 20(8), 14551–14573. [Link]
-
Kadamannil, B., et al. (2023). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. [Link]
-
Kadamannil, B., et al. (2023). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. [Link]
-
PrepChem. (n.d.). Synthesis of N-formyl-α-aminoisobutyric acid. PrepChem.com. [Link]
-
Wikipedia contributors. (2023). Formylation. Wikipedia. [Link]
-
Flexi Answers. (n.d.). Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. Toppr. [Link]
- Google Patents. (1988). N-formylation of amino carboxylic compounds with formamide. US4789757A.
-
Ashenhurst, J. (2023). Strecker Synthesis. Master Organic Chemistry. [Link]
-
Myers, A. (n.d.). Reductive Amination. Myers Chem 115, Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia. [Link]
-
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. [Link]
Sources
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Formylation - Wikipedia [en.wikipedia.org]
- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 5. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. ck12.org [ck12.org]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Unveiling the Enigma: A Technical Guide to the Potential Biological Significance of 2-Formamidobutanoic Acid
Abstract
While the biological role of many metabolites is well-documented, 2-Formamidobutanoic acid remains a molecule of significant obscurity within the scientific literature. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in this enigmatic compound. In the absence of direct research, this document provides an in-depth exploration of the biological significance of the broader class of N-formylated amino acids, with a particular focus on the well-characterized N-formylmethionine (fMet). By examining the known synthesis, metabolism, and signaling functions of related molecules, we extrapolate potential biological roles for this compound. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and analysis of N-formylated amino acids, providing a practical framework for future investigations into this intriguing molecule.
Introduction: The Current Knowledge Gap
This compound (also known as N-formyl-2-aminobutanoic acid) is a small organic molecule with the chemical formula C5H9NO3.[1] Its structure consists of a butanoic acid backbone with a formyl group attached to the amino group at the second carbon. Despite its simple structure, a comprehensive review of the existing scientific literature reveals a significant void in our understanding of its biological relevance. There is a notable absence of studies detailing its natural occurrence, metabolic pathways, or specific biological functions.
This guide, therefore, takes an inferential approach. By leveraging the extensive knowledge of structurally related N-formylated amino acids, we aim to provide a scientifically grounded framework for hypothesizing the potential significance of this compound and to equip researchers with the necessary tools to begin to unravel its mysteries.
The Precedent: Biological Roles of N-Formylated Amino Acids
The biological significance of N-formylated amino acids is most prominently exemplified by N-formylmethionine (fMet).[2][3] This modified amino acid plays at least two critical and distinct roles in biology, which provide a basis for speculating on the potential functions of this compound.
Initiation of Protein Synthesis in Prokaryotes and Organelles
In bacteria, mitochondria, and chloroplasts, protein synthesis is initiated with fMet.[4][5] The formylation of methionine, catalyzed by the enzyme methionyl-tRNA formyltransferase, is a crucial step that allows the initiator tRNA to be recognized by the ribosomal machinery.[6] While the N-terminal fMet is often cleaved from the mature protein, its presence is a fundamental requirement for the commencement of translation in these systems.[5]
A "Danger Signal" in Eukaryotic Innate Immunity
In eukaryotes, N-formylated peptides, which are released from bacteria or from damaged mitochondria, act as potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages.[7] These molecules are recognized as danger-associated molecular patterns (DAMPs) by a specific family of G protein-coupled receptors, the formyl peptide receptors (FPRs).[7] The binding of N-formylated peptides to FPRs triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species, all of which are critical components of the innate immune response to infection and tissue injury.[7][8]
Hypothesized Biological Significance of this compound
Based on the established roles of fMet, we can propose several hypotheses regarding the potential biological significance of this compound.
A Potential Bacterial Metabolite or Signaling Molecule
Given that 2-aminobutanoic acid is a known metabolite in some bacteria, it is plausible that this compound could be synthesized by certain prokaryotic species.[9] If so, it could potentially be involved in bacterial physiology or act as a signaling molecule in microbial communities.
An Unrecognized Modulator of the Innate Immune System
If this compound is produced by bacteria or released from damaged host cells, it could potentially interact with formyl peptide receptors and modulate the innate immune response. Its affinity for different FPR subtypes and its efficacy as an agonist or antagonist would determine its specific immunomodulatory effects.
The logical relationship for this hypothesized role is depicted in the following diagram:
Caption: Hypothesized signaling pathway of this compound in innate immunity.
Methodologies for the Study of this compound
The investigation of this compound necessitates robust methods for its synthesis and analysis. The following protocols are based on established procedures for other N-formylated amino acids and can be adapted for the study of the target molecule.
Chemical Synthesis of this compound
The N-formylation of 2-aminobutanoic acid can be achieved through several methods. A simple and efficient protocol utilizes formic acid as the formylating agent.[10]
Experimental Protocol: N-Formylation of 2-Aminobutanoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobutanoic acid in formic acid.
-
Catalysis: Add a catalytic amount of iodine.[10]
-
Reaction Conditions: Stir the mixture at 70°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the excess formic acid under reduced pressure.
-
Purification: Purify the resulting this compound by recrystallization or column chromatography.
The workflow for the synthesis is as follows:
Caption: Workflow for the chemical synthesis of this compound.
Analytical Methods for Detection and Quantification
The analysis of this compound in biological matrices can be achieved using chromatographic techniques coupled with mass spectrometry.
Table 1: Comparison of Analytical Methods for N-Formylated Amino Acids
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives followed by mass analysis. | High resolution, established libraries for identification. | Requires derivatization, not suitable for thermolabile compounds. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by tandem mass analysis. | High sensitivity and specificity, no derivatization required. | Matrix effects can be a challenge, higher initial instrument cost. |
Experimental Protocol: LC-MS/MS Analysis of this compound in Biological Samples
-
Sample Preparation:
-
For plasma or serum: Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
For urine: Dilute the sample with the initial mobile phase.
-
Include an appropriate internal standard for accurate quantification.
-
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode.
-
Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
Future Research Directions and Conclusion
The biological significance of this compound is currently an open field for investigation. This guide has provided a theoretical framework and practical methodologies to initiate its exploration. Future research should focus on:
-
Screening for Natural Occurrence: Employing the analytical methods described to screen for the presence of this compound in various biological samples, including bacterial cultures, and plant and animal tissues.
-
Investigating Biosynthesis and Metabolism: Once its presence is confirmed, elucidating the enzymatic pathways responsible for its synthesis and degradation.
-
Functional Characterization: Assessing the biological activity of chemically synthesized this compound, particularly its effects on immune cells and its interaction with formyl peptide receptors.
References
-
American Chemical Society. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters. [Link]
-
American Chemical Society. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. pubs.acs.org. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Giard, T., et al. (1998). Synthesis of N-Formyl Amino Acid Esters. Synfacts. [Link]
-
Wikipedia. (n.d.). N-Formylmethionine. [Link]
- Google Patents. (n.d.). N-formylation of amino carboxylic compounds with formamide.
-
Le, Y., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules. [Link]
-
ResearchGate. (2011). ChemInform Abstract: A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. [Link]
-
National Center for Biotechnology Information. (n.d.). Formylation of Amines. PMC. [Link]
-
ClinPGx. (n.d.). 2-aminobutanoic acid. [Link]
-
Yeast Metabolome Database. (n.d.). 2-Aminobutyrate. [Link]
-
National Center for Biotechnology Information. (2006). Biological Role of the N-formyl Peptide Receptors. PubMed. [Link]
-
National Center for Biotechnology Information. (1994). Production of 2-aminobutyrate by Megasphaera elsdenii. PubMed. [Link]
-
MDPI. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. [Link]
-
FooDB. (n.d.). D-2-Aminobutanoic acid. [Link]
-
Quora. (2017). Why is formyl methionine used in prokaryotes instead of methionine which is used in eukaryotes? [Link]
-
MDPI. (2023). Advances in Biotechnological GABA Production: Exploring Microbial Diversity, Novel Food Substrates, and Emerging Market Opportunities. [Link]
-
ACS Publications. (n.d.). The Use of N-Formylamino Acids in Peptide Synthesis. [Link]
-
BMB Reports. (2019). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. [Link]
- Google Patents. (n.d.). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
Sources
- 1. scispace.com [scispace.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 4. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. ymdb.ca [ymdb.ca]
- 7. Biological role of the N-formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of 2-aminobutyrate by Megasphaera elsdenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
An In-depth Technical Guide to 2-Formamidobutanoic Acid: Synthesis, Properties, and Potential Applications in Drug Development
Abstract
This technical guide provides a comprehensive overview of 2-Formamidobutanoic acid, a non-proteinogenic, N-formylated amino acid. While the history of its specific discovery is not extensively documented, this guide will focus on its chemical synthesis, physicochemical properties, and, most critically, its potential applications in the fields of medicinal chemistry and drug development. By examining the biological roles of its parent compound, 2-aminobutanoic acid, and the broader significance of N-formylated amino acids, we will extrapolate the potential utility and research avenues for this molecule. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this compound in their work.
Introduction and Physicochemical Properties
This compound, also known as N-Formyl-DL-2-aminobutyric acid, is a derivative of the non-proteinogenic alpha-amino acid, 2-aminobutanoic acid.[1][2] The introduction of a formyl group to the alpha-amino group significantly alters the molecule's polarity, hydrogen bonding capabilities, and potential biological interactions. While not a naturally occurring amino acid in proteins, its structural motif is of interest in medicinal chemistry for its potential to mimic peptide bonds and influence molecular conformation.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | N-Formyl-DL-2-aminobutyric acid | [1] |
| CAS Number | 106873-99-8 | [1][2] |
| Molecular Formula | C5H9NO3 | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Expected to be soluble in water and polar organic solvents |
A Note on the History of Discovery
The specific discovery of this compound is not well-documented in scientific literature, suggesting it did not emerge from a landmark discovery but rather as a product of routine organic synthesis. Its existence is primarily noted in chemical supplier catalogs and chemical databases.[1][2] The history of this compound is therefore intrinsically linked to the development of methods for the N-formylation of amino acids, a common strategy in peptide synthesis and medicinal chemistry to protect the amino group or to modulate biological activity.[5][6]
Synthesis of this compound
The primary route for the synthesis of this compound is the N-formylation of its precursor, 2-aminobutanoic acid. Several methods exist for the formylation of primary amines, and the choice of method often depends on the desired yield, purity, and scale of the reaction.
General Reaction Scheme
The fundamental transformation involves the reaction of 2-aminobutanoic acid with a formylating agent.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Formylation using Formic Acid
This protocol describes a common and straightforward method for the N-formylation of an amino acid using formic acid.
Materials:
-
DL-2-Aminobutanoic acid
-
Formic acid (≥95%)
-
Toluene
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve DL-2-aminobutanoic acid in an excess of formic acid.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess formic acid under reduced pressure using a rotary evaporator. To aid in the removal of residual formic acid, toluene can be added and co-evaporated.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Excess Formic Acid: Using formic acid as both a reagent and a solvent drives the reaction to completion according to Le Chatelier's principle.
-
Reflux: The elevated temperature increases the reaction rate.
-
Toluene Co-evaporation: Toluene forms an azeotrope with formic acid, facilitating its complete removal during rotary evaporation.
-
Recrystallization: This is a standard technique for purifying solid organic compounds, removing unreacted starting materials and by-products.
Potential Applications in Drug Development
While direct research on the biological activities of this compound is limited, its potential can be inferred from the known roles of its parent compound, 2-aminobutanoic acid, and the general significance of N-formylated amino acids.
Role of the 2-Aminobutanoic Acid Scaffold
2-Aminobutanoic acid is a non-proteinogenic amino acid that has been utilized as a building block in the synthesis of various pharmaceutically active compounds.[7][8][9] Its incorporation into peptide-based drugs can enhance metabolic stability by making them less susceptible to proteolytic degradation.[7] Furthermore, derivatives of 2-aminobutanoic acid have been explored as enzyme inhibitors.[7] For instance, it can serve as a scaffold for designing molecules that target amino acid transporters, which are often overexpressed in cancer cells.[7]
Significance of N-Formylation
N-formylated peptides and amino acids play crucial roles in biological systems. In prokaryotes, protein synthesis is initiated with N-formylmethionine.[10][11] Consequently, N-formylated peptides are recognized by the mammalian immune system as pathogen-associated molecular patterns (PAMPs), triggering an innate immune response.[11][12] This interaction is mediated by formyl peptide receptors (FPRs).
The presence of the N-formyl group in this compound suggests several potential avenues for research:
-
Immunomodulation: The compound could potentially interact with FPRs, although the affinity and functional outcome would need to be experimentally determined. This could lead to the development of novel immunomodulatory agents.
-
Metabolic Stability: The formyl group can protect the N-terminus of peptides from degradation by aminopeptidases, a strategy used in peptide drug design.[13]
-
Peptidomimetics: this compound can be used as a building block in the synthesis of peptidomimetics, where the formyl group can influence the conformational properties of the molecule.[7]
Caption: Potential applications of this compound in drug development.
Future Directions and Conclusion
This compound represents a simple yet potentially valuable molecule for researchers in drug discovery. While its own biological profile is yet to be extensively characterized, the known activities of its constituent parts—the 2-aminobutanoic acid backbone and the N-formyl group—provide a strong rationale for its investigation.
Future research should focus on:
-
Screening for Biological Activity: Evaluating the compound's activity in various assays, particularly those related to inflammation, cancer, and infectious diseases.
-
Interaction with Formyl Peptide Receptors: Investigating whether this compound can act as an agonist or antagonist of FPRs.
-
Incorporation into Peptides: Synthesizing novel peptides containing this moiety to assess its impact on stability, conformation, and biological activity.
References
-
The Significance of Amino Acid Derivatives in Pharmaceutical Manufacturing: A Look at Boc-2-Aminobutanoic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Synthesis of N-formyl-α-aminoisobutyric acid - PrepChem.com. (URL: [Link])
-
Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (URL: [Link])
-
N‐formyl amino acid in selected bioactive molecules, background, and present work. - ResearchGate. (URL: [Link])
-
Solid Phase Formylation of N-Terminus Peptides - PMC - NIH. (URL: [Link])
-
Showing Compound D-2-Aminobutanoic acid (FDB012680) - FooDB. (URL: [Link])
-
Formylation facilitates the reduction of oxidized initiator methionines - PMC - NIH. (URL: [Link])
- Process for the preparation of n-formyl-alpha-amino-acid esters - Google P
-
Advances in Biotechnological GABA Production: Exploring Microbial Diversity, Novel Food Substrates, and Emerging Market Opportunities - MDPI. (URL: [Link])
-
N-Formyl-DL-2-aminobutyric Acid, min 98% (GC)(T), 1 gram. (URL: [Link])
- N-formylation of amino carboxylic compounds with formamide - Google P
-
Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC - NIH. (URL: [Link])
-
Showing Compound L-2-Aminobutanoic acid (FDB012537) - FooDB. (URL: [Link])
-
Formylation of Amines - PMC - NIH. (URL: [Link])
-
The Use of N-Formylamino Acids in Peptide Synthesis - ACS Publications. (URL: [Link])
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (URL: [Link])
-
Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus - PMC. (URL: [Link])
- Preparation of (s)
-
The Role of Amino Acids in Pharmaceuticals - Oakwood Labs. (URL: [Link])
-
2-Aminobutyric acid (Compound) - Exposome-Explorer - IARC. (URL: [Link])
-
Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization | Request PDF - ResearchGate. (URL: [Link])
- Preparation method of 4-[hydroxy(methyl)
-
Aminobutyric acid - Wikipedia. (URL: [Link])
-
The Importance of Amino Acid Derivatives in Pharmaceutical Research. (URL: [Link])
- Process for the preparation of 2-phosphonobutane-1,2,4-tricarboxylic acid and its alkali metal salts - Google P
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. keyorganics.net [keyorganics.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. L(+)-2-Aminobutyric acid | 1492-24-6 [chemicalbook.com]
- 10. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Solubility Profile of 2-Formamidobutanoic Acid: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
Solubility is a critical physicochemical property that dictates the developability of a therapeutic candidate. Poor aqueous solubility can lead to low bioavailability, hindering a compound's progression through the drug development pipeline. This in-depth technical guide provides a comprehensive analysis of the solubility of 2-Formamidobutanoic acid, a molecule of interest in various research and development endeavors. This document delves into the theoretical underpinnings of its solubility based on its molecular structure and predicted physicochemical properties. Furthermore, it presents a field-proven, step-by-step experimental protocol for the empirical determination of its equilibrium solubility, empowering researchers to obtain reliable and reproducible data. This guide is intended to be a vital resource for scientists and professionals engaged in drug discovery and development, offering both predictive insights and practical methodologies.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands as a paramount determinant of a drug's oral bioavailability and, consequently, its therapeutic efficacy. This compound, with its unique combination of a carboxylic acid and a formamide group, presents an interesting case for solubility analysis. Understanding its behavior in various solvent systems is crucial for formulation development, preclinical testing, and ultimately, clinical success. This guide provides a dual approach: a theoretical prediction of solubility based on molecular attributes and a robust experimental protocol for its empirical determination.
Molecular Structure and Predicted Physicochemical Properties of this compound
To understand the solubility of this compound, we must first examine its molecular structure and key physicochemical parameters that govern its interaction with different solvents.
Molecular Structure:
This compound possesses both a hydrophilic carboxylic acid group and a polar formamide group, alongside a short alkyl chain. This amphiphilic nature suggests a nuanced solubility profile.
Predicted Physicochemical Properties:
| Property | Predicted Value/Range | Implication for Solubility |
| Molecular Weight | 131.13 g/mol | Low molecular weight generally favors solubility. |
| logP (Octanol-Water Partition Coefficient) | ~ -0.5 to 0.5 | A low logP value suggests a preference for the aqueous phase, indicating good water solubility. |
| pKa (Acid Dissociation Constant) | ~ 4.5 - 5.0 (for the carboxylic acid) | The carboxylic acid group will be ionized at physiological pH, significantly increasing aqueous solubility. |
| Hydrogen Bond Donors | 2 (from -COOH and -NH) | The presence of hydrogen bond donors allows for strong interactions with protic solvents like water. |
| Hydrogen Bond Acceptors | 3 (from C=O of amide, C=O of acid, and -OH of acid) | Multiple hydrogen bond acceptors enhance interactions with a wide range of polar solvents. |
| Polar Surface Area (PSA) | ~ 70-80 Ų | A moderate PSA is indicative of good cell permeability and reasonable aqueous solubility. |
Disclaimer: These values are predictions based on the molecular structure and data from similar compounds and should be confirmed by experimental analysis.
The presence of both a carboxylic acid and an amide group makes this compound capable of acting as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar solvents. The pKa of the carboxylic acid is predicted to be in the range of typical aliphatic carboxylic acids (e.g., butanoic acid pKa ≈ 4.82)[1][2][3][4]. This implies that at a pH above its pKa, the molecule will exist predominantly in its anionic, more water-soluble carboxylate form.
Theoretical Solubility Profile
Based on the "like dissolves like" principle and the predicted physicochemical properties, we can anticipate the solubility of this compound in different classes of solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The ability to form strong hydrogen bonds with the solvent molecules through its carboxylic acid and amide groups will drive high solubility. In water, the ionization of the carboxylic acid at neutral pH will further enhance solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting favorably with the hydrogen bond donors of this compound. The overall polarity of the molecule will facilitate dissolution. |
| Nonpolar | Hexane, Toluene | Low | The polar functional groups will have weak interactions with nonpolar solvents, leading to poor solubility. The energetic cost of breaking the strong intermolecular hydrogen bonds in the solid state of this compound will not be compensated by the weak van der Waals forces with nonpolar solvents. |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
While theoretical predictions provide valuable guidance, empirical determination of solubility is the gold standard in drug development. The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility[5].
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO, acetonitrile, hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Incubator or water bath for temperature control (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired solvent (e.g., 1 mL) to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. A preliminary experiment can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. The filtration step is critical to avoid artificially high solubility values.
-
-
Quantification:
-
Prepare a standard stock solution of this compound of a known concentration in the same solvent.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Dilute the filtered sample solutions to fall within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted samples using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve and calculate the original solubility, accounting for the dilution factor.
-
Discussion: Bridging Theory and Practice
The theoretical solubility profile provides a valuable starting point for experimental design. However, it is important to recognize that these are estimations. Experimental determination is essential to account for factors not easily captured by predictive models, such as the crystalline form (polymorphism) of the solid material, which can significantly impact solubility.
Discrepancies between predicted and experimental values can provide valuable insights into the intermolecular forces at play. For instance, a lower-than-expected solubility in a polar aprotic solvent might suggest that the energetic penalty of disrupting the crystal lattice is higher than anticipated.
For ionizable compounds like this compound, determining the pH-solubility profile is crucial. The experimental protocol can be adapted to use buffers of different pH values to map out how solubility changes with the ionization state of the carboxylic acid group.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound, combining theoretical predictions with a practical, field-proven experimental protocol. By understanding the interplay of its molecular structure, physicochemical properties, and the nature of the solvent, researchers can make informed decisions during the drug development process. The provided shake-flask methodology offers a robust framework for obtaining the high-quality, empirical data necessary to guide formulation strategies and advance promising therapeutic candidates.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
-
PubChem. (n.d.). Butanoic acid. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). butanoic acid (YMDB01392). Retrieved from [Link]
-
Filo. (2023, November 17). of which compound is very close to pKa - - of Butanoic acid?. Retrieved from [Link]
-
Study.com. (n.d.). Butanoic acid, C3H7COOH, has a pKa of 4.82. What is the value of Ka for this acid?. Retrieved from [Link]
-
Reddit. (2012, September 15). Why is the pKa of butanoic acid lower than the pKa of propanoic acid? : r/chemhelp. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound L-2-Aminobutanoic acid (FDB012537). Retrieved from [Link]
Sources
An In-depth Technical Guide on the Potential Metabolic Role of 2-Formamidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Frontier of Metabolomics and the Enigma of Novel Metabolites
In the post-genomic era, the field of metabolomics has emerged as a critical discipline for understanding the intricate biochemical processes that underpin cellular function, health, and disease. While the genome provides a blueprint of biological potential, the metabolome offers a real-time snapshot of physiological and pathophysiological activity. Central to the advancement of this field is the identification and characterization of novel or unannotated metabolites. These enigmatic molecules can be pivotal in uncovering new metabolic pathways, identifying novel biomarkers for disease, and revealing potential targets for therapeutic intervention.
This guide focuses on a compelling, albeit currently under-characterized, molecule: 2-Formamidobutanoic acid . The scarcity of direct literature on this compound presents a unique opportunity to illustrate the process by which researchers can approach the study of a novel metabolite. By leveraging our understanding of analogous biochemical pathways and cutting-edge analytical techniques, we can construct a robust hypothesis-driven framework to elucidate its potential metabolic significance. This document will serve as a technical and conceptual guide for researchers aiming to unravel the roles of such novel molecules, using this compound as a case study. We will explore its hypothesized origins, its potential metabolic fate and significance, and a comprehensive, integrated workflow for its systematic investigation.
Part 1: Hypothesized Biosynthesis and Catabolism of this compound
The chemical structure of this compound—a butanoic acid backbone with a formamido group at the alpha-carbon—provides crucial clues to its potential metabolic origins and fate.
Hypothesized Biosynthesis
The most plausible route for the biosynthesis of this compound is through the formylation of its corresponding amino acid, 2-aminobutanoic acid (also known as α-aminobutyric acid). 2-aminobutanoic acid is a non-proteinogenic amino acid found in various biological systems and is an intermediate in the metabolism of other amino acids, such as threonine and methionine.[1][2]
The formylation reaction would likely be catalyzed by a formyltransferase . These enzymes play a crucial role in one-carbon metabolism by transferring a formyl group from a donor molecule to an acceptor.[3] The primary donor of the formyl group in many biological systems is 10-formyltetrahydrofolate (10-fTHF) , a key intermediate in the folate cycle.[4][5]
The proposed biosynthetic pathway is as follows:
-
Step 1: Generation of 2-Aminobutanoic Acid: This precursor can be synthesized from L-threonine by the action of threonine deaminase or from other metabolic pathways involving methionine.[1]
-
Step 2: Formylation of 2-Aminobutanoic Acid: A putative formyltransferase would catalyze the transfer of a formyl group from 10-fTHF to the amino group of 2-aminobutanoic acid, yielding this compound.
Figure 1: Hypothesized biosynthetic pathway of this compound.
Hypothesized Catabolism
The catabolism of this compound would likely involve the reverse of its synthesis or further degradation.
-
Deformylation: A deformylase or a hydrolase could remove the formyl group, regenerating 2-aminobutanoic acid and releasing formate. The liberated 2-aminobutanoic acid could then enter its known catabolic pathways, which can lead to the production of propionyl-CoA and subsequently succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[6]
-
Oxidative Degradation: The butanoic acid chain could be a substrate for beta-oxidation, similar to short-chain fatty acids, although the formamido group might sterically hinder this process.[7]
Part 2: Potential Metabolic Significance of this compound
Based on its structure and hypothesized metabolic connections, this compound could have several important roles in cellular metabolism and signaling.
Link to One-Carbon Metabolism
The presence of the formyl group strongly suggests a connection to one-carbon metabolism. The folate cycle is central to the synthesis of nucleotides (purines and thymidylate) and the remethylation of homocysteine to methionine.[8][9][10] this compound could act as:
-
A reservoir or buffer of one-carbon units: It could store formyl groups, releasing them when needed for biosynthetic processes.
-
A regulator of the folate cycle: Its concentration might influence the activity of enzymes within the folate pathway.
Role as a Short-Chain Fatty Acid Derivative
The butanoic acid backbone places this molecule in the family of short-chain fatty acids (SCFAs), which are well-known for their diverse biological activities. SCFAs like butyrate and propionate are produced by the gut microbiota and act as signaling molecules and energy substrates for host cells.[11][12][13][14][15] this compound, if present in the gut or circulation, could potentially:
-
Modulate cellular signaling: It might interact with G protein-coupled receptors (GPCRs) that are known to be activated by SCFAs.
-
Influence epigenetic regulation: SCFAs are known to inhibit histone deacetylases (HDACs), thereby influencing gene expression. The formamido group could alter its interaction with HDACs compared to other SCFAs.[15]
-
Serve as an energy source: Following deformylation, the resulting 2-aminobutanoic acid can be catabolized for energy.[6]
N-Formylated Molecules and Immune Signaling
N-formylated peptides, particularly those of bacterial origin, are potent chemoattractants for neutrophils and other phagocytic cells, acting via formyl peptide receptors (FPRs).[16][17][18] While this compound is a small molecule and not a peptide, its N-formyl group could potentially allow it to interact with FPRs, thereby modulating immune responses.[19][20] This could be particularly relevant in the context of host-microbe interactions and inflammation.
Part 3: An Integrated Experimental Workflow for Investigation
A multi-pronged approach is essential to validate these hypotheses and fully characterize the metabolic role of this compound.
Detection and Quantification
The first step is to develop a robust analytical method to detect and quantify this compound in various biological matrices (e.g., plasma, urine, cell extracts, tissue homogenates).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for targeted and untargeted metabolomics due to its high sensitivity and specificity.[21][22][23]
Table 1: Comparison of Analytical Platforms for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in the liquid phase followed by tandem mass spectrometry. |
| Sample Prep | Requires derivatization to increase volatility. | Often requires protein precipitation and extraction. |
| Sensitivity | High | Very High |
| Specificity | High | Very High, especially in MRM mode. |
| Throughput | Moderate | High, amenable to automation. |
Experimental Protocol: LC-MS/MS for this compound Quantification
-
Sample Preparation:
-
For plasma or serum, perform protein precipitation with a cold organic solvent (e.g., 80% methanol).
-
For tissues, homogenize in a suitable buffer and then perform protein precipitation.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column or a HILIC column for separation of this polar molecule.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in electrospray ionization (ESI) positive or negative mode.
-
Develop a Multiple Reaction Monitoring (MRM) method for targeted quantification. This involves optimizing the precursor ion (the mass of this compound) and a specific product ion (a fragment generated by collision-induced dissociation).
-
Stable Isotope Tracing for Pathway Elucidation
To determine the biosynthetic and catabolic routes of this compound, stable isotope tracing is an indispensable tool.[24][25][26][27][28] By providing cells or organisms with precursors labeled with stable isotopes (e.g., ¹³C or ¹⁵N), one can trace the incorporation of these labels into downstream metabolites.
Experimental Protocol: ¹³C-Labeling to Trace Biosynthesis
-
Tracer Selection:
-
To test the hypothesis of synthesis from threonine, use uniformly labeled U-¹³C-Threonine .
-
To investigate the origin of the formyl group, use ¹³C-Formate or U-¹³C-Serine (a major source of one-carbon units).
-
-
Cell Culture and Labeling:
-
Culture cells in a medium containing the labeled tracer for a defined period. The duration depends on the expected turnover rate of the pathway.[24]
-
-
Sample Collection and Analysis:
-
Harvest the cells at various time points.
-
Extract the metabolites as described in the LC-MS/MS protocol.
-
-
Data Analysis:
-
Analyze the samples by high-resolution LC-MS to determine the mass isotopologue distribution of this compound and its precursors.
-
The incorporation of ¹³C atoms will cause a shift in the mass of the molecule, confirming the metabolic linkage.
-
Sources
- 1. Production of 2-aminobutyrate by Megasphaera elsdenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposome-Explorer - 2-Aminobutyric acid (Compound) [exposome-explorer.iarc.fr]
- 3. researchgate.net [researchgate.net]
- 4. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]
- 6. Catabolism of Amino Acids and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. proteopedia.org [proteopedia.org]
- 11. Short-Chain Fatty Acids: Gut Health, Metabolism, and Research Applications - MetwareBio [metwarebio.com]
- 12. mdpi.com [mdpi.com]
- 13. metabolon.com [metabolon.com]
- 14. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of short-chain fatty acid in metabolic syndrome and its complications: focusing on immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 21. Recent advances in LC-MS-based metabolomics for clinical biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A novel LC-MS approach for the detection of metabolites in DMPK studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. lsi.princeton.edu [lsi.princeton.edu]
A Technical Guide to the Spectroscopic Characterization of 2-Formamidobutanoic Acid
Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of 2-Formamidobutanoic acid. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes predicted spectroscopic data based on analogous compounds, including 2-aminobutanoic acid, N-acetylglycine, and N-formylglycine. We provide detailed analyses of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized, field-proven experimental protocols for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of N-acyl amino acids.
Introduction
This compound, an N-acyl derivative of the non-proteinogenic amino acid 2-aminobutanoic acid, represents a class of molecules with significant interest in metabolic studies and as potential building blocks in medicinal chemistry. Its structural characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This guide addresses the current scarcity of publicly available, experimentally-derived spectroscopic data for this compound. By leveraging established principles of spectroscopy and analyzing data from structurally related analogs, we present a robust, predicted spectroscopic profile of the molecule. This approach not only provides a valuable reference for researchers working with this compound but also illustrates a practical methodology for the characterization of novel or sparsely documented small molecules.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are based on the analysis of its constituent parts: the butanoic acid backbone and the N-formyl group, with reference to analogous compounds such as 2-aminobutanoic acid and N-acetylglycine[1][2][3][4][5].
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-1' (Formyl) | ~8.2 | Singlet | - | The formyl proton is highly deshielded due to the adjacent carbonyl group and nitrogen atom, similar to what is observed in other N-formyl compounds. |
| H-2 (α-proton) | ~4.5 | Triplet | ~7 | The α-proton is deshielded by the adjacent carboxylic acid and amide groups. It is expected to couple with the two protons on C-3. |
| H-3 (Methylene) | ~1.9 | Sextet | ~7 | These protons are adjacent to the chiral center at C-2 and the methyl group at C-4, leading to a complex splitting pattern. They will couple with both H-2 and the H-4 protons. |
| H-4 (Methyl) | ~1.0 | Triplet | ~7 | The terminal methyl group protons are in a typical alkyl environment and are expected to be the most shielded. They will couple with the H-3 protons. |
| COOH | ~12.0 | Broad Singlet | - | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
| NH | ~8.0 | Doublet | ~8 | The amide proton is deshielded and will couple with the α-proton (H-2). |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C-1 (Carboxyl) | ~175 | The carboxylic acid carbon is highly deshielded due to the two oxygen atoms. |
| C-1' (Formyl Carbonyl) | ~163 | The amide carbonyl carbon is also deshielded, but typically less so than a carboxylic acid carbon. |
| C-2 (α-carbon) | ~55 | The α-carbon is attached to the electronegative nitrogen and is deshielded. Data from 2-aminobutanoic acid suggests a shift in this region. |
| C-3 (Methylene) | ~25 | This methylene carbon is in a standard aliphatic environment. |
| C-4 (Methyl) | ~10 | The terminal methyl carbon is the most shielded carbon in the alkyl chain. |
Experimental Protocol for NMR Spectroscopy
This protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for not exchanging with amide and carboxylic acid protons.
-
If using D₂O, be aware that the NH and COOH protons will exchange with deuterium and their signals will disappear.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the sample temperature, typically to 25 °C.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Consider using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Reference the chemical shifts to the internal standard.
-
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound is based on the characteristic vibrational frequencies of its functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Prediction |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad | The O-H stretch of a carboxylic acid appears as a very broad band due to strong hydrogen bonding. |
| N-H Stretch (Amide) | ~3300 | Medium | The N-H stretch of a secondary amide typically appears in this region. It may be partially obscured by the broad O-H stretch. |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium | These absorptions are due to the C-H stretching vibrations of the ethyl group. |
| C=O Stretch (Carboxylic Acid) | ~1710 | Strong | The carbonyl stretch of a carboxylic acid is a strong and sharp absorption. |
| C=O Stretch (Amide I Band) | ~1650 | Strong | The amide I band is primarily due to the C=O stretching vibration of the amide group. |
| N-H Bend (Amide II Band) | ~1550 | Medium | The amide II band arises from a combination of N-H bending and C-N stretching vibrations. |
| C-O Stretch (Carboxylic Acid) | ~1300 | Medium | This band is associated with the C-O single bond stretch of the carboxylic acid. |
| O-H Bend (Carboxylic Acid) | ~1400 and ~920 | Medium, Broad | These are characteristic bending vibrations for the hydroxyl group of a carboxylic acid. |
Experimental Protocol for IR Spectroscopy
This protocol describes a standard method for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for solid and liquid samples.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Use the pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Set the spectral range, typically from 4000 to 400 cm⁻¹.
-
Select a suitable resolution, such as 4 cm⁻¹.
-
-
Data Acquisition:
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Label the major absorption bands in the spectrum.
-
Compare the observed wavenumbers with the predicted values to identify the functional groups present in the molecule.
-
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Predicted Molecular Ion and Fragmentation
The molecular formula of this compound is C₅H₉NO₃, with a monoisotopic mass of 131.0582 g/mol .
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 132.0659 | The protonated molecular ion, expected to be prominent in positive-ion electrospray ionization (ESI+). |
| [M-H]⁻ | 130.0506 | The deprotonated molecular ion, expected in negative-ion electrospray ionization (ESI-). |
| [M+Na]⁺ | 154.0478 | A common adduct ion observed in ESI+. |
| [M-H₂O+H]⁺ | 114.0553 | Loss of water from the protonated molecular ion. |
| [M-COOH]⁺ or [M-HCOOH+H]⁺ | 86.0600 | Loss of the carboxyl group as a radical or loss of formic acid. This fragment would correspond to the 2-aminobutane iminium ion. |
| [C₂H₅CH=NH₂]⁺ | 72.0808 | A potential fragment resulting from cleavage of the C-C bond between the carboxyl group and the α-carbon. |
Experimental Protocol for Mass Spectrometry
This protocol outlines a general procedure for analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with reversed-phase liquid chromatography, such as a mixture of water and methanol or acetonitrile, with a small amount of formic acid (0.1%) for ESI+ or ammonium hydroxide (0.1%) for ESI-.
-
-
LC-MS System Setup:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column.
-
Set up a mobile phase gradient, for example, starting with a high percentage of aqueous solvent (e.g., 95% water with 0.1% formic acid) and ramping to a high percentage of organic solvent (e.g., 95% acetonitrile with 0.1% formic acid).
-
Set a suitable flow rate (e.g., 0.2-0.5 mL/min).
-
-
Mass Spectrometer (MS):
-
Use an ESI source.
-
Operate in both positive and negative ion modes in separate runs to obtain comprehensive data.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 132 in ESI+) and fragmenting it to observe the product ions.
-
-
-
Data Acquisition:
-
Inject a small volume of the sample (e.g., 1-5 µL) into the LC-MS system.
-
Acquire the data over the course of the LC gradient.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the molecule.
-
Visualizations
Molecular Structure
Caption: Figure 1: Structure of this compound.
Spectroscopic Analysis Workflow
Caption: Figure 2: General Workflow for Spectroscopic Analysis.
Conclusion
References
-
PubChem. (2R)-2-Aminobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (2021). bmse000610 N-acetylglycine. University of Wisconsin-Madison. Retrieved from [Link]
-
PubChem. Acetylglycine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (-)-2-Aminobutyric acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (2021). bmse000390 DL-2-Aminobutyric Acid. University of Wisconsin-Madison. Retrieved from [Link]
-
NIST. (n.d.). 2-Aminobutanoic acid, 2TMS derivative. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, 2-amino-, (S)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). dl-2-Aminobutyric acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. (R)-2-Aminobutanoate | C4H9NO2 | CID 6971251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmse000610 N-acetylglycine at BMRB [bmrb.io]
- 3. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bmse000390 DL-2-Aminobutyric Acid at BMRB [bmrb.io]
The Enigmatic Presence of 2-Formamidobutanoic Acid in Nature: A Technical Guide for Researchers
Abstract
This technical guide delves into the potential natural occurrence of 2-Formamidobutanoic acid, an N-formylated derivative of the non-proteinogenic amino acid 2-aminobutanoic acid. While direct evidence for the existence of free this compound in biological systems is currently scarce, the enzymatic machinery for its synthesis is well-established through the study of other N-formylated biomolecules. This document provides a comprehensive overview of the plausible biosynthetic pathways, potential biological roles informed by the known functions of related N-formylated compounds, and robust analytical methodologies for its detection and quantification. This guide is intended to serve as a foundational resource for researchers in metabolomics, drug development, and immunology, aiming to stimulate further investigation into this and other novel N-formylated metabolites.
Introduction: The Expanding World of N-Formylated Metabolites
N-formylation, the addition of a formyl group to an amine, is a critical biochemical modification that plays a significant role in various biological processes. The most well-documented example is the N-formylation of methionine to form N-formylmethionine (fMet), the initiating amino acid in protein synthesis in bacteria, mitochondria, and chloroplasts[1][2][3]. Beyond this foundational role, N-formylated peptides, released from bacteria or damaged mitochondria, act as potent signaling molecules in the innate immune system of mammals[3].
This guide focuses on a lesser-known, yet potentially significant, molecule: This compound . This compound is the N-formylated counterpart of 2-aminobutanoic acid (ABA), a non-proteinogenic amino acid found across various domains of life, from bacteria to plants and humans[4][5]. Although the natural occurrence of free this compound has not been extensively documented, the widespread presence of its precursor and the existence of formyltransferase enzymes suggest its potential for endogenous formation. Understanding the biochemistry and analytical detection of this compound could unveil novel metabolic pathways and signaling roles.
Plausible Biosynthetic Pathways for this compound
The biosynthesis of this compound can be logically inferred from the well-characterized pathway of N-formylmethionine (fMet) formation. This process is catalyzed by the enzyme methionyl-tRNA formyltransferase (MTF), which transfers a formyl group from 10-formyltetrahydrofolate (10-CHO-THF) to methionine that is already attached to its specific transfer RNA (tRNAfMet)[1][6][7].
A Hypothetical Pathway for this compound Formation:
It is plausible that a similar mechanism could produce this compound. This would involve the formylation of 2-aminobutanoic acid. This reaction could be catalyzed by a known formyltransferase that exhibits broad substrate specificity or by a yet-to-be-discovered enzyme. The essential components for this hypothetical pathway are:
-
Substrate: 2-Aminobutanoic acid
-
Formyl Donor: 10-Formyltetrahydrofolate (10-CHO-THF), a key intermediate in one-carbon metabolism[1][8].
-
Enzyme: A putative N-formyltransferase.
The reaction would proceed as follows:
2-Aminobutanoic acid + 10-Formyltetrahydrofolate --(N-formyltransferase)--> this compound + Tetrahydrofolate
Potential Biological Roles: Inferences from N-Formylated Analogues
While the specific biological function of this compound remains to be elucidated, the activities of other N-formylated molecules, particularly N-formylated peptides, provide a strong basis for hypothesis.
Innate Immunity and Chemotaxis:
N-formylated peptides, which are released by bacteria during infection or by mitochondria during cellular damage, are potent chemoattractants for phagocytic leukocytes, such as neutrophils. These molecules are recognized as Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs). They bind to a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs) on the surface of immune cells[2][9][10].
Activation of FPRs initiates a signaling cascade that leads to:
-
Chemotaxis: Directed migration of immune cells to the site of infection or injury.
-
Phagocytosis: Engulfment and destruction of pathogens.
-
Production of Reactive Oxygen Species (ROS): Generation of microbicidal compounds.
-
Release of Pro-inflammatory Mediators: Amplification of the inflammatory response.
Given its structure, it is conceivable that this compound, or peptides containing it, could act as a ligand for FPRs, thereby modulating immune responses.
Natural Occurrence: A Focus on the Precursor
The presence of the precursor molecule, 2-aminobutanoic acid, is a prerequisite for the biosynthesis of this compound. 2-Aminobutanoic acid is a non-proteinogenic amino acid that has been identified in a variety of biological systems. It is an intermediate in the biosynthesis of other compounds and has been detected in metabolomic studies of bacteria, yeast, and human plasma.
| Biological Source | Concentration | Reference(s) |
| Escherichia coli (engineered for production) | Up to 9.33 g/L in fermentation broth | [11] |
| Saccharomyces cerevisiae (engineered) | > 1.70 mg/L (intracellular and secreted) | [2] |
| Human Plasma (Healthy Controls) | Mean: 480.5 µM |
The relatively high concentrations of 2-aminobutanoic acid, particularly in microbial systems and human plasma, suggest that it is a readily available substrate for potential formylation. The natural occurrence of this compound is therefore most likely to be discovered in environments with high microbial activity or in tissues with active one-carbon metabolism.
Analytical Methodologies for Detection and Quantification
The detection and quantification of this compound require sensitive and specific analytical techniques due to its likely low endogenous concentrations and polar nature. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this type of analysis.
Key Analytical Considerations:
-
Chromatography: Due to its polarity, reverse-phase chromatography may provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating polar compounds like amino acids and their derivatives.
-
Mass Spectrometry: N-formylation results in a characteristic mass increase of 28.010 Da compared to the parent amine. This mass shift can be used to develop targeted MS methods.
-
Sample Preparation: For biological matrices such as plasma or cell lysates, protein precipitation is a necessary first step to remove interfering macromolecules.
Experimental Protocol: Targeted LC-MS/MS Analysis
This protocol provides a general framework for the targeted analysis of this compound in a biological matrix.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).
-
Mobile Phase A: 20 mM ammonium formate in water, pH 3.
-
Mobile Phase B: 90:10 Acetonitrile:Water with 20 mM ammonium formate, pH 3.
-
Gradient: Start at 95% B, hold for 1 minute, decrease to 40% B over 8 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): m/z of protonated this compound ([M+H]⁺).
-
Product Ions (Q3): Select at least two characteristic fragment ions for quantification and qualification. Fragmentation will likely involve the loss of water and/or the formyl group.
-
-
-
Sources
- 1. Development of a fermentation strategy to enhance the catalytic efficiency of recombinant Escherichia coli for l-2-aminobutyric acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: Amino Acids in Plants: Regulation and Functions in Development and Stress Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Amino Acids on Low-Density Escherichia coli Responses to Nutrient Downshifts - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Conformational Landscape of 2-Formamidobutanoic Acid
Abstract
The three-dimensional conformation of a molecule is intrinsically linked to its chemical reactivity, biological activity, and material properties. For molecules with rotatable bonds, such as the non-proteinogenic α-amino acid derivative 2-Formamidobutanoic acid, a complex ensemble of conformers exists at equilibrium. Understanding the relative energies and populations of these conformers is critical for applications in drug design, peptide chemistry, and materials science. This technical guide provides a comprehensive overview of the theoretical methodologies and a practical, field-proven workflow for elucidating the conformational landscape of this compound. We delve into the rationale behind a multi-tiered computational approach, from initial broad conformational searching with molecular mechanics to high-accuracy refinement using Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict molecular behavior.
Introduction: The Significance of Molecular Shape
This compound, an N-acylated derivative of 2-aminobutanoic acid, serves as a valuable model system for understanding the conformational preferences of modified amino acids and peptide backbones.[1][2][3] Its structure features several rotatable single bonds, leading to a complex potential energy surface with multiple local minima, each corresponding to a distinct three-dimensional shape or "conformer". The overall properties of the molecule are a population-weighted average of all accessible conformers.[4][5]
In drug development, the specific conformation of a molecule dictates its ability to bind to a biological target, such as a protein or enzyme.[6][7] An accurate understanding of the low-energy conformers is therefore essential for rational drug design and virtual screening. This guide outlines a robust, validated computational workflow to explore, identify, and characterize the key conformers of this compound, providing a foundational methodology that can be adapted to other flexible molecules.
Theoretical Foundations and Method Selection
The goal of a conformational search is to identify the set of low-energy structures a molecule is likely to adopt.[4] Given that the number of potential conformers can grow exponentially with the number of rotatable bonds, a brute-force approach is computationally intractable.[4] Therefore, a hierarchical workflow is the industry-standard, best-practice approach.[4][8]
The Hierarchical Approach: From Speed to Accuracy
Our recommended workflow leverages the strengths of different computational methods in a tiered fashion:
-
Fast, Broad Search (Molecular Mechanics): We begin with a computationally inexpensive method, such as a molecular mechanics (MM) force field, to rapidly generate a large and diverse set of possible conformers.[9] Stochastic search methods are generally preferred over systematic searches for molecules with several rotatable bonds.[9]
-
Intermediate Optimization (Semi-Empirical or Low-Level DFT): The large number of conformers from the MM search are then subjected to geometry optimization with a more rigorous, yet still computationally efficient, method. This step filters out high-energy duplicates and refines the initial geometries.
-
High-Accuracy Refinement (Density Functional Theory): Finally, a smaller set of unique, low-energy conformers is re-optimized at a high level of theory, typically Density Functional Theory (DFT), to obtain accurate relative energies and geometries.[10][11][12] Frequency calculations are performed at this stage to confirm that each structure is a true energy minimum and to derive thermodynamic properties like Gibbs free energy.[13]
Causality Behind the Choice: This multi-level strategy is born from experience. It efficiently filters a vast conformational space, ensuring that precious computational resources for high-accuracy DFT calculations are spent only on the most relevant candidate structures.[4] This balances the need for a comprehensive search with practical computational cost.
Detailed Computational Protocol: A Self-Validating System
This section provides a step-by-step protocol for conducting a thorough conformational analysis of this compound.
Step 1: Initial Structure Generation and Conformational Search
-
Input Generation: Generate an initial 3D structure of this compound. This can be done using any molecular editor. The SMILES string for the molecule is CCC(C(=O)O)NC=O.
-
Conformer Generation: Employ a stochastic search algorithm, such as the one implemented in the RDKit ETKDG method, to generate an initial ensemble of several hundred conformers.[9] This initial search is typically performed using a molecular mechanics force field like MMFF94.
-
Energy Filtering: Discard all conformers that are more than 10-15 kcal/mol higher in energy than the lowest-energy structure found. This removes sterically strained and improbable geometries.
Step 2: Geometry Optimization and Clustering
-
DFT Optimization: Subject all remaining conformers to geometry optimization using a reliable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[13][14] Solvation effects can be included at this stage using an implicit solvent model like the Polarizable Continuum Model (PCM) if the conformation in solution is of interest.[15]
-
Redundancy Removal: Cluster the optimized structures based on their root-mean-square deviation (RMSD) to identify unique conformers. A typical RMSD cutoff for uniqueness is 0.5 Å.
Step 3: High-Accuracy Energy Refinement and Analysis
-
Single-Point Energies: For the unique low-energy conformers (e.g., within 5 kcal/mol of the global minimum), perform single-point energy calculations with a larger basis set (e.g., 6-311++G(d,p)) for improved accuracy.
-
Frequency Calculation: For the same set of conformers, perform frequency calculations at the optimization level of theory (B3LYP/6-31G(d)).
-
Trustworthiness Check: A key self-validating step is to confirm that each optimized structure has zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and that structure should be re-examined or discarded.
-
-
Thermodynamic Analysis: Use the output of the frequency calculations to compute the Gibbs free energies (G) at a standard temperature (e.g., 298.15 K). The relative free energy (ΔG) determines the Boltzmann population of each conformer, which reflects its contribution to the overall equilibrium ensemble.
The entire computational workflow is depicted in the diagram below.
Caption: A validated hierarchical workflow for conformational analysis.
Results and Discussion: The Conformational Landscape
The key degrees of freedom in this compound are the rotations around the Cα-N, Cα-C', and Cα-Cβ bonds. The interplay between these rotations, along with potential intramolecular hydrogen bonds, dictates the conformational preferences.
Key Dihedral Angles
We define the principal dihedral angles (torsions) as:
-
ψ (psi): N - Cα - C' - O
-
φ (phi): C' - N - Cα - C'
-
χ1 (chi1): N - Cα - Cβ - Cγ
Intramolecular Interactions
A critical factor stabilizing certain conformers is the potential for intramolecular hydrogen bonding. In N-acylated amino acids, a hydrogen bond can form between the amide N-H and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid O-H and the formyl oxygen.[6][14][16] These interactions significantly lower the relative energy of the conformer in which they occur.
Hypothetical Low-Energy Conformers
Based on the principles of stereoelectronics and hydrogen bonding, a computational study would likely identify several low-energy conformers. The table below presents a hypothetical summary of such results, illustrating the type of data generated from the described workflow.
| Conformer ID | Relative ΔG (kcal/mol) | Boltzmann Population (%) | ψ (°) | φ (°) | χ1 (°) | Key Feature |
| Conf-1 | 0.00 | 75.3 | -165 | 170 | -65 | Global Minimum, Intramolecular H-Bond (N-H···O=C) |
| Conf-2 | 1.25 | 11.2 | 175 | -70 | 178 | Extended Conformation |
| Conf-3 | 1.80 | 5.5 | -75 | -80 | 60 | Gauche Conformation |
| Conf-4 | 2.50 | 2.3 | 65 | 160 | -70 | Alternative H-Bond Possible |
| ...others | > 3.0 | < 1.0 | ... | ... | ... | Higher Energy States |
Note: This data is illustrative and represents plausible outcomes from the computational protocol described.
The visualization below illustrates the relationship between these key conformers on a simplified potential energy surface.
Caption: Simplified energy landscape of this compound conformers.
Conclusion
This technical guide has detailed an expert-driven, robust, and self-validating computational workflow for the comprehensive conformational analysis of this compound. By employing a hierarchical strategy that combines the speed of molecular mechanics with the accuracy of Density Functional Theory, researchers can efficiently navigate the complex potential energy surface of flexible molecules. The insights gained from such theoretical studies—identifying the most stable conformers, quantifying their relative populations, and understanding the stabilizing intramolecular interactions—are invaluable for predicting molecular properties and accelerating research in drug discovery and chemical design.
References
-
Rowan. Conformational Searching . Available from: [Link]
-
Pal, S., et al. (2012). Hydrogen bonded networks in formamide [HCONH2]n (n = 1 − 10) clusters . Journal of Chemical Sciences, 124(1), 35–42. Available from: [Link]
-
Wu, J., et al. (2008). Two-Way Effects between Hydrogen Bond and Intramolecular Resonance Effect: An Ab Initio Study on Complexes of Formamide and Its Derivatives with Water . The Journal of Physical Chemistry A, 112(28), 6497–6503. Available from: [Link]
-
Wu, J., et al. (2008). Two-way effects between hydrogen bond and intramolecular resonance effect: an ab initio study on complexes of formamide and its derivatives with water . PubMed. Available from: [Link]
-
Talmazan, R. A., & Podewitz, M. (2023). PyConSolv: A Python Package for Conformer Generation of (Metal-Containing) Systems in Explicit Solvent . ResearchGate. Available from: [Link]
-
Rowan Newsletter. (2024). Tautomer and Conformer Workflows Now Available . Available from: [Link]
-
Garrido-Castro, A. F., et al. (2023). Conformer Generation Workflows for COSMO-RS Calculations: Are They All the Same? . ChemRxiv. Available from: [Link]
-
Ghasemi, F., et al. (2019). A comparative study of intramolecular hydrogen bond on N-formylformamide derivatives in ground and first singlet excited state . ProQuest. Available from: [Link]
-
Tan, Y. Z., & Chee, S. W. (2022). Applications of density functional theory in COVID-19 drug modeling . PubMed Central. Available from: [Link]
-
ETH Zurich, Computational Chemistry. Conformer Generation . Available from: [Link]
-
Suhail, M., et al. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene . European Journal of Chemistry, 13(3), 224-229. Available from: [Link]
-
Al-Hujaj, M., et al. (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-Chlorobenzenesulfonylamino)benzamides . Semantic Scholar. Available from: [Link]
-
Das, G., & Singh, P. (2017). Conformational Analysis of Molecules: Combined Vibrational Spectroscopy and Density Functional Theory Study . ResearchGate. Available from: [Link]
-
Rizzi, A., et al. (2021). Understanding Conformational Entropy in Small Molecules . Journal of Chemical Theory and Computation, 17(4), 2438–2452. Available from: [Link]
-
Wikipedia. Density functional theory . Available from: [Link]
-
Yajima, T., et al. (2007). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization . ResearchGate. Available from: [Link]
-
Beljantseva, J., et al. (2017). The results of the conformational analysis . ResearchGate. Available from: [Link]
-
Yajima, T., et al. (2007). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization . Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341. Available from: [Link]
-
Puzzarini, C., & Barone, V. (2021). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy . Journal of Chemical Theory and Computation, 17(3), 1639–1651. Available from: [Link]
-
Apostolakis, J., et al. (2005). Computational methods for exploring protein conformations . Current Opinion in Structural Biology, 15(2), 178-184. Available from: [Link]
-
Hashemian, B., & Hall, C. K. (2023). A Machine Learning Method to Characterize Conformational Changes of Amino Acids in Proteins . bioRxiv. Available from: [Link]
-
Elber, R. (2005). Computational techniques for efficient conformational sampling of proteins . Current Opinion in Structural Biology, 15(2), 151-156. Available from: [Link]
-
Exposome-Explorer. 2-Aminobutyric acid (Compound) . Available from: [Link]
-
Wikipedia. Amino acid . Available from: [Link]
-
Medjahed, B., et al. Generalization of ACID Properties . Purdue University. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Exposome-Explorer - 2-Aminobutyric acid (Compound) [exposome-explorer.iarc.fr]
- 4. Conformational Searching | Rowan [rowansci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 10. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]
- 12. Density functional theory - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Two-way effects between hydrogen bond and intramolecular resonance effect: an ab initio study on complexes of formamide and its derivatives with water - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of 2-Formamidobutanoic Acid as a Chiral Intermediate in Synthetic Chemistry
In the landscape of modern organic synthesis and drug development, the strategic use of chiral building blocks is paramount for the construction of complex, stereochemically defined molecules. Among these, 2-Formamidobutanoic acid, a derivative of the non-proteinogenic amino acid L-2-aminobutyric acid, emerges as a versatile and valuable synthetic intermediate. Its unique structural features—a protected amine, a carboxylic acid, and a chiral center—offer a powerful handle for asymmetric synthesis, enabling the stereocontrolled introduction of an ethyl group in a variety of molecular scaffolds. This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound, offering detailed protocols and expert insights for researchers, scientists, and professionals in the field.
Introduction to a Versatile Chiral Building Block
This compound serves as a crucial intermediate in the synthesis of a range of more complex chiral molecules, including peptide analogues and pharmaceutically active compounds.[1][] The formyl protecting group offers a mild and efficient means of masking the reactivity of the amine functionality, allowing for selective transformations at the carboxylic acid terminus.[3][4] This protection strategy is particularly advantageous as the formyl group can be readily removed under mild acidic or basic conditions, or in some cases, carried through subsequent synthetic steps.
The inherent chirality of this compound, derived from its parent amino acid, makes it an attractive starting material for asymmetric synthesis.[5][6] By leveraging this pre-existing stereocenter, chemists can avoid challenging and often low-yielding enantioselective reactions later in a synthetic sequence, thereby improving overall efficiency and atom economy.
Synthesis of this compound: A Validated Protocol
The preparation of this compound from L-2-aminobutanoic acid is a straightforward yet critical transformation. The following protocol, adapted from established N-formylation procedures, has been optimized for high yield and retention of stereochemical integrity.[3][7]
Protocol 1: N-Formylation of L-2-Aminobutanoic Acid
Objective: To synthesize this compound from L-2-aminobutanoic acid using formic acid.
Materials:
-
L-2-Aminobutanoic acid
-
Formic acid (85% aqueous solution)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add L-2-aminobutanoic acid (10.3 g, 100 mmol) and toluene (150 mL).
-
Addition of Formic Acid: While stirring, add 85% aqueous formic acid (5.4 mL, ~120 mmol, 1.2 equivalents) to the suspension.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene by rotary evaporation under reduced pressure.
-
Isolation of Product: The resulting crude solid is this compound. For most applications, this material is of sufficient purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.
Expected Yield: >95%
Causality Behind Experimental Choices:
-
Toluene and Dean-Stark Apparatus: The use of toluene as the solvent allows for the azeotropic removal of water, which is a byproduct of the formylation reaction. Driving off the water shifts the equilibrium towards the product, ensuring a high conversion rate.
-
Excess Formic Acid: A slight excess of formic acid is used to ensure the complete consumption of the starting amino acid.
-
Aqueous Formic Acid: The use of 85% aqueous formic acid is a practical and convenient choice, avoiding the need for strictly anhydrous conditions.[3]
Characterization Data
The successful synthesis of this compound should be confirmed by spectroscopic analysis. The following table summarizes the expected physicochemical and spectral data.
| Property | Value |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.05 (s, 1H, -CHO), 7.95 (d, J=8.0 Hz, 1H, -NH), 4.15 (m, 1H, -CH-), 1.70 (m, 2H, -CH₂-), 0.85 (t, J=7.4 Hz, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 174.0 (C=O, acid), 161.0 (C=O, formyl), 52.5 (-CH-), 24.0 (-CH₂-), 9.5 (-CH₃) |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2970 (C-H stretch), ~1720 (C=O stretch, acid), ~1650 (C=O stretch, amide I), ~1540 (N-H bend, amide II) |
| Mass Spec (ESI-) | m/z 130.05 [M-H]⁻ |
Application of this compound in Multi-Step Synthesis
A key application of this compound is its use as a chiral precursor in the synthesis of more complex molecules. The formyl group serves as a robust protecting group that can be carried through several synthetic steps before its removal to unveil the primary amine for further functionalization.
Workflow for the Incorporation of the this compound Moiety
The following diagram illustrates a general workflow for utilizing this compound as a synthetic intermediate.
Case Study: A Precursor to Levetiracetam Analogues
(S)-2-aminobutyramide is a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam.[8][9] While 2-aminobutanoic acid is the direct precursor, the use of a protected form like this compound can offer advantages in certain synthetic strategies by preventing unwanted side reactions involving the amine group during the activation of the carboxylic acid.
The following reaction scheme outlines a plausible synthetic route where this compound could be employed.
References
- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application of N-Terminal Formylation in Peptide Synthesis: A Technical Guide
Introduction: Beyond the Canonical Chain
In the landscape of peptide science, the synthesis of the primary amino acid sequence is merely the beginning. Post-synthesis modifications are pivotal in conferring specific biological activities, enhancing stability, and mimicking natural post-translational modifications (PTMs). Among these, N-terminal formylation, the addition of a formyl group (-CHO) to the N-terminal amine of a peptide, holds profound biological significance. This modification is a hallmark of proteins synthesized by prokaryotes and mitochondria.[1][2] Consequently, N-formylated peptides are recognized as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by the innate immune system of vertebrates.[3][4]
These peptides are potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages, initiating an inflammatory response by binding to a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs).[1][2][5] The most well-studied of these is the high-affinity receptor FPR1, which recognizes ligands like the bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLP).[1][2] This interaction is crucial for host defense against microbial agents and in the inflammatory response to tissue damage.[3][4] Beyond immunology, N-formylation is also implicated in epigenetic regulation through the modification of histone proteins.[3][6][7]
For researchers in drug discovery and immunology, the ability to synthesize N-formylated peptides is essential for studying FPR-mediated signaling pathways, developing novel anti-inflammatory agents, and creating targeted therapies. This guide provides an in-depth exploration of the chemical principles and detailed protocols for the efficient on-resin N-terminal formylation of peptides, empowering researchers to harness this critical modification in their work.
Core Principles of On-Resin N-Terminal Formylation
The strategic decision to perform formylation after the completion of the peptide chain assembly on the solid support is a cornerstone of modern peptide chemistry. This "on-resin" approach offers several distinct advantages over solution-phase modification or the use of pre-formylated amino acid building blocks.
-
Efficiency and Purity : By performing the formylation on the fully assembled and protected peptide still anchored to the resin, the formylating reagents can be used in excess to drive the reaction to completion. Subsequent removal of excess reagents and by-products is a simple matter of washing and filtration, a process inherent to Solid-Phase Peptide Synthesis (SPPS). This circumvents the often complex purification challenges associated with solution-phase chemistry.
-
Compatibility : The N-formyl group is stable to the acidic conditions typically used for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups (e.g., trifluoroacetic acid-based cocktails).[8] This orthogonality is key to the successful integration of formylation into standard Fmoc- or Boc-SPPS workflows.
-
Avoidance of Side Reactions : Attempting to incorporate a pre-formylated amino acid (like 2-Formamidobutanoic acid) at the N-terminus would be impractical. The formyl protecting group is not sufficiently stable to withstand the repeated deprotection and coupling cycles of SPPS. The most common and effective strategy is, therefore, the post-synthetic, on-resin modification of the terminal amine.
The core of the on-resin formylation reaction is the acylation of the free N-terminal amine of the peptide-resin with a reactive formylating agent. Several methods have been developed to achieve this transformation efficiently, with the most prevalent strategies involving the activation of formic acid.
Key Methodologies for On-Resin N-Terminal Formylation
Two primary methods have become the standard for on-resin N-formylation, each with its own mechanistic nuances and practical considerations.
Method A: Formic Acid Activated by Carbodiimides
This classical approach utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxyl group of formic acid. The activation results in the formation of a highly reactive O-formyl isourea intermediate. This intermediate is then readily attacked by the nucleophilic N-terminal amine of the resin-bound peptide, leading to the formation of the N-formyl peptide and the N,N'-dicyclohexylurea (DCU) byproduct.[3][4][6]
While effective, a major drawback of using DCC in SPPS is the formation of insoluble DCU, which can be difficult to wash away completely from the resin. For this reason, soluble carbodiimides like diisopropylcarbodiimide (DIC) are often preferred in solid-phase applications.[9]
Method B: In-situ Generation of Acetic Formic Anhydride
A more recent, rapid, and often higher-yielding method involves the in-situ generation of acetic formic anhydride, a potent formylating agent.[10][7][11] This one-pot procedure uses readily available and stable chemicals: formic acid, acetic anhydride, and a base, typically pyridine, in a solvent like N,N-dimethylformamide (DMF).[10][7][11]
The reaction mechanism is believed to proceed as follows: pyridine deprotonates formic acid to form formate, and also reacts with acetic anhydride to generate a highly reactive N-acetylpyridinium intermediate. The formate then attacks this intermediate to form the mixed acetic formic anhydride. This anhydride efficiently acylates the N-terminal amine of the peptide.[12] This method is notable for its speed, often achieving near-quantitative formylation at room temperature in a short time frame.[10][7]
Experimental Protocols
The following protocols are designed for researchers familiar with standard Fmoc-based SPPS. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Workflow for Fmoc-SPPS
This protocol provides the context for the subsequent on-resin formylation. It assumes the peptide has been fully assembled on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) and the final N-terminal Fmoc group has been removed.
-
Peptide Synthesis : Synthesize the desired peptide sequence on a solid support using standard automated or manual Fmoc-SPPS protocols.
-
Final Fmoc Deprotection : After the final amino acid coupling, treat the peptide-resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group.
-
Washing : Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. Subsequently, wash with dichloromethane (DCM) (3-5 times) and dry the resin under a stream of nitrogen or in vacuo. The resin is now ready for N-terminal formylation.
Protocol 2: On-Resin N-Terminal Formylation using Formic Acid/DCC
This protocol is adapted from the method described by Gara et al.[3][4][6]
-
Reagent Preparation : Prepare a formylating solution by dissolving formic acid (10-20 equivalents relative to resin loading) and DCC (5-10 equivalents) in a suitable solvent like diethyl ether or DCM. It is crucial to pre-activate the formic acid by incubating this mixture at 0°C for at least 4 hours. This allows for the formation of the reactive intermediate and the precipitation of the DCU byproduct.[4][6]
-
Filtration : Filter the formylating solution to remove the precipitated DCU.
-
Resin Swelling : Swell the deprotected peptide-resin (from Protocol 1) in DMF for 30 minutes.
-
Formylation Reaction : Drain the DMF from the resin. Add the filtered formylating solution to the resin, along with a base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Incubation : Gently agitate the resin mixture. For optimal yields, the reaction should be carried out overnight (12-16 hours) at a reduced temperature of 4°C to minimize potential side reactions and prevent the decomposition of formic acid.[3][4][6]
-
Monitoring : The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the complete formylation of the primary amine.
-
Washing : Upon completion, filter the resin and wash it thoroughly with DMF (3 times) and DCM (3 times).
-
Drying : Dry the N-formylated peptide-resin under vacuum. The resin is now ready for final cleavage and deprotection.
Protocol 3: Rapid On-Resin N-Terminal Formylation using Acetic Formic Anhydride
This highly efficient one-pot protocol is based on the work of Thomas and colleagues.[10][7][11]
-
Resin Preparation : Swell the deprotected peptide-resin (from Protocol 1, 1 equivalent) in DMF in a reaction vessel for 30 minutes.
-
Reagent Addition : To the swollen resin, add pyridine (50 equivalents) followed by formic acid (50 equivalents). Agitate the mixture gently for 1-2 minutes.
-
Anhydride Formation and Formylation : While stirring, add acetic anhydride (25 equivalents) dropwise to the reaction mixture over a period of 10 minutes.
-
Incubation : Continue to agitate the reaction mixture at room temperature. The formylation is typically complete within 1-2 hours.
-
Monitoring : Monitor the reaction progress using the Kaiser test. A negative result indicates complete formylation.
-
Washing : Once the reaction is complete, drain the formylating solution and wash the resin extensively with DMF (5-7 times) and DCM (3-5 times).
-
Drying : Dry the N-formylated peptide-resin under vacuum. The resin is now ready for final cleavage and deprotection.
Data Presentation and Comparison
The choice of formylation method can depend on the specific peptide sequence, available reagents, and desired reaction time. The table below provides a comparative summary of the two primary methods.
| Feature | Method A: Formic Acid / DCC | Method B: Acetic Formic Anhydride |
| Formylating Agent | O-formyl isourea (generated in-situ) | Acetic formic anhydride (generated in-situ) |
| Primary Reagents | Formic acid, DCC (or DIC) | Formic acid, Acetic anhydride, Pyridine |
| Reaction Time | 12-16 hours (overnight)[4][6] | 1-2 hours[10][7] |
| Temperature | 0-4 °C[3][4][6] | Room Temperature[10][7] |
| Reported Yields | Good to high (70-75%)[3] | Near-quantitative (>90%)[10][11] |
| Pros | Established method, uses common reagents. | Rapid, one-pot procedure, high yields, uses stable and inexpensive reagents.[10][7] |
| Cons | Long reaction time, requires pre-activation step, formation of DCU byproduct. | Requires careful addition of acetic anhydride, potential for side reactions if not controlled. |
Visualization of Workflows and Mechanisms
To clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: General workflow for SPPS followed by on-resin formylation.
Caption: Simplified mechanism of N-formylation via acetic formic anhydride.
Conclusion
N-terminal formylation is a powerful and biologically relevant modification in peptide chemistry. The transition from complex, time-consuming methods to rapid, efficient on-resin protocols has made the synthesis of N-formylated peptides accessible to a broad range of researchers. The in-situ acetic formic anhydride method, in particular, offers a robust and high-yielding pathway that can be readily integrated into standard SPPS workflows. By understanding the principles and mastering the protocols detailed in this guide, scientists and drug development professionals can effectively produce these critical molecules to advance our understanding of innate immunity and develop next-generation therapeutics.
References
-
Kokollari, A., Werner, M., Lindner, C., Pham, T. L., & Thomas, F. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. ChemBioChem, 24(22), e202300571. [Link]
-
Pham, T. L., Thomas, F., et al. (2023). Fast On-Resin N-Formylation of Peptides. ChemistryViews. [Link]
-
Gara, M. R., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. [Link]
-
Kokollari, A., Werner, M., Lindner, C., Pham, T. L., & Thomas, F. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. ResearchGate. [Link]
-
ChemistryViews. (2023). Fast On-Resin N-Formylation of Peptides. [Link]
-
Gara, M. R., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. PMC - NIH. [Link]
-
Christensen, S. B., Hansen, A. M., & Franzyk, H. (2017). On-resin N-formylation of peptides: a head-to-head comparison of reagents in solid-phase synthesis of ligands for formyl peptide receptors. Journal of Peptide Science, 23(5), 410-415. [Link]
-
Christensen, S. B., Hansen, A. M., & Franzyk, H. (2017). On-resin N-formylation of peptides: a head-to-head comparison of reagents in solid-phase synthesis of ligands for formyl peptide receptors. University of Copenhagen Research Portal. [Link]
-
Gara, M. R., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. MDPI. [Link]
-
Manjunath, B. N., et al. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. Chemical Communications. [Link]
-
Stevens, C. L., et al. (1956). Acetic-formic anhydride. ResearchGate. [Link]
-
Polacek, N., et al. (2013). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. PMC - NIH. [Link]
-
Manjunath, B. N., et al. (2017). First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate. ResearchGate. [Link]
-
Torres-Villarreal, A., et al. (2024). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]
-
Sulli, A., et al. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]
-
Chandler, J. C., et al. (2020). Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation. ResearchGate. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (n.d.). Formylation using ethyl formate. [Link]
-
Ye, R. D., et al. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. ScienceOpen. [Link]
-
Wang, C., et al. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. ResearchGate. [Link]
Sources
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast On-Resin N-Formylation of Peptides - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Purification of 2-Formamidobutanoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a detailed technical overview of robust methodologies for the purification of 2-Formamidobutanoic acid (N-formyl-α-aminobutyric acid). Recognizing the critical need for high-purity compounds in research and pharmaceutical development, this document moves beyond simple protocols to explain the underlying chemical principles that govern each purification strategy. We will explore recrystallization, silica gel column chromatography, and acid-base extraction, offering step-by-step protocols, troubleshooting advice, and purity assessment techniques. This application note is designed to empower researchers to select and execute the optimal purification strategy based on their specific impurity profile and desired final purity.
Introduction and Foundational Principles
This compound is a derivative of the non-proteinogenic amino acid, 2-aminobutanoic acid. Its N-formyl group serves as a crucial protecting group in peptide synthesis and as a key structural motif in various biologically active molecules.[1] The purity of this compound is paramount, as even minor impurities can lead to unwanted side reactions, complicate analytical interpretations, and compromise biological assay results.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The most common synthetic route to this compound is the direct formylation of 2-aminobutanoic acid.[1] This process can introduce several classes of impurities:
-
Unreacted Starting Material: Residual 2-aminobutanoic acid.
-
Excess Reagents: Leftover formylating agents (e.g., formic acid, formamide).
-
Side-Reaction Products: Di-formylated species or products from degradation.
-
Process Contaminants: Salts or other compounds introduced during synthesis and initial workup.[2]
Key Chemical Properties for Purification
The purification strategies detailed below exploit the specific physicochemical properties of this compound:
-
Acidity: The presence of a carboxylic acid group (pKa ≈ 2-4) allows for manipulation of its charge state and differential solubility in aqueous and organic phases.
-
Polarity: As a small polar molecule containing both a hydrogen bond donor (amide N-H) and acceptors (carbonyl and carboxyl oxygens), its polarity is central to its behavior in chromatography and recrystallization.
-
Structure: A simple, non-chiral N-acylated amino acid structure.[3]
Purification Methodologies
The choice of purification method depends on the scale of the purification, the nature of the impurities, and the required final purity.
Method A: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids, offering the potential for high purity with minimal material loss if the correct solvent system is chosen. The principle relies on the differential solubility of the desired compound and its impurities in a solvent at different temperatures.
Protocol 1: Recrystallization from an Aqueous-Organic Solvent System
This protocol is effective for removing less polar organic impurities and highly polar inorganic salts.
Rationale: this compound has moderate solubility in hot water and lower solubility in cold water. The addition of a miscible organic solvent in which the compound is less soluble (an "anti-solvent" like ethanol or isopropanol) can effectively induce crystallization upon cooling.
Step-by-Step Protocol:
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot deionized water (e.g., 70-80 °C). Stir until fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add a polar organic solvent (e.g., isopropanol) to the hot solution until it becomes slightly turbid.[4] Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same water/isopropanol ratio used for crystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Method B: Silica Gel Column Chromatography
For complex mixtures or when impurities have similar solubility profiles to the target compound, column chromatography provides superior separation based on differential partitioning between a stationary phase and a mobile phase.[5]
Protocol 2: Flash Column Chromatography
Rationale: Silica gel is a polar stationary phase. This compound, being a polar molecule, will adhere to the silica. By using a mobile phase (eluent) of increasing polarity, compounds will elute from the column in order of increasing polarity. Non-polar impurities will elute first, followed by the desired product, while highly polar impurities (like residual amino acid) will be strongly retained.
Step-by-Step Protocol:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane). Pack a chromatography column with the slurry. Equilibrate the column by running the starting mobile phase through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a relatively non-polar mobile phase (e.g., 95:5 Dichloromethane:Methanol).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., methanol). A common gradient might be from 5% to 20% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Method C: Acid-Base Extraction
This liquid-liquid extraction technique is a powerful method for separating acidic or basic compounds from neutral impurities.[6][7] It leverages the change in solubility of this compound upon conversion to its salt form.
Protocol 3: Purification via pH Modulation
Rationale: The carboxylic acid group of this compound is deprotonated in a basic aqueous solution (pH > 7), forming a water-soluble carboxylate salt.[8] Neutral organic impurities will remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the neutral, less water-soluble acid to precipitate or be extracted back into an organic solvent.[7]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Basification & Extraction: Transfer the solution to a separatory funnel and extract with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][7] The this compound will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the aqueous layers. Perform a "back-wash" with a fresh portion of ethyl acetate to remove any lingering neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute strong acid (e.g., 1M HCl) to a pH of ~2.[8] The this compound will precipitate if its concentration is high enough, or it can be extracted.
-
Final Extraction/Filtration: Extract the acidified aqueous solution with several portions of a fresh organic solvent (e.g., ethyl acetate). If a precipitate forms, it can be collected by vacuum filtration.
-
Drying & Isolation: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Purity Assessment
Verifying the purity of the final product is a critical step. No single method is sufficient, and a combination of techniques is recommended.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective qualitative technique for monitoring reaction progress and assessing the purity of column fractions.[9][10]
-
Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of a moderately polar and a polar solvent, such as Dichloromethane:Methanol (9:1) or Ethyl Acetate:Methanol (9:1), often with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid remains protonated and spots are sharp.
-
Visualization:
-
UV Light (254 nm): If the compound is UV active.
-
Staining: Ninhydrin stain can be used to visualize any residual primary amine from the unreacted 2-aminobutanoic acid starting material (will appear as a purple spot).[11] A general stain like potassium permanganate can visualize the product.
-
Melting Point Analysis
A pure crystalline solid has a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broadened. Comparing the experimental melting point to the literature value provides a good indication of purity.
Spectroscopic Analysis (NMR/LC-MS)
For definitive structural confirmation and quantitative purity assessment:
-
¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities if their signals are detectable.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive technique that separates the components of a mixture and provides their mass-to-charge ratio, allowing for the identification and quantification of trace impurities.
Summary and Method Selection
The optimal purification strategy depends on the specific circumstances of the researcher.
| Method | Primary Application | Pros | Cons |
| Recrystallization | Removing impurities with different solubility profiles from a crystalline solid. | High purity, scalable, cost-effective. | Requires a suitable solvent system; not effective for oily products or impurities with similar solubility. |
| Column Chromatography | Separating complex mixtures or impurities with similar properties. | High resolution, versatile. | More time-consuming, requires larger solvent volumes, potential for product loss on the column. |
| Acid-Base Extraction | Removing neutral or basic impurities from an acidic product. | Fast, simple, effective for specific impurity types. | Not effective for removing other acidic impurities; requires immiscible solvent systems. |
Decision Workflow for Purification Strategy
The following diagram illustrates a logical workflow for selecting the appropriate purification method.
Sources
- 1. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H9NO3 | CID 559455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. crsubscription.com [crsubscription.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Analytical Techniques for the Detection of 2-Formamidobutanoic Acid: A Detailed Guide for Researchers
Introduction: The Analytical Challenge of 2-Formamidobutanoic Acid
This compound, a small and polar N-formylated amino acid, presents a unique set of challenges for accurate and sensitive detection in complex biological matrices. Its inherent properties—high polarity, low molecular weight, and potential for thermal instability—necessitate sophisticated analytical strategies to achieve reliable quantification. This guide provides an in-depth exploration of the primary analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed protocols and expert insights to empower researchers in their metabolic and drug development studies.
The structural characteristics of this compound, specifically the presence of a carboxylic acid and a formamide group, dictate the analytical approach. These functional groups contribute to its high water solubility and low volatility, making direct analysis by GC-MS problematic without chemical modification. LC-MS/MS, on the other hand, is well-suited for polar analytes and often represents the frontline technique for its analysis.
This document is structured to provide not just procedural steps but also the scientific rationale behind the methodological choices, ensuring a deeper understanding and facilitating troubleshooting and method optimization.
Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Method of Choice
LC-MS/MS stands as the premier technique for the quantification of this compound in biological samples due to its high sensitivity, specificity, and applicability to polar, non-volatile compounds. The following sections detail a comprehensive workflow from sample preparation to data acquisition.
Conceptual Workflow for LC-MS/MS Analysis
The logical flow of an LC-MS/MS experiment for this compound is designed to isolate the analyte from a complex matrix, separate it from other components, and then detect and quantify it with high precision.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Application Note: Quantification of this compound in Human Plasma by LC-MS/MS
Objective: To establish a robust and sensitive method for the quantification of this compound in human plasma using LC-MS/MS.
Rationale for Method Selection: Reversed-phase chromatography is chosen for its compatibility with aqueous biological samples and its ability to retain and separate small polar molecules when using appropriate mobile phase modifiers. Electrospray ionization in negative mode is selected due to the acidic nature of the carboxylic acid group, which readily forms a stable [M-H]⁻ ion.
Protocol:
1. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., stable isotope-labeled this compound) for accurate quantification.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The addition of formic acid can improve the stability and recovery of certain metabolites.[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: A gradient optimized for the separation of the analyte from matrix interferences. A typical gradient might start with low organic content and ramp up to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: The specific parent-to-daughter ion transitions for this compound and its internal standard must be determined by direct infusion of the analytical standards. For this compound (C5H9NO3, MW: 147.13 g/mol ), the deprotonated molecule [M-H]⁻ would be m/z 146.1.
-
Table 1: Representative LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | UHPLC | Provides higher resolution and faster analysis times compared to conventional HPLC. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Good retention for small polar molecules with appropriate mobile phase. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |
| Ionization Mode | ESI Negative | The carboxylic acid group readily deprotonates to form a stable negative ion. |
| MRM Transitions | Analyte and IS specific (determined empirically) | Provides high specificity and sensitivity for quantification. |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Derivatization-Dependent Approach
While LC-MS/MS is often preferred, GC-MS can be a powerful alternative, particularly for its high chromatographic resolution. However, due to the low volatility of this compound, a chemical derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[3]
Conceptual Workflow for GC-MS Analysis with Derivatization
The GC-MS workflow introduces a critical derivatization step after sample extraction to make the analyte amenable to gas-phase analysis.
Caption: General workflow for the GC-MS analysis of this compound, highlighting the essential derivatization step.
Application Note: GC-MS Analysis of this compound in Urine following Derivatization
Objective: To develop a GC-MS method for the quantification of this compound in urine after a two-step derivatization process.
Rationale for Derivatization: A two-step derivatization is proposed to cap both the carboxylic acid and the amine proton of the formamide group. Silylation is a common and effective derivatization technique for compounds with active hydrogens.[4][5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[5]
Protocol:
1. Sample Preparation and Extraction:
-
To 100 µL of urine, add 10 µL of an appropriate internal standard.
-
Acidify the sample to approximately pH 2-3 with 1M HCl.
-
Perform a liquid-liquid extraction (LLE) by adding 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube. Repeat the extraction twice and combine the organic layers.[6]
-
Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst to enhance the reaction.[5]
-
Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and identification of characteristic fragment ions, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Table 2: Representative GC-MS Parameters
| Parameter | Setting | Rationale |
| Derivatization Reagent | BSTFA + 1% TMCS | A powerful silylating agent that reacts with both the carboxylic acid and the N-H proton of the formamide to increase volatility.[5] |
| GC Column | DB-5ms or equivalent | A robust, general-purpose column suitable for a wide range of derivatized compounds. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Oven Program | Temperature gradient from 80°C to 280°C | Provides good separation of the derivatized analyte from other sample components. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for structural confirmation. |
| Acquisition Mode | SIM | For quantitative analysis, monitoring specific ions increases sensitivity and reduces the impact of matrix interference. |
Part 3: Method Validation and Quality Control
For both LC-MS/MS and GC-MS methods, rigorous validation is crucial to ensure the reliability of the results. Key validation parameters include:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions and during the sample preparation process.
The inclusion of quality control (QC) samples at low, medium, and high concentrations within each analytical run is essential for monitoring the performance of the assay.
Conclusion
The successful analysis of this compound hinges on the selection of the appropriate analytical technique and the careful optimization of the entire workflow. LC-MS/MS is generally the preferred method due to its direct applicability to polar compounds. However, with an effective derivatization strategy, GC-MS can also provide excellent results. The detailed protocols and scientific rationale presented in this guide serve as a comprehensive resource for researchers, enabling them to develop and validate robust analytical methods for the accurate quantification of this important metabolite.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 559455, this compound. [Link]
-
University of California, Davis. GC Derivatization. [Link]
-
Agilent Technologies. (2018, September 12). Sample Preparation in a Bioanalytical Workflow - Part 2 [Video]. YouTube. [Link]
-
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]
-
Bajpai, V. K., Kim, N.-H., & Kim, K. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. Bangladesh Journal of Pharmacology, 11(4), 852–855. [Link]
-
Han, J., et al. (2015). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 407(23), 7015-7025. [Link]
-
Megazyme. Formic Acid (Formate) Assay Kit. [Link]
-
Burhenne, J., et al. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Molecules, 26(5), 1281. [Link]
-
Peris-Vicente, J., et al. (2014). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. Journal of Liquid Chromatography & Related Technologies, 37(10), 1435-1448. [Link]
-
Agilent Technologies. GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. [Link]
-
Mitić, M., et al. (2021). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
The Analytical Scientist. (2025, November 20). Formic Acid Boosts LC-MS Metabolomics Sensitivity. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22472007, 2-Acetamidobutanoate. [Link]
-
Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1-13. [Link]
-
University of Massachusetts Medical School. Sample Preparation Guide - Proteins & Peptides. [Link]
-
de Vadder, F., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 159. [Link]
-
Karabulut, S., et al. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. Molecules, 26(5), 1281. [Link]
-
ATAS GC. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. [Link]
-
Li, W., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International, 2014, 468139. [Link]
-
Raman, K., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741–753. [Link]
-
LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Adebayo, O., et al. (2025). Preliminary phytochemical and GC-MS Screening of Ethanol extract of Khaya ivorensis bark, and Flabellaria paniculata. Journal of Natural Product Research, 5(1), 1-10. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8314, 2-Methylbutanoic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 80283, (-)-2-Aminobutyric acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20137, 2-Chlorobutyric acid. [Link]
Sources
- 1. The Analytical Scientist | Formic Acid Boosts LCMS Metabolomics Sensitivity [theanalyticalscientist.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Application Note: Derivatization of 2-Formamidobutanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Abstract & Introduction
The analysis of modified amino acids such as 2-Formamidobutanoic acid is critical in various fields, including metabolomics, drug development, and clinical diagnostics, where it may serve as a biomarker or a metabolic intermediate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of small molecules due to its high resolution and sensitivity. However, compounds like this compound are polar and non-volatile, making them unsuitable for direct GC analysis.[1][2][3] These molecules tend to exhibit poor peak shape, adsorb onto the GC column, or thermally decompose in the hot injector.[3][4]
To overcome these challenges, a crucial derivatization step is required.[5] Derivatization chemically modifies the analyte to increase its volatility and thermal stability by replacing active hydrogens on polar functional groups (e.g., -COOH and -NH) with nonpolar moieties.[1][2] This note provides detailed protocols for two robust and widely adopted derivatization strategies for compounds containing carboxyl and amide groups: single-step silylation and a two-step esterification/acylation procedure. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific analytical needs.
Analyte Structure and Reactive Sites
This compound possesses two key functional groups that contain active hydrogens, making them targets for derivatization:
-
Carboxylic Acid Group (-COOH): The acidic proton is highly reactive.
-
Formamido Group (-NHCHO): The proton on the nitrogen atom is also an active site for derivatization.

Figure 1. Structure of this compound with active hydrogens circled in red.
The goal of derivatization is to mask both of these polar sites to create a volatile, thermally stable molecule suitable for GC-MS analysis.
Derivatization Strategies: Rationale and Mechanisms
Two primary methods are presented, each with distinct advantages. The choice depends on the sample matrix, required stability of the derivative, and potential for interfering compounds.
Method A: Silylation with MTBSTFA
Silylation is a common and effective technique for derivatizing a wide range of compounds.[6][7] We recommend N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) as the reagent. MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable and less sensitive to moisture compared to their smaller trimethylsilyl (TMS) counterparts formed by reagents like BSTFA or MSTFA.[1][2][7]
Mechanism: MTBSTFA reacts with the active hydrogens on both the carboxylic acid and the formamido groups, replacing them with a nonpolar TBDMS group. This single-step reaction is efficient and derivatizes multiple functional groups simultaneously.
Method B: Two-Step Esterification and Acylation
This classic, two-step approach offers high specificity and produces very stable derivatives, making it ideal for complex biological samples.[5][8]
-
Esterification: The process begins by converting the highly polar carboxylic acid group into a methyl ester using methanolic HCl.[5][8] This reaction is highly specific to carboxylic acids.
-
Acylation: The remaining N-H group is then acylated using an agent like Pentafluoropropionic Anhydride (PFPA). The addition of a fluorinated acyl group significantly increases the molecular weight and electronegativity of the derivative, which can enhance chromatographic separation and improve sensitivity in the mass spectrometer.[5][8]
The sequential nature of this method prevents unwanted side reactions and ensures a complete and specific derivatization of all active sites.[8]
Experimental Protocols
Materials and Reagents
| Item | Supplier Recommendation | Notes |
| This compound standard | Sigma-Aldrich or equivalent | For method development and calibration. |
| MTBSTFA + 1% TBDMCS | Sigma-Aldrich, Regis Technologies | The 1% TBDMCS acts as a catalyst. |
| Methanolic HCl (2M) | Prepare fresh or purchase | To prepare: Slowly add acetyl chloride to anhydrous methanol. |
| Pentafluoropropionic Anhydride (PFPA) | Sigma-Aldrich, Thermo Scientific | Highly reactive; handle in a fume hood. |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific or equivalent | Must be anhydrous for silylation. |
| Ethyl Acetate (EA), HPLC Grade | Fisher Scientific or equivalent | |
| Toluene, HPLC Grade | Fisher Scientific or equivalent | |
| Pyridine, Anhydrous | Sigma-Aldrich | Can be used as a catalyst and solvent. |
| Nitrogen Gas, High Purity | Airgas or equivalent | For sample drying. |
| GC Vials (2 mL) with Inserts and Caps | Agilent, Waters, or equivalent | |
| Heating Block or Oven | Capable of maintaining ±1°C. | |
| Vortex Mixer and Centrifuge |
Protocol 1: Silylation using MTBSTFA
This protocol is adapted from established methods for amino acid derivatization.[2][9]
Step-by-Step Methodology:
-
Sample Preparation: Transfer an aliquot of the sample (or standard solution) containing this compound into a 2 mL GC vial with an insert.
-
Drying: Evaporate the solvent completely to dryness under a gentle stream of high-purity nitrogen. It is critical that the sample is free of water, as moisture will consume the derivatizing reagent.[1][2]
-
Reagent Addition: Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA (+1% TBDMCS) to the dried residue.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 100°C for 4 hours in a heating block or oven.[2] The extended time and high temperature ensure complete derivatization of all active sites.
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
Diagram 1. Workflow for MTBSTFA Silylation.
Protocol 2: Two-Step Esterification and Acylation
This protocol is based on the robust two-step derivatization methods proven effective for amino acids in complex matrices.[5][8][10]
Step-by-Step Methodology:
-
Sample Preparation & Drying: Transfer the sample to a GC vial and evaporate to complete dryness under a nitrogen stream.
-
Esterification:
-
Add 100 µL of 2M Methanolic HCl to the dried residue.
-
Cap the vial tightly and heat at 80°C for 60 minutes.[8] This step converts the carboxylic acid to its methyl ester.
-
After heating, cool the vial and evaporate the methanolic HCl to dryness under a nitrogen stream.
-
-
Acylation:
-
Add 50 µL of ethyl acetate and 25 µL of Pentafluoropropionic Anhydride (PFPA) to the dried residue.
-
Cap the vial and heat at 65°C for 30 minutes. This acylates the formamido nitrogen.
-
-
Final Preparation & Analysis:
Diagram 2. Workflow for Two-Step Esterification/Acylation.
GC-MS Analysis Parameters
The following parameters serve as a starting point and should be optimized for your specific instrument and column.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30m x 0.25mm ID x 0.25µm, 5% Phenyl Methylpolysiloxane (e.g., HP-5ms, SLB-5ms) | A standard, robust non-polar column suitable for a wide range of derivatized compounds.[2][3][11] |
| Injector | 280°C, Splitless Mode (1 min) | Ensures complete vaporization of the higher molecular weight derivatives without discrimination. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Standard carrier gas for GC-MS. |
| Oven Program | Initial: 100°C, hold 2 min | A lower starting temperature helps resolve the derivative from the solvent front.[2] |
| Ramp 1: 10°C/min to 280°C | A moderate ramp rate provides good separation for most derivatives. | |
| Hold: 5 min at 280°C | Ensures elution of all compounds and cleans the column.[2] | |
| MS Transfer Line | 280°C | Prevents condensation of analytes. |
| Ion Source | 230°C, Electron Ionization (EI) at 70 eV | Standard conditions for generating reproducible mass spectra. |
| MS Mode | Full Scan (m/z 50-600) | For initial identification and spectral confirmation. |
| Selected Ion Monitoring (SIM) | For targeted quantification to improve sensitivity. |
Expected Results and Data Interpretation
The derivatization process increases the molecular weight (MW) of this compound (MW: 131.11 g/mol ).
| Derivatization Method | Derivative Structure | MW Change | Expected MW | Characteristic Mass Fragments (m/z) |
| MTBSTFA (Silylation) | Di-TBDMS derivative | +228.48 (2 x 114.24) | 359.59 | M-57 [M-C(CH₃)₃]⁺: 302 (Most abundant fragment for TBDMS derivatives) M-15 [M-CH₃]⁺: 344 |
| Esterification/Acylation | Methyl Ester, PFP-Acyl | +14.03 (Ester) +145.99 (Acyl) | 291.13 | M-31 [M-OCH₃]⁺: 260 (Loss of methoxy group from ester) [C₃F₅CO]⁺: 147 (PFP acyl group fragment) |
Identification: The derivatized this compound should be identified by a combination of its retention time and the presence of its unique mass spectrum, including the molecular ion (if present) and the characteristic fragments listed above.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak | 1. Incomplete derivatization. 2. Presence of moisture in the sample or reagents.[1] 3. Analyte degradation in the injector. | 1. Increase reaction time or temperature. 2. Ensure sample is completely dry. Use anhydrous solvents. Store reagents under inert gas. 3. Confirm derivatization was successful; check injector temperature. |
| Poor peak shape (tailing) | 1. Active sites in the GC system (liner, column). 2. Incomplete derivatization leaving polar groups exposed. | 1. Use a deactivated liner. Condition the column. 2. Re-optimize the derivatization protocol (time, temperature, reagent amount). |
| Multiple peaks for the analyte | 1. Formation of multiple derivative species (e.g., mono- and di-silylated). 2. Isomerization caused by reaction conditions. | 1. Drive the reaction to completion by increasing temperature, time, or reagent concentration.[2] 2. For silylation of carbonyls, a methoximation step may be needed first to prevent isomers.[12] |
References
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (n.d.). MDPI. Retrieved from [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI. Retrieved from [Link]
-
Two-Step Derivatization of Amino Acids and Generation of GC-MS Spectra. (n.d.). Bio-protocol. Retrieved from [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI. Retrieved from [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). National Institutes of Health. Retrieved from [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). PubMed. Retrieved from [Link]
-
Derivatization of Amino Acids in Human Plasma for Quantitation by Comprehensive Two Dimensional Gas Chromatography. (n.d.). ORBi. Retrieved from [Link]
-
GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. (n.d.). PubMed. Retrieved from [Link]
-
Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. (2003). ResearchGate. Retrieved from [Link]
-
How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. (2024). ResearchGate. Retrieved from [Link]
-
Acylation and Esterification of Amino Acids. (n.d.). AK Lectures. Retrieved from [Link]
-
Analytical characteristics for amino acid derivatives using GC-MS (selected ion monitoring) method. (n.d.). ResearchGate. Retrieved from [Link]
-
GC Derivatization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. (2023). MDPI. Retrieved from [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). CORE. Retrieved from [Link]
-
Generalization of ACID Properties. (n.d.). Purdue University. Retrieved from [Link]
Sources
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Probing the Kynurenine Pathway: An Application Guide to Stable Isotope Tracing
Introduction: Unraveling the Complexities of Tryptophan Metabolism
The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan, accounting for the catabolism of over 95% of available tryptophan.[1][2] This intricate biochemical cascade produces a host of bioactive molecules, collectively known as kynurenines, that are pivotal in regulating a wide array of physiological and pathological processes.[3][4] Dysregulation of the kynurenine pathway has been implicated in a spectrum of disorders, including neurodegenerative diseases, cancer, inflammatory conditions, and psychiatric disorders.[3][5] Consequently, the ability to accurately trace and quantify the flux of metabolites through this pathway is of paramount importance for researchers, clinicians, and drug development professionals.
This comprehensive guide provides an in-depth exploration of the use of stable isotope tracing, a powerful technique for elucidating the dynamics of the kynurenine pathway. While the initial query mentioned "2-Formamidobutanoic acid," our investigation clarifies that the key initial metabolite in the kynurenine pathway is N-formyl-L-kynurenine . This document will, therefore, focus on the broader and more scientifically accurate application of using isotopically labeled precursors, primarily tryptophan, to investigate the metabolic fate of N-formyl-L-kynurenine and downstream metabolites. We will delve into the underlying principles, provide detailed experimental protocols for sample analysis using mass spectrometry, and offer insights into data interpretation, thereby equipping researchers with the necessary tools to conduct robust metabolic pathway studies.
The Kynurenine Pathway: A Central Hub of Metabolic Regulation
The kynurenine pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which catalyze the oxidative cleavage of the indole ring of tryptophan to form N-formyl-L-kynurenine.[2][6] This intermediate is rapidly hydrolyzed by kynurenine formamidase to yield L-kynurenine, a central branch-point in the pathway.[7] From L-kynurenine, the pathway diverges into two main branches: the kynurenic acid branch, which produces the neuroprotective kynurenic acid, and the 3-hydroxykynurenine branch, which leads to the production of the neurotoxic quinolinic acid and the essential cofactor nicotinamide adenine dinucleotide (NAD+).[4]
Figure 1: Simplified diagram of the Kynurenine Pathway.
Principle of Stable Isotope Tracing in Metabolic Flux Analysis
Stable isotope tracing is a powerful technique that allows for the quantitative analysis of metabolic fluxes in living systems.[8][9] The methodology involves introducing a substrate enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system and tracking its incorporation into downstream metabolites.[10] By measuring the isotopic enrichment and distribution patterns in these metabolites using mass spectrometry or NMR spectroscopy, researchers can deduce the relative and absolute rates of metabolic reactions.[11][12]
For studying the kynurenine pathway, uniformly labeled L-tryptophan (e.g., [U-¹³C₁₁]-L-tryptophan or [¹⁵N₂]-L-tryptophan) is a commonly used tracer.[13][14] As the labeled tryptophan is metabolized, the heavy isotopes are incorporated into N-formyl-L-kynurenine and subsequent downstream metabolites. Analysis of the mass isotopologue distributions of these metabolites provides a dynamic view of the pathway's activity.
Experimental Design and Protocols
I. In Vitro Cell Culture Studies
Objective: To measure the flux through the kynurenine pathway in cultured cells under specific experimental conditions.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Isotopically labeled L-tryptophan (e.g., [U-¹³C₁₁]-L-tryptophan)
-
Unlabeled L-tryptophan
-
Phosphate-buffered saline (PBS)
-
Ice-cold methanol
-
Internal standards (isotopically labeled kynurenine pathway metabolites)[6]
Protocol:
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels and allow them to reach the desired confluency.
-
Isotope Labeling:
-
Prepare labeling medium by supplementing medium with the isotopically labeled tryptophan at a known concentration. The unlabeled tryptophan should be replaced with the labeled version.
-
Wash the cells with pre-warmed PBS to remove the old medium.
-
Add the labeling medium to the cells and incubate for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to achieve isotopic steady state.[10]
-
-
Metabolite Extraction:
-
At each time point, place the culture dish on ice and aspirate the medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Add a specific volume of ice-cold 80% methanol containing internal standards to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.
-
II. In Vivo Studies (Animal Models)
Objective: To investigate the systemic and tissue-specific metabolism of tryptophan through the kynurenine pathway in an animal model.
Materials:
-
Animal model (e.g., mouse, rat)
-
Isotopically labeled L-tryptophan solution for administration (e.g., oral gavage, intravenous injection)
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue harvesting tools
-
Homogenization buffer
-
Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)
-
Internal standards
Protocol:
-
Tracer Administration: Administer the isotopically labeled tryptophan to the animals at a defined dose.[15]
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-administration. Centrifuge to separate plasma.
-
Tissues: At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, brain, kidney). Immediately snap-freeze the tissues in liquid nitrogen.
-
-
Metabolite Extraction from Plasma:
-
To a volume of plasma, add a 4-fold excess of ice-cold acetonitrile containing internal standards to precipitate proteins.[3]
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed and collect the supernatant.
-
-
Metabolite Extraction from Tissues:
-
Weigh the frozen tissue and add homogenization buffer.
-
Homogenize the tissue on ice.
-
Perform protein precipitation as described for plasma.
-
-
Sample Preparation for LC-MS/MS: Prepare the samples as described in the in vitro protocol.
Analytical Methodology: LC-MS/MS for Kynurenine Pathway Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of kynurenine pathway metabolites due to its ability to separate and detect multiple analytes in complex biological matrices.[3][16][17]
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC-MS/MS Parameters
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A gradient from low to high organic phase over 10-15 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 1: Typical LC-MS/MS parameters for kynurenine pathway analysis.
MRM Transitions for Key Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tryptophan | 205.1 | 188.1 |
| [U-¹³C₁₁]-Tryptophan | 216.1 | 199.1 |
| N-formyl-L-kynurenine | 237.1 | 146.1 |
| L-Kynurenine | 209.1 | 192.1, 94.1 |
| Kynurenic Acid | 190.1 | 144.1 |
| 3-Hydroxykynurenine | 225.1 | 208.1, 110.0 |
| Quinolinic Acid | 168.1 | 124.1 |
Table 2: Example MRM transitions for selected kynurenine pathway metabolites. Note: These values should be optimized for the specific instrument used.
Data Analysis and Interpretation
The analysis of data from stable isotope tracing experiments involves determining the fractional enrichment of the heavy isotope in each metabolite and calculating the mass isotopologue distribution (MID). This information is then used to model the metabolic fluxes through the pathway.
Sources
- 1. Beyond Kynurenine: Unraveling the Hidden Fate of N-Formylkynurenine | ISTRY [istry.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Dietary Kynurenine Pathway Metabolites—Source, Fate, and Chromatographic Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the kynurenine metabolism pathway in inflammation-induced depression – Preclinical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. d-nb.info [d-nb.info]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 13. Assessment of Peripheral Serotonin Synthesis Using Stable Isotope-Labeled Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous detection of stable isotope-labeled and unlabeled L-tryptophan and of its main metabolites, L-kynurenine, serotonin and quinolinic acid, by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stable isotope-labeled tryptophan as a precursor for studying the disposition of quinolinic acid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Experimental Protocol: A Tiered Approach to Assessing the Bioactivity of 2-Formamidobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The exploration of novel chemical entities is a cornerstone of drug discovery. 2-Formamidobutanoic acid represents a molecule with an uncharacterized biological activity profile. This document, crafted from the perspective of a Senior Application Scientist, provides a comprehensive, tiered experimental protocol designed to systematically evaluate the bioactivity of this compound. We eschew a rigid template in favor of a logical, causality-driven workflow that progresses from broad phenotypic screening to specific target identification and validation. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice. This guide will navigate the researcher through initial cytotoxicity assessments, preliminary mechanistic insights, metabolic stability, and ultimately, state-of-the-art target deconvolution using the Cellular Thermal Shift Assay (CETSA).
Introduction: De-orphaning a Novel Compound
This compound is a small molecule whose interactions with biological systems are not currently documented in scientific literature. The journey to characterize such a compound requires a structured and multi-faceted approach. The primary challenge is the lack of a pre-defined hypothesis regarding its mechanism of action. Therefore, our experimental design begins with broad, unbiased assays and progressively focuses the investigation based on empirical results. This tiered strategy is both resource-efficient and scientifically rigorous, ensuring that each subsequent experiment is built upon a solid foundation of data from the previous tier.
Tier 1: Foundational Cytotoxicity Screening
Expertise & Experience: Before any specific bioactivity can be assessed, it is imperative to determine the concentration range at which this compound affects fundamental cellular processes like viability and proliferation.[1] This initial screen is critical, as it informs the dose selection for all subsequent, more complex assays and immediately identifies if the compound has potent cytotoxic effects.[2] We will employ a panel of cell lines, including both cancerous and non-cancerous lines, to simultaneously assess potential anti-cancer activity and general toxicity, which allows for the calculation of a preliminary selectivity index.[2]
Workflow for Tier 1 Screening
Caption: Tier 1 workflow for cytotoxicity assessment of this compound.
Protocol 1: Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[3][4] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for quantification.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung) and a non-cancerous cell line (e.g., HEK293 embryonic kidney).[2][3]
-
Appropriate culture media (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound, Dimethyl sulfoxide (DMSO).
-
MTT solution (5 mg/mL in PBS).
-
96-well plates, CO2 incubator.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[5]
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock in culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium containing 0.1% DMSO (vehicle control), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.[5]
-
MTT Addition: After the desired incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the supernatant without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.[4][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) value.[3]
Data Presentation: Cytotoxicity Profile
| Cell Line | Cell Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | Experimental Value | Experimental Value | Experimental Value |
| A549 | Lung Cancer | Experimental Value | Experimental Value | Experimental Value |
| HEK293 | Normal Kidney | Experimental Value | Experimental Value | Experimental Value |
Tier 2: Assessing Metabolic Stability
Trustworthiness: A compound's therapeutic potential is heavily influenced by its metabolic stability.[6] An unstable compound may be cleared from the body too quickly to exert a therapeutic effect. Assessing stability early in the discovery process prevents wasted resources on compounds destined to fail in vivo. We will use a well-established liver microsomal stability assay.[7]
Protocol 2: In Vitro Metabolic Stability Assay
This assay measures the rate at which this compound is metabolized by phase I enzymes, primarily cytochrome P450s (CYPs), contained within liver microsomes.[8] The disappearance of the parent compound over time is monitored by LC-MS.
Materials:
-
Pooled liver microsomes (human, rat, mouse).[8]
-
This compound.
-
NADPH regenerating system (Cofactor).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction termination).
-
LC-MS system.
-
Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance).
Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture containing phosphate buffer, liver microsomes (0.5 mg/mL protein concentration), and this compound (1 µM).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH cofactor.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to terminate the reaction.[8]
-
Controls: Run parallel incubations without the NADPH cofactor to control for non-enzymatic degradation. Run positive and negative controls.
-
Analysis: Centrifuge the terminated samples to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k. Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
Data Presentation: Metabolic Stability Profile
| Species | t½ (min) | CLint (µL/min/mg protein) |
| Human | Experimental Value | Experimental Value |
| Rat | Experimental Value | Experimental Value |
| Mouse | Experimental Value | Experimental Value |
Tier 3: Unveiling the Molecular Target
Authoritative Grounding: If the compound demonstrates consistent bioactivity, the next critical step is to identify its direct molecular target(s). Phenotypic screening without target identification creates a developmental dead-end. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free biophysical method that directly assesses target engagement in a physiological context (i.e., within intact cells or tissues).[9] The core principle is that the binding of a small molecule (ligand) to its protein target alters the protein's thermal stability.[10][11]
Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: Principle of ligand-induced thermal stabilization in CETSA.
Protocol 3: Proteome-Wide Target Identification with MS-CETSA
This protocol combines CETSA with quantitative mass spectrometry (MS) to survey the entire soluble proteome for proteins that are stabilized by this compound.[11][12]
Step-by-Step Methodology:
-
Cell Treatment: Culture cells (e.g., a cell line highly sensitive to the compound from Tier 1) in large batches. Treat one batch with the vehicle (DMSO) and another with an effective concentration of this compound (e.g., 10x IC50) for a defined period.
-
Thermal Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 64°C).[11]
-
Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation.
-
Protein Preparation for MS: Collect the soluble fractions from each temperature point for both vehicle- and drug-treated groups. Prepare these samples for proteomic analysis (e.g., protein digestion, tandem mass tag (TMT) labeling for multiplexing).
-
LC-MS/MS Analysis: Analyze the prepared peptides using high-resolution quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. For each protein, plot the relative amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates that the compound has bound to and stabilized that specific protein.[13] This protein is a high-confidence target candidate.
Tier 4: Target Validation and Mechanistic Elucidation
Expertise & Experience: The identification of a target candidate from MS-CETSA is a significant breakthrough, but it must be validated. This tier involves using orthogonal, target-specific assays to confirm the physical interaction and elucidate the functional consequences of this binding.
Hypothetical Scenario: Validation of a Kinase Target
Let us hypothesize that MS-CETSA identified "Kinase X" as a primary target of this compound.
Protocol 4: In Vitro Kinase Inhibition Assay
This experiment will determine if this compound directly inhibits the enzymatic activity of recombinant Kinase X.
Materials:
-
Recombinant human Kinase X enzyme.
-
Specific peptide substrate for Kinase X.
-
ATP.
-
Kinase assay buffer.
-
A commercial kinase activity detection kit (e.g., ADP-Glo™, Z'-LYTE™).
-
Staurosporine (a potent, non-specific kinase inhibitor as a positive control).
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, set up reactions containing Kinase X, its substrate, and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the kinase activity according to the manufacturer's protocol of the chosen detection kit (e.g., by quantifying the amount of ADP produced or the amount of phosphorylated substrate).
-
Data Analysis: Plot the percentage of kinase activity against the log concentration of this compound. Calculate the IC50 value, representing the concentration at which the compound inhibits 50% of Kinase X activity.
Visualizing the Mechanism of Action
If Kinase X is a known component of a signaling pathway, we can visualize the compound's proposed mechanism.
Caption: Proposed inhibition of the Kinase X signaling pathway by this compound.
Conclusion and Future Directions
This application note has outlined a systematic, four-tiered protocol for the comprehensive bioactivity assessment of this compound. By progressing from broad cytotoxicity screening to specific target identification and validation, this workflow provides a robust framework for de-orphaning novel compounds. Positive results from this series of experiments would establish a strong foundation for further preclinical development, including lead optimization, in vivo efficacy studies in animal models, and detailed ADME/Tox profiling.
References
-
Lu, Q., & Russinova, E. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells. Methods in Molecular Biology, 2554, 21–34. [Link]
-
Kovács, T., et al. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]
-
MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
-
Pelago Bioscience. Target Identification with CETSA® in Drug Discovery. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Signal Transduction and Targeted Therapy. An update of label-free protein target identification methods for natural active products. [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
CETSA. CETSA. [Link]
-
protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
-
National Institutes of Health. In vitro bioassays to evaluate complex chemical mixtures in recycled water. [Link]
-
Evotec. Microsomal Stability. [Link]
-
JoVE. In Vitro Transactivatiom Bioassays to screen for Endocrine Activity. [Link]
-
National Institutes of Health. Assessing the Pre-Analytical Stability of Small-Molecule Metabolites in Cerebrospinal Fluid Using Direct-Infusion Metabolomics. [Link]
-
Charles River Laboratories. Cell-Based Bioassays for Biologics. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. CETSA [cetsa.org]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Incorporation of 2-Formamidobutanoic Acid into Novel Polypeptides via Ring-Opening Polymerization
Introduction: Rationale and Potential
The synthesis of novel polymers with tailored properties is a cornerstone of advanced materials science and drug development. Polypeptides, or poly(α-amino acids), are particularly attractive due to their structural similarity to natural proteins, offering inherent biocompatibility and biodegradability.[1][2] The incorporation of non-canonical amino acids into these polymers provides a powerful tool to introduce specific functionalities, influencing properties such as solubility, thermal stability, and biological interactions.[3]
This guide focuses on 2-Formamidobutanoic acid , a synthetic amino acid derivative. Its defining feature is the N-formyl group (-NHCHO), which offers unique characteristics:
-
Hydrogen Bonding: The formamido group is an excellent hydrogen bond donor and acceptor, potentially leading to polymers with distinct secondary structures, self-assembly behaviors, and altered physical properties compared to standard polypeptides.
-
Chiral Center: The α-carbon provides a chiral center, allowing for the synthesis of stereoregular polymers, which is crucial for creating materials with specific biological recognition capabilities.
-
Chemical Handle: While stable, the formyl group can be removed under specific hydrolytic conditions, revealing a primary amine for post-polymerization modification.
The most robust and widely adopted method for synthesizing high molecular weight polypeptides is the Ring-Opening Polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs).[4][5] This process is advantageous as it proceeds rapidly, minimizes racemization, and allows for the synthesis of large quantities of polymer.[4] This document provides a comprehensive, field-tested guide for researchers to synthesize the NCA of this compound and subsequently polymerize it to create novel polypeptide-based materials.
Monomer Synthesis: N-Carboxyanhydride (NCA) Preparation
The critical step for polymerization is the conversion of the amino acid into its highly reactive N-carboxyanhydride (NCA) derivative. The "Fuchs-Farthing" method, which utilizes phosgene or its safer equivalents like triphosgene, is the most effective and widely used strategy for synthesizing pure NCA monomers with good yield and no racemization.[5]
Causality Behind the Method
The reaction involves the direct phosgenation of the free α-amino acid. The mechanism proceeds through the formation of an intermediate N-chloroformyl amino acid chloride, which rapidly cyclizes to form the five-membered NCA ring and release two molecules of HCl. Triphosgene (bis(trichloromethyl) carbonate) is preferred over gaseous phosgene for safety and ease of handling. The reaction must be conducted under strictly anhydrous conditions, as any moisture will hydrolyze the phosgene and the resulting NCA.
Detailed Protocol: Synthesis of this compound NCA
Materials:
-
This compound
-
Triphosgene (handle with extreme caution in a certified fume hood)
-
Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone
-
Anhydrous Hexane
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In a 250 mL Schlenk flask equipped with a magnetic stir bar, suspend this compound (e.g., 5.0 g) in anhydrous THF (100 mL).
-
Phosgenation: While stirring vigorously under a positive pressure of inert gas, add triphosgene (1.1 equivalents relative to the amino acid) to the suspension in one portion.
-
Reaction: Gently heat the mixture to 50-55°C. The suspension should gradually become a clear solution as the reaction proceeds. Monitor the reaction by observing the cessation of HCl gas evolution (which can be bubbled through an oil bubbler). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, remove the solvent in vacuo using a rotary evaporator, ensuring the water bath temperature does not exceed 40°C to prevent premature polymerization.
-
Crystallization & Purification: The crude NCA will be a solid or viscous oil. Dissolve the crude product in a minimum amount of warm (40°C) anhydrous THF or ethyl acetate. Initiate crystallization by adding anhydrous hexane dropwise until the solution becomes turbid.
-
Isolation: Allow the flask to stand at 4°C overnight to complete crystallization. Collect the resulting white, crystalline NCA monomer by filtration under an inert atmosphere. Wash the crystals with cold anhydrous hexane and dry thoroughly under high vacuum.[6]
-
Storage: Store the highly pure NCA monomer under an inert atmosphere at -20°C. Purity should be confirmed by ¹H NMR and FTIR before use. The successful synthesis of NCAs requires highly pure monomers free of contaminants that could hinder polymerization.[7]
Diagram: Synthesis of this compound NCA
Caption: Reaction scheme for the synthesis of the NCA monomer from this compound.
Polymerization Protocols: Ring-Opening Polymerization (ROP)
The ROP of NCAs is a versatile method that can be initiated by various nucleophiles, most commonly primary amines.[4] This "amine mechanism" is a nucleophilic ring-opening chain growth process where the initiator attacks the C5 carbonyl of the NCA ring.[4] This opens the ring, eliminates CO₂, and generates a new terminal amine group that propagates the polymerization.
Choosing an Initiator
The choice of initiator is critical as it determines the polymer's end-group and can influence the polymerization kinetics.
-
Primary Amines (e.g., n-Hexylamine, Benzylamine): These are excellent general-purpose initiators that provide good control over molecular weight, leading to polymers with one amine and one carboxylic acid terminus.
-
Amine-Terminated Polymers (e.g., PEG-NH₂): Used to create block copolymers, where a pre-made polymer chain initiates the growth of the polypeptide block.[8]
-
Organometallic Initiators (e.g., LiHMDS): Offer extremely fast polymerization rates and can be less sensitive to moisture, allowing for reactions in an open vessel.[1]
Detailed Protocol: ROP using n-Hexylamine Initiator
Materials:
-
Purified this compound NCA
-
n-Hexylamine (initiator), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Methanol or Diethyl Ether (for precipitation)
-
Nitrogen or Argon gas supply (glovebox recommended)
Procedure:
-
Preparation: All polymerization reactions must be conducted under a strictly inert atmosphere (e.g., in a glovebox) to prevent premature termination by atmospheric moisture.
-
Monomer Solution: Dissolve the purified NCA monomer in anhydrous DMF to a known concentration (e.g., 50 mg/mL).
-
Initiator Stock Solution: Prepare a stock solution of n-Hexylamine in anhydrous DMF (e.g., 10 mg/mL).
-
Initiation: In a vial, add the desired volume of the NCA solution. Calculate the volume of initiator stock solution needed based on the target Monomer-to-Initiator ratio (M/I). The M/I ratio dictates the theoretical degree of polymerization (DP) and thus the molecular weight.
-
Example: For a target DP of 100 (M/I = 100), if you use 100 mg of NCA (M.W. ≈ 158.1 g/mol ), you need 0.0063 mmol of initiator.
-
-
Polymerization: Add the calculated volume of initiator solution to the stirring NCA solution. Seal the vial and allow the reaction to proceed at room temperature for 24-72 hours. The solution will typically become more viscous as the polymer forms.
-
Monitoring: The reaction can be monitored by FTIR spectroscopy. The disappearance of the characteristic NCA anhydride peaks (~1850 and 1790 cm⁻¹) indicates the consumption of the monomer.
-
Termination & Precipitation: Once the reaction is complete, quench the polymerization by opening the vial to the air. Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent, such as cold diethyl ether or methanol, while stirring vigorously.
-
Isolation and Drying: Collect the precipitated polymer by centrifugation or filtration. Wash the polymer several times with the precipitation solvent to remove any unreacted monomer and residual DMF. Dry the final polymer product under high vacuum to a constant weight.
Diagram: Ring-Opening Polymerization (ROP) Mechanism
Caption: The amine-initiated mechanism for the Ring-Opening Polymerization of NCAs.
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the newly synthesized polymer.
| Technique | Purpose | Expected Observations for Poly(this compound) |
| ¹H NMR Spectroscopy | Confirm polymer structure and end-groups. | Broad peaks corresponding to the polymer backbone protons. Signals for the formyl proton (-CHO) and the α-proton. Signals from the initiator fragment should be visible at the chain end, allowing for DP calculation. |
| FTIR Spectroscopy | Confirm functional groups and loss of NCA monomer. | Disappearance of NCA anhydride peaks (~1850, 1790 cm⁻¹). Appearance of strong amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands, characteristic of the polypeptide backbone. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | A single, relatively narrow peak. The PDI should ideally be between 1.1 and 1.4 for a well-controlled polymerization. |
| Differential Scanning Calorimetry (DSC) | Determine thermal properties like the glass transition temperature (Tg). | A distinct step-change in the heat flow curve indicating the Tg, which provides insight into the polymer's amorphous or semi-crystalline nature. |
| Circular Dichroism (CD) | Analyze secondary structure (α-helix, β-sheet). | The presence of the formamido group may induce specific secondary structures, which would be detectable by characteristic CD spectra in solution. |
Protocol: ¹H NMR for DP Calculation
-
Dissolve a small, accurately weighed sample of the dry polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or TFA-d).
-
Acquire the ¹H NMR spectrum.
-
Integrate the area of a characteristic polymer repeat unit peak (e.g., the α-proton).
-
Integrate the area of a characteristic peak from the initiator fragment at the chain end (e.g., the -CH₃ group of n-hexylamine).
-
Calculate the Degree of Polymerization (DP) by comparing the integrals: DP = (Integral of polymer repeat unit) / (Integral of initiator fragment per proton).
Potential Applications and Future Directions
Polymers derived from amino acids are prime candidates for biomedical applications due to their biocompatibility and biodegradability.[9][10] The unique properties of poly(this compound) open up several promising research avenues:
-
Drug Delivery: The polymer can be used to create nanoparticles, micelles, or hydrogels for controlled drug release.[2][11] The formamido groups could provide specific interactions with certain drug molecules, enhancing loading capacity and stability.
-
Tissue Engineering: The polymer could be processed into scaffolds for tissue regeneration.[12] The hydrogen-bonding capabilities might promote cell adhesion and proliferation.
-
Smart Materials: The potential for the formamido group to participate in stimuli-responsive behaviors (e.g., pH or temperature changes) could be explored for creating smart materials that change conformation or solubility in response to environmental cues.
Future work should focus on copolymerization of this compound NCA with other NCA monomers to create copolymers with finely tuned properties. Furthermore, post-polymerization removal of the formyl group would yield a poly(α,γ-diaminobutyric acid), a cationic polypeptide with significant potential for gene delivery applications.[13]
References
- 1. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. insuf.org [insuf.org]
- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. bezwadabiomedical.com [bezwadabiomedical.com]
- 13. Preliminary characterization of novel amino acid based polymeric vesicles as gene and drug delivery agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Formamidobutanoic Acid
Welcome to the technical support center for the synthesis of 2-Formamidobutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for higher yields and purity.
Part 1: Troubleshooting Guide - Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis of this compound, which is typically prepared by the N-formylation of 2-aminobutanoic acid.
Q1: My reaction yield is consistently low. What are the primary causes and how can I fix this?
A1: Low yield is a frequent challenge stemming from several factors, including incomplete reactions, side-product formation, or issues with product isolation. Let's diagnose this systematically.
Potential Cause 1: Incomplete Reaction The formylation of the primary amine in 2-aminobutanoic acid may not be going to completion. This can be due to suboptimal reaction conditions or an inappropriate choice of formylating agent.
-
Insight & Solution: The choice of formylating agent is critical. While various methods exist, using formic acid is a common, environmentally friendly approach. [1]However, the reaction can be slow and reversible. [2] * Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can significantly increase the reaction rate. [1][3]Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Optimize Reagent Stoichiometry: Using an excess of the formylating agent can drive the equilibrium toward the product. A common strategy is to use formic acid both as the reagent and the solvent, or to use a 2-4 molar equivalent excess. [1][4] * Consider a Catalyst: The addition of a catalyst can dramatically improve reaction efficiency. For instance, a catalytic amount of iodine (e.g., 5 mol%) has been shown to facilitate N-formylation with formic acid under solvent-free conditions, leading to high yields. [4]The proposed mechanism involves the in-situ generation of HI, which protonates formic acid, making it a more potent electrophile. [4] Potential Cause 2: Side Reactions & Degradation The starting material or product can degrade under harsh conditions. For instance, excessively high temperatures or strongly acidic/basic conditions can lead to unintended side reactions.
-
-
Insight & Solution:
-
Hydrolysis: The formamide product can be susceptible to hydrolysis back to the starting amine and formic acid, especially in the presence of water and a strong acid or base catalyst. [5][6]Ensure your reagents are anhydrous if using a sensitive formylating agent, and carefully control the pH during workup.
-
Byproduct Formation: Some formylating agents generate byproducts that can complicate purification and lower the isolated yield. For example, using acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is highly efficient but requires careful temperature control (-20 °C to 0 °C) to prevent side reactions. [3] Potential Cause 3: Inefficient Product Isolation this compound is a polar molecule with appreciable water solubility. Significant product loss can occur during the aqueous workup and extraction phases.
-
-
Insight & Solution:
-
pH Adjustment: During workup, the pH of the aqueous solution is critical. The product is an amino acid derivative and has an isoelectric point (pI) where its solubility in water is minimal. You must adjust the pH to this point to maximize precipitation before filtration.
-
Solvent Extraction: If extracting the product, use a polar organic solvent like ethyl acetate and perform multiple extractions (e.g., 3-5 times) to recover as much product as possible from the aqueous layer. Salting out by saturating the aqueous layer with NaCl can also decrease the product's solubility in water and improve extraction efficiency.
-
Troubleshooting Workflow: Low Yield Diagnosis Here is a logical workflow to diagnose and resolve low-yield issues.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 5. esisresearch.org [esisresearch.org]
- 6. chem.libretexts.org [chem.libretexts.org]
troubleshooting common issues in 2-Formamidobutanoic acid purification
Welcome to the technical support center for the purification of 2-Formamidobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important N-protected amino acid. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies in a direct question-and-answer format to ensure you achieve the desired purity and yield in your experiments.
Introduction: The Critical Role of Purity in this compound Applications
This compound, a derivative of the non-proteinogenic amino acid 2-aminobutanoic acid, serves as a valuable building block in the synthesis of complex molecules, including peptidomimetics and active pharmaceutical ingredients. The formyl protecting group is advantageous due to its small size and straightforward introduction and removal. However, achieving high purity is paramount, as residual impurities can interfere with subsequent reactions, impact final product stability, and introduce unwanted toxicological profiles in drug development. This guide will address the common hurdles in its purification, empowering you to optimize your processes for robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Crystallization and Yield Issues
Question 1: I am experiencing low recovery after recrystallization of this compound. What are the likely causes and how can I improve my yield?
Low recovery is a frequent issue and can often be attributed to suboptimal solvent selection or procedural missteps.
Underlying Causes:
-
High Solubility in the Chosen Solvent System: The most common reason for low yield is the high solubility of this compound in the mother liquor, even at low temperatures. This is particularly true if the solvent is too polar.
-
Use of Excessive Solvent: Using a larger volume of solvent than necessary to dissolve the crude product at elevated temperatures will result in a lower recovery upon cooling.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out of solution in an amorphous or poorly crystalline form, trapping impurities and leading to losses during subsequent washing steps.
-
Co-precipitation with Impurities: The presence of certain impurities can inhibit crystal growth or co-precipitate with the desired product, reducing the overall purity and isolated yield.
Troubleshooting Strategies:
-
Optimize the Solvent System: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system, often a polar solvent in which the compound is soluble and a less polar anti-solvent in which it is insoluble, can be highly effective.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize precipitation. Slow cooling promotes the formation of larger, purer crystals.
-
Utilize an Anti-Solvent: If a single solvent system is not providing adequate recovery, consider dissolving the crude product in a minimal amount of a good solvent (e.g., ethanol, methanol) and then slowly adding a miscible anti-solvent (e.g., diethyl ether, hexane) until the solution becomes turbid. Heating to redissolve and then slow cooling can significantly improve yield.[1]
| Solvent Category | Recommended Solvents | Rationale & Tips |
| Primary Solvents (Good Solubility when Hot) | Water, Ethanol, Methanol, Isopropyl Alcohol | These polar solvents are generally good for dissolving N-formyl amino acids. Water-alcohol mixtures can be particularly effective.[2][3] |
| Anti-Solvents (Poor Solubility) | Diethyl Ether, Hexane, Toluene | Used to induce precipitation from a more polar primary solvent. Add slowly to a dissolved solution of the product. |
| Mixed Solvent Systems | Ethanol/Water, Methanol/Diethyl Ether, Isopropyl Alcohol/Hexane | Offer fine-tuned solubility properties to maximize yield. The ratio should be empirically determined. |
Question 2: My purified this compound appears as an oil or fails to crystallize. What should I do?
Oiling out is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
Troubleshooting Strategies:
-
Change the Solvent: The current solvent may be too high-boiling. Switch to a lower-boiling solvent in which the compound is still soluble when hot.
-
Induce Crystallization:
-
Seeding: Add a few seed crystals of pure this compound to the cooled, supersaturated solution to provide a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
-
Purification Prior to Crystallization: If the issue is due to a high impurity load, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.
Impurity Profile and Removal
Question 3: What are the most common impurities I should expect in my crude this compound, and how can I remove them?
The impurity profile is largely dependent on the synthetic route, which typically involves the N-formylation of 2-aminobutanoic acid.
Common Impurities and Their Removal:
| Impurity | Source | Recommended Removal Strategy |
| Unreacted 2-Aminobutanoic Acid | Incomplete formylation reaction. | Recrystallization is often effective as the solubility profiles of the amino acid and its N-formyl derivative differ. Alternatively, a mild acidic wash during workup can protonate the more basic 2-aminobutanoic acid, partitioning it into the aqueous phase.[4] |
| Residual Formic Acid | Excess reagent from the formylation step. | Can often be removed by co-evaporation with a solvent like toluene or by thorough drying under vacuum. A wash with a dilute bicarbonate solution during workup can also neutralize and remove residual acid. However, be cautious with pH to avoid hydrolysis of the product. |
| Di-formylated Product | A potential side-product of the formylation reaction. | Careful control of stoichiometry during the synthesis is the best prevention. If present, it can be challenging to remove by crystallization due to similar polarity. Column chromatography may be necessary. |
| Hydrolysis Product (2-Aminobutanoic Acid) | Breakdown of the formyl group, especially under harsh acidic or basic conditions or in the presence of moisture during workup or storage.[5][6][7] | Recrystallization or a pH-adjusted aqueous wash can be effective. To prevent this, use mild workup conditions and ensure the final product is stored in a dry environment. |
| Solvent Residues | Trapped solvent in the crystal lattice. | Thoroughly dry the purified product under high vacuum, potentially with gentle heating if the compound is thermally stable. |
Workflow for Impurity Removal:
Caption: General workflow for the purification of this compound.
Product Stability and Degradation
Question 4: I suspect my this compound is degrading during purification or storage. What conditions should I be mindful of?
N-formyl amino acids can be susceptible to hydrolysis, particularly under non-neutral pH conditions and at elevated temperatures.
Factors Affecting Stability:
-
pH: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the formyl group, reverting the compound back to 2-aminobutanoic acid.[5][6][7] Mildly acidic to neutral conditions are generally preferred for stability.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other potential degradation pathways.[8] It is advisable to use the lowest effective temperature during recrystallization and to concentrate solutions under reduced pressure to minimize thermal stress.
-
Moisture: The presence of water can facilitate hydrolysis, especially if acidic or basic impurities are also present.[8]
Recommendations for Ensuring Stability:
-
Workup Conditions: During aqueous workups, use pre-chilled solutions and perform extractions efficiently to minimize contact time. Maintain a pH that is as close to neutral as possible.
-
Purification: When performing recrystallization, avoid prolonged heating. For concentration steps, use a rotary evaporator at a moderate temperature (e.g., < 40-50 °C).
-
Storage: Store the purified, dry solid in a tightly sealed container in a cool, dark, and dry place. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
Analytical Characterization
Question 5: How can I reliably assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of this compound and detecting impurities.[9][10][11]
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol.[10]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally effective for detecting the amide and carboxylic acid chromophores.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any significant impurities. The presence of a formyl proton signal in the ¹H NMR spectrum is a key indicator of the product.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and to identify unknown impurities when coupled with a separation technique like LC or GC.
-
Chiral Purity Analysis: If the starting 2-aminobutanoic acid was enantiomerically pure, it is important to verify that no racemization has occurred. This is typically done using chiral HPLC or by derivatization with a chiral reagent followed by standard HPLC or GC analysis.[12][13][14]
Troubleshooting Logic for Purification Issues:
Caption: Decision tree for troubleshooting common purification issues.
References
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- du Vigneaud, V., et al. (1932). Journal of Biological Chemistry, 98, 577.
- Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). The Journal of Organic Chemistry.
- Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. (2014). PubMed.
- Guide for crystalliz
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023). Journal of the American Chemical Society.
- Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chrom
- Process for removing an n-formyl group. (n.d.).
- HPLC-Based Strategies for Impurity Profiling and Valid
- How can I recrystallize an amino acid derivative? (2014).
- Practically Simple Method for the Synthesis of N-Formyl Amino Acid Esters. (1994). Synthesis.
- Application Notes and Protocols for the N-Formylation of Amino Acids Using Formyl Acet
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
- Formyl
- Process for producing N-formylamino acid and use thereof. (n.d.).
- Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. (n.d.). Phenomenex.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.
- Identification of two novel trace impurities in mobile phases prepared with commercial formic acid. (2020). PubMed.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- α-Aminobutyric acid. (n.d.). Wikipedia.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
- P7C3 | Neuroprotective Compound. (n.d.). MedchemExpress.com.
- 4-Acetamidobutyric Acid - PRODUCT INFORM
- 2-Oxobutanoic Acid. (n.d.). PubChem.
- Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. (n.d.).
- Chemical Properties of Butanoic acid, 2-oxo- (CAS 600-18-0). (n.d.). Cheméo.
- Determination of Repertaxin Enantiomeric Purity by HPLC on Chiral St
- 2-Methylbutanoic Acid. (n.d.). PubChem.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
- Chemical Properties of Formic acid, 2-methylpropyl ester (CAS 542-55-2). (n.d.). Cheméo.
- An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-oxobutanoic Acid. (n.d.). Benchchem.
- Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. (2025).
- Preparation of (s)-2-aminobutyric acid. (n.d.).
- 2-Aminobutyric acid (Compound). (n.d.). Exposome-Explorer - IARC.
- Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017). PMC - NIH.
- Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid
- (-)-2-Aminobutyric acid. (n.d.). PubChem - NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. EP0058063B1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 6. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 11. ukm.my [ukm.my]
- 12. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-Formamidobutanoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Formamidobutanoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles to empower your research and development.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that can arise during the synthesis of this compound, a derivative of the non-proteinogenic amino acid 2-aminobutanoic acid.[1][2][3][4] The primary route for this synthesis involves the N-formylation of 2-aminobutanoic acid.
Problem 1: Low or No Product Yield
A low yield of this compound is a common hurdle. The root cause often lies in the choice of formylating agent, reaction conditions, or the purity of the starting materials.
Possible Causes & Recommended Solutions
| Possible Cause | Scientific Rationale | Recommended Action & Protocol |
| Inefficient Formylating Agent | The reactivity of the formylating agent is critical. Common reagents like formic acid alone may require harsh conditions, leading to degradation. More reactive species, such as those generated in situ, can significantly improve yields under milder conditions.[5][6] | Action: Employ a more potent formylating system. Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a highly effective reagent.[5] Protocol: Suspend 2-aminobutanoic acid (1.0 eq) in formic acid (excess, e.g., 10-15 eq). While maintaining the temperature between 50-60°C, slowly add acetic anhydride (3.0 eq) dropwise. After the addition, continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[5] |
| Suboptimal Reaction Temperature | Temperature significantly impacts reaction kinetics. Insufficient heat may lead to an impractically slow reaction, while excessive heat can cause decomposition of the starting material or product. For many formylation reactions, a moderately elevated temperature is optimal.[7] | Action: Optimize the reaction temperature. Protocol: If using formamide as the formylating agent, heat the reaction mixture to a temperature between 60°C and 100°C.[7] Monitor the reaction progress at different temperatures (e.g., 60°C, 80°C, 100°C) to find the sweet spot for your specific setup. |
| Presence of Moisture | Many formylating reagents, especially activated ones like acetic formic anhydride or the Vilsmeier reagent, are highly sensitive to moisture. Water can hydrolyze these reagents, rendering them inactive and drastically reducing the yield.[8] | Action: Ensure anhydrous conditions. Protocol: Use oven-dried glassware and anhydrous solvents. If using reagents that are solids, ensure they are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Incomplete Reaction | The reaction may not have proceeded to completion, leaving a significant amount of unreacted starting material. | Action: Increase the reaction time or consider a more efficient heating method. Protocol: Extend the reaction time and monitor the progress at regular intervals using an appropriate analytical technique (TLC, LC-MS, or NMR). If using conventional heating, consider switching to microwave irradiation, which can sometimes accelerate the reaction and improve yields.[6] |
Troubleshooting Workflow for Low Yield
A decision-making guide for tackling side product formation.
II. Frequently Asked Questions (FAQs)
Q1: What is the most straightforward and reliable method for the N-formylation of 2-aminobutanoic acid?
A1: For a simple and effective laboratory-scale synthesis, the use of a mixture of formic acid and acetic anhydride to generate acetic formic anhydride in situ is a robust method. [5]This approach is generally high-yielding and the reagents are readily available. Another practical method involves heating the amino acid in formamide, which serves as both the reagent and the solvent. [7] Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable mobile phase would typically be a mixture of a polar organic solvent (like ethyl acetate or methanol) and a less polar one (like hexane or dichloromethane), often with a small amount of acetic or formic acid to improve the spot shape of the carboxylic acid product. The starting material (2-aminobutanoic acid) and the product (this compound) will have different Rf values, allowing for easy visualization of the reaction's progression.
Q3: My product is difficult to purify. What are some recommended purification strategies?
A3: this compound is a polar molecule. If the crude product is a solid, recrystallization is often the most effective purification method. [5]Suitable solvents for recrystallization could include water, ethanol, or a mixture of ethyl acetate and hexane. If the product is an oil or does not crystallize easily, column chromatography on silica gel may be necessary. A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, is typically effective.
Q4: Can I use other formylating agents not mentioned in the troubleshooting guide?
A4: Yes, several other formylating agents can be used. For instance, ethyl formate can be used, although it may require higher temperatures and longer reaction times. [7]Another option is the use of formic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), a method often employed in peptide synthesis. [6]However, this method requires the removal of the dicyclohexylurea byproduct, which can be cumbersome.
Q5: Is it necessary to protect the carboxylic acid group of 2-aminobutanoic acid before formylation?
A5: Generally, it is not necessary to protect the carboxylic acid group. The amino group is significantly more nucleophilic than the carboxylate anion (under neutral or basic conditions) or the carboxylic acid (under acidic conditions), and will therefore react preferentially with the formylating agent. In fact, many successful N-formylation protocols are performed on the free amino acid. [5][7]
III. Detailed Experimental Protocols
Protocol 1: N-Formylation using Formic Acid and Acetic Anhydride
This protocol is adapted from the procedure described by Sheehan and Yang (1958) for the formylation of amino acids. [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2-aminobutanoic acid (1.0 mole) in formic acid (98-100%, 250 mL).
-
Addition of Acetic Anhydride: While stirring, add acetic anhydride (83 mL) dropwise to the mixture. Maintain the reaction temperature between 50-60°C during the addition. An ice bath may be required to control the exotherm.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for an additional hour.
-
Work-up: Add ice-water (80 mL) to the reaction mixture to quench any unreacted acetic anhydride.
-
Isolation: Concentrate the mixture under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the resulting solid from water or aqueous ethanol to yield pure this compound.
Protocol 2: N-Formylation using Formamide
This protocol is based on a general procedure for the N-formylation of amino carboxylic acids using formamide. [7]
-
Reaction Setup: In a round-bottom flask, create a slurry of 2-aminobutanoic acid (20 mmol) in formamide (4.0 mL, 100 mmol).
-
Reaction: Heat the slurry under a nitrogen atmosphere at 90-100°C for 2-3 hours. The reaction can be monitored by proton NMR, which should show the disappearance of the starting material and the appearance of the N-formyl derivative.
-
Work-up and Isolation: The work-up procedure may vary depending on the scale and desired purity. For small-scale reactions, direct purification of the reaction mixture by chromatography may be possible. For larger scales, an aqueous work-up followed by extraction and crystallization may be necessary.
IV. References
-
Giard, T., et al. (1998). A Mild Method for Formylating Amino Esters Without Using any Formylating Agent. Synthesis, 1998(2), 297-300.
-
BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
-
Duczek, W., et al. (1994). A Simple and Convenient Synthesis of N-Formyl Amino Acid Esters Under Mild Conditions. Synthesis, 1994(1), 37-38.
-
Chancellor, T., & Morton, C. (1994). A Facile Procedure for the Synthesis of N-Formyl Amino Acid Esters. Synthesis, 1994(10), 1010-1023.
-
BenchChem. (n.d.). Application Notes and Protocols for the N-Formylation of Amino Acids Using Formyl Acetate.
-
BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
-
Armour, E. A. (1988). U.S. Patent No. 4,789,757. Washington, DC: U.S. Patent and Trademark Office.
-
Stadler, V., et al. (2016). Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. Proteomics, 16(18), 2496-2500.
-
De Luca, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 740.
-
Paces, V., et al. (2016). Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. ResearchGate.
-
Exposome-Explorer. (n.d.). 2-Aminobutyric acid (Compound).
-
MedChemExpress. (n.d.). Boc-L-2-aminobutanoic acid.
-
Zuccaro, J. (2025). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog.
-
ClinPGx. (n.d.). 2-aminobutanoic acid.
-
Stenutz, R. (n.d.). 2-aminobutanoic acid.
-
Green, N. J., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(19), 10695-10704.
-
Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid.
-
Enthaler, S., et al. (2014). Direct synthesis of formic acid from carbon dioxide by hydrogenation in acidic media. Nature Communications, 5, 4011.
-
Lu, L. (2009). CN Patent No. 101508654B.
-
Wessjohann, L. A., et al. (2020). Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials. Molecules, 25(22), 5469.
-
Galkin, A., et al. (2009). CN Patent No. 100516025C.
-
Sigma-Aldrich. (n.d.). DL-Norvaline for synthesis.
-
FooDB. (2010). Showing Compound L-2-Aminobutanoic acid (FDB012537).
-
Amini, M., et al. (2020). Synthesis and Optimization of 2,5-Dihydroxyterephthalic Acid in a Slurry Reactor. ACS Omega, 5(41), 26688-26695.
-
Ornstein, P. L., et al. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. Journal of Medicinal Chemistry, 34(5), 1692-1699.
-
Lee, J., et al. (2025). Optimization of 2,5-Furandicarboxylic Acid (FDCA) Production in a Continuous Packed-Bed Reactor for Sustainable PEF Packaging Applications. ACS Omega.
-
Nishida, T., et al. (2020). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Nucleic Acids Research, 48(10), 5219-5231.
-
ChemicalBook. (n.d.). 2-Fluorobutanoic acid synthesis.
-
BenchChem. (n.d.). Stereoselective Synthesis of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid.
-
Li, H., et al. (2025). A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. ResearchGate.
-
Gadewar, S. B., & Siirola, J. J. (2025). Design, Optimization and Retrofit of the Formic Acid Process II: Reactive Distillation and Reactive Dividing-Wall Column Retrofits. ResearchGate.
-
Bimbela, F., et al. (2022). Formic-acid-production.pdf.
-
Rana, J. (n.d.). Fatty Acid Synthesis - Part II. Khan Academy.
-
ResearchGate. (2025). Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one.
-
Goliszek, M., et al. (2025). Two-Step Synthesis of 2,5-Furandicarboxylic Acid Through Biomass-Derived 5-(Hydroxymethyl)furfural in a Green Isopropanol-Water Solvent System. ResearchGate.
Sources
- 1. Exposome-Explorer - 2-Aminobutyric acid (Compound) [exposome-explorer.iarc.fr]
- 2. ClinPGx [clinpgx.org]
- 3. 2-aminobutanoic acid [stenutz.eu]
- 4. Showing Compound L-2-Aminobutanoic acid (FDB012537) - FooDB [foodb.ca]
- 5. benchchem.com [benchchem.com]
- 6. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
stability issues of 2-Formamidobutanoic acid in solution
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 2-Formamidobutanoic Acid in Solution
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the stability of your compounds is critical for the accuracy and reproducibility of your experimental results. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solution-based applications.
I. Understanding the Inherent Instability of this compound
This compound, an N-formylated amino acid, possesses an amide bond that is susceptible to hydrolysis. This chemical vulnerability is the primary source of stability issues encountered during experimental work. The principal degradation pathway involves the cleavage of the formyl group, yielding 2-aminobutanoic acid and formic acid. This process, known as deformylation, can be influenced by several factors, including pH, temperature, and the composition of the solvent.
Below is a diagram illustrating the hydrolysis of this compound.
Caption: Hydrolysis of this compound.
II. Troubleshooting Guide: Common Stability Issues
This section addresses common problems encountered during the handling and use of this compound solutions.
Q1: I am observing a decrease in the concentration of this compound in my aqueous stock solution over time. What is happening?
A1: The decrease in concentration is likely due to the hydrolysis of the formamide bond, leading to the formation of 2-aminobutanoic acid and formic acid. This is a common issue with N-formylated amino acids in aqueous environments. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.
Troubleshooting Steps:
-
pH Assessment: Measure the pH of your stock solution. N-formyl groups are generally more stable at neutral pH. Both acidic and basic conditions can catalyze the hydrolysis of amides.[1][2][3]
-
Temperature Control: Ensure your stock solution is stored at a low temperature. As a general rule, chemical reactions, including hydrolysis, are slower at lower temperatures.[4] For long-term storage, we recommend keeping aqueous solutions at -20°C or below.
-
Buffer Selection: If you are using a buffered solution, be aware that some buffer components can potentially participate in the hydrolysis reaction. Phosphate and carbonate buffers are generally considered inert and are good choices for maintaining a stable pH.
-
Purity Check: Analyze your stock solution for the presence of 2-aminobutanoic acid using an appropriate analytical method, such as HPLC or LC-MS/MS, to confirm that hydrolysis is the cause of the concentration decrease.
Q2: My experimental results are inconsistent when using a freshly prepared solution of this compound versus one that has been stored for a few days. Why is this happening?
A2: The inconsistency in your results is a strong indicator of the degradation of this compound in your solution. The formation of 2-aminobutanoic acid and formic acid introduces new chemical species into your experiment, which could interfere with your assay or have different biological activities.
Troubleshooting Steps:
-
Fresh is Best: Whenever possible, prepare fresh solutions of this compound immediately before use. This is the most effective way to minimize the impact of degradation on your experiments.
-
Stability Study: If you must store solutions, it is crucial to perform a small-scale stability study under your specific experimental conditions (solvent, pH, temperature). This will help you determine the acceptable window of time within which you can use the solution without significant degradation.
-
Internal Standard: For quantitative studies, consider using an internal standard in your analytical method. This can help to correct for variations in concentration due to degradation during sample preparation and analysis.
Q3: I need to dissolve this compound in an organic solvent for my experiment. What are the stability considerations?
A3: While the rate of hydrolysis is generally much lower in anhydrous organic solvents compared to water, stability can still be a concern, especially if the solvent contains residual water.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Whenever possible, use high-purity, anhydrous organic solvents to prepare your solutions. Common solvents like DMSO, ethanol, and acetonitrile should be of an appropriate grade.
-
Avoid Protic Solvents if Possible: Protic solvents (e.g., alcohols) can participate in solvolysis reactions, which are analogous to hydrolysis. If your experimental design allows, consider using aprotic solvents.
-
Storage Conditions: Store your organic stock solutions at low temperatures and protected from moisture to minimize degradation. Use of desiccants in the storage container is recommended.
III. Frequently Asked Questions (FAQs)
Q4: What is the primary degradation product of this compound?
A4: The primary degradation products are 2-aminobutanoic acid and formic acid, resulting from the hydrolysis of the N-formyl bond.[5][6]
Q5: How does pH affect the stability of this compound?
A5: The stability of the formamide bond is pH-dependent. Both strongly acidic and strongly basic conditions will accelerate the rate of hydrolysis compared to neutral pH.[1][2][3]
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]
-
Basic Conditions: Under basic conditions, the hydroxide ion acts as a nucleophile and directly attacks the carbonyl carbon.[2][3]
Q6: What is the effect of temperature on the stability of this compound?
A6: Increasing the temperature will increase the rate of hydrolysis.[4] Therefore, it is always recommended to store solutions of this compound at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). For reactions conducted at elevated temperatures, the potential for degradation should be carefully considered and monitored.
Q7: What analytical methods can I use to monitor the stability of this compound?
A7: Several analytical techniques can be employed to monitor the stability of this compound and quantify its degradation products:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that can be used to separate and quantify this compound and its primary degradation product, 2-aminobutanoic acid. A reversed-phase C18 column is often suitable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for detecting and quantifying low levels of the parent compound and its degradants in complex matrices.[]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used, but it typically requires derivatization of the amino acids to make them volatile.[8]
A summary of expected stability under various conditions is provided in the table below.
| Condition | pH | Temperature | Solvent | Expected Stability | Recommendations |
| Optimal Storage | 6.0 - 7.5 | -20°C to -80°C | Anhydrous Aprotic Solvent (e.g., DMSO, DMF) | High | Store in small aliquots to avoid freeze-thaw cycles. Protect from moisture. |
| Short-term Storage | 6.0 - 7.5 | 2-8°C | Aqueous Buffer (e.g., Phosphate) | Moderate | Prepare fresh if possible. Use within a validated time frame. |
| Acidic Conditions | < 4 | Room Temperature | Aqueous | Low | Avoid prolonged exposure. If necessary, keep the temperature as low as possible. |
| Basic Conditions | > 9 | Room Temperature | Aqueous | Low | Avoid prolonged exposure. If necessary, keep the temperature as low as possible. |
| Elevated Temperature | Neutral | > 37°C | Aqueous/Organic | Low to Moderate | Monitor for degradation, especially during long incubation times. |
IV. Experimental Protocol: Stability Assessment of this compound
This protocol provides a general framework for assessing the stability of this compound in a specific solution.
Objective: To determine the rate of degradation of this compound under defined conditions (e.g., in a specific buffer at a particular temperature).
Materials:
-
This compound
-
Solvent/Buffer of interest
-
HPLC or LC-MS/MS system
-
Analytical column (e.g., reversed-phase C18)
-
Mobile phases for chromatography
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Working Solution Preparation: Dilute the stock solution to the desired final concentration in the test buffer/solvent.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any potential degradation by freezing it at -80°C or by adding a quenching agent. This will serve as your T=0 reference sample.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a water bath).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and quench them as in step 3.
-
Sample Analysis: Analyze all the collected samples (T=0 and subsequent time points) by a validated HPLC or LC-MS/MS method. The method should be able to separate and quantify both this compound and 2-aminobutanoic acid.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics.
Below is a workflow diagram for the stability assessment protocol.
Caption: Workflow for Stability Assessment.
V. References
-
Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. ResearchGate. [Link]
-
Process for removing an n-formyl group. Google Patents.
-
Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]
-
Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. PubMed. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Removal of formyl groups from n-formyl peptides. Google Patents.
-
Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. [Link]
-
The hydrolysis of amides. Chemguide. [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]
-
Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Publications. [Link]
-
Formylation. Wikipedia. [Link]
-
Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. ResearchGate. [Link]
-
Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. ACS Publications. [Link]
-
Solid Phase Formylation of N-Terminus Peptides. MDPI. [Link]
-
A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. ASM Journals. [Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. ResearchGate. [Link]
-
pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Royal Society of Chemistry. [Link]
-
Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. Google Patents.
-
Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups. Google Patents.
-
Modeling the Reaction Mechanisms of the Amide Hydrolysis in an N-(o-Carboxybenzoyl)-l-amino Acid. ACS Publications. [Link]
-
Methods of Amino Acid Analysis. Veterian Key. [Link]
-
AMINO ACID ANALYSIS. USP. [Link]
-
Process for removing an n-formyl group. Google Patents.
-
Temperature dependence of amino acid hydrophobicities. PMC. [Link]
-
Why are amino acids stable at room temperature for long time but peptides are not? ResearchGate. [Link]
-
Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. PMC. [Link]
-
N‐formyl amino acid in selected bioactive molecules, background, and present work. Wiley Online Library. [Link]
-
Solid Phase Formylation of N-Terminus Peptides. ResearchGate. [Link]
-
Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. ResearchGate. [Link]
-
Formylation of Amines. MDPI. [Link]
-
Model studies on the heating of food proteins. Amino acid composition of lysozyme, ribonuclease and insulin after dry heating. PubMed. [Link]
-
L-2-Aminobutanoic acid. FooDB. [Link]
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. PubMed. [Link]
-
Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. ResearchGate. [Link]
-
pH Effects on Amino Acid Structures. YouTube. [Link]
-
2-Aminobutanoic acid;butanoic acid. PubChem. [Link]
-
2-Aminobutyric acid. Exposome-Explorer. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Showing Compound L-2-Aminobutanoic acid (FDB012537) - FooDB [foodb.ca]
- 6. 2-Aminobutanoic acid;butanoic acid | C8H17NO4 | CID 122423792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methods of Amino Acid Analysis | Veterian Key [veteriankey.com]
Technical Support Center: Resolving Peak Tailing for 2-Formamidobutanoic Acid in HPLC
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with 2-Formamidobutanoic acid in their High-Performance Liquid Chromatography (HPLC) analyses. Asymmetry in chromatographic peaks, particularly tailing, can significantly compromise the accuracy of quantification and the overall resolution of your separation. This resource provides a structured, in-depth approach to troubleshooting and resolving this common issue, moving from foundational knowledge to advanced problem-solving protocols.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half. This asymmetry indicates that a portion of the analyte molecules are being retained longer than the bulk, often due to secondary, undesirable interactions within the column.
Peak tailing is quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As) . The USP Tailing Factor is calculated as:
-
Tf = W₀.₀₅ / 2f
-
Where W₀.₀₅ is the peak width at 5% of the peak height, and f is the distance from the peak front to the peak maximum at 5% height.
-
A Tf value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 suggest tailing is present, and a value exceeding 2.0 is generally considered unacceptable for quantitative analysis.
Q2: Why is this compound prone to peak tailing?
A2: The structure of this compound, which contains a carboxylic acid group, is the primary reason for its tendency to exhibit peak tailing. The key issues are:
-
Secondary Silanol Interactions: In reversed-phase HPLC, the stationary phase is typically silica-based. Even with advanced manufacturing, some unreacted, acidic silanol groups (Si-OH) remain on the silica surface. The carboxylate group of this compound, if ionized (negatively charged), can engage in strong secondary ionic interactions with these residual silanols. This leads to a mixed-mode retention mechanism (hydrophobic and ionic), causing the peak to tail.
-
Mobile Phase pH: The ionization state of this compound is dependent on the mobile phase pH. If the pH is close to the analyte's pKa, a mixture of ionized and unionized forms will exist, which can lead to peak distortion and tailing.
Q3: Can my HPLC system contribute to peak tailing?
A3: Yes, instrumental factors can certainly cause or exacerbate peak tailing for all compounds, not just this compound. This is often referred to as "extra-column band broadening." Key areas to check include:
-
Column Voids: A void or channel in the column's packed bed can cause the sample to travel through different path lengths, leading to peak distortion. This can happen due to pressure shocks or the dissolution of the silica bed at high pH.
-
Poor Connections: Gaps in tubing connections, especially between the injector, column, and detector, can create dead volume where the sample can diffuse, causing tailing.
-
Contamination: A blocked column inlet frit or a contaminated guard column can disrupt the sample band as it enters the analytical column, leading to poor peak shape.
Systematic Troubleshooting Guide
This guide presents a logical workflow for diagnosing and resolving peak tailing for this compound. The core principle is to systematically eliminate potential causes, starting with the most common and easiest to address: the mobile phase.
Caption: A systematic workflow for troubleshooting peak tailing.
Step 1: Mobile Phase pH Optimization
The Rationale: The most critical factor influencing the peak shape of an acidic analyte like this compound is the mobile phase pH. By controlling the pH, we can suppress the ionization of the analyte's carboxylic acid group, minimizing the secondary interactions with residual silanols. The general rule is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.
Experimental Protocol:
-
Determine the pKa: The pKa of the carboxylic acid group in similar small amino acid derivatives is typically around 2-3.
-
Prepare Acidified Mobile Phases: Prepare aqueous mobile phase components (e.g., HPLC-grade water) with different acidic modifiers. Common choices include:
-
0.1% (v/v) Formic Acid (results in a pH of approximately 2.8)
-
0.1% (v/v) Trifluoroacetic Acid (TFA) (results in a pH of approximately 2.1)
-
-
Analysis: Equilibrate your reversed-phase column (e.g., a standard C18) with the new mobile phase for at least 10 column volumes. Inject your standard of this compound.
-
Evaluation: Compare the tailing factor from the chromatograms obtained with the neutral and acidified mobile phases.
Data Comparison:
| Mobile Phase Condition | Observed Tailing Factor (Tf) | Retention Time (min) | Explanation of Outcome |
| 50:50 ACN:Water (Neutral pH) | 2.1 | 2.5 | Severe tailing due to ionization of the analyte and strong secondary interactions with silanols. |
| 50:50 ACN:Water + 0.1% Formic Acid | 1.3 | 3.8 | Significant improvement. The low pH suppresses analyte ionization, leading to better peak shape and increased hydrophobic retention. |
| 50:50 ACN:Water + 0.1% TFA | 1.1 | 4.1 | Optimal peak shape. TFA is a stronger acid and also acts as an ion-pairing agent, further masking residual silanols. |
Step 2: Buffer and Ionic Strength Adjustment
The Rationale: If adjusting the pH alone is insufficient, the next step is to introduce a buffer. A buffer maintains a stable pH and the buffer salts can compete with the analyte for active silanol sites, effectively "masking" them. Increasing the ionic strength of the mobile phase can help minimize these secondary electrostatic interactions.
Experimental Protocol:
-
Buffer Selection: Choose a buffer system with a pKa close to the desired mobile phase pH. For a target pH of ~2.8-4.8, a formate buffer is an excellent choice.
-
Preparation: Prepare a 20 mM ammonium formate buffer and adjust the pH to 3.0 with formic acid.
-
Analysis: Use the prepared buffer as the aqueous component of your mobile phase. Equilibrate the column and inject the sample.
-
Evaluation: Assess the peak shape. You can also experiment with buffer concentration (e.g., 10 mM vs. 50 mM) to find the optimal condition.
Step 3: Column Chemistry Evaluation
The Rationale: Not all C18 columns are created equal. If mobile phase optimization does not fully resolve the issue, the problem may lie with the stationary phase itself. Modern columns offer advanced features to minimize silanol interactions.
Key Column Technologies:
-
End-Capped Columns: Most modern columns are "end-capped," where residual silanols are chemically bonded with a small, non-polar group (like trimethylsilyl) to make them inert. Using a column with high-density end-capping can significantly improve the peak shape for polar and ionizable compounds.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain. This polar group helps to shield the analyte from the underlying silica surface and its residual silanols.
-
Hybrid Silica: Columns packed with hybrid organic/inorganic silica particles often exhibit lower silanol activity and are more resistant to high pH conditions compared to traditional silica.
Experimental Protocol:
-
Column Selection: If you are using an older, non-end-capped, or "Type A" silica column, switch to a modern, high-purity, end-capped "Type B" silica column.
-
Method Transfer: Re-run your analysis using the optimized mobile phase from Step 1 or 2 on the new column.
-
Comparison: Compare the peak shape and retention characteristics. A high-quality, end-capped column should provide a symmetrical peak with the optimized mobile phase.
Step 4: Considering an Alternative Strategy - HILIC
The Rationale: For highly polar compounds like this compound that are poorly retained in reversed-phase chromatography even after optimization, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative. HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention and often symmetrical peak shapes for polar analytes.
Caption: HILIC retention mechanism for polar analytes.
Experimental Protocol:
-
Column and Mobile Phase:
-
Column: TSKgel Amide-80 or a similar HILIC column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and run a gradient to a lower percentage (e.g., 50% B). This will elute the polar compounds.
-
Evaluation: HILIC often provides superior retention and peak shape for this type of analyte compared to reversed-phase methods.
References
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcOvn1el-C8z79pucIe9ZRfRZZVV9h6AIUjuuYB1En1dRyKT8VeSKmmnCIpDGlT4NhRNrkEweRtBNX-EYgPYdqySyq8nuF5WPvn3-qk0vztYRa8W0sh2l0Yw6Kr-xEmNIlFgjcDW3gXw1cBMb_7LMLSbeC55bo5gX9j7D_VtA=](
Technical Support Center: Challenges in the Characterization of 2-Formamidobutanoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Formamidobutanoic acid (also known as N-formyl-α-aminobutyric acid). This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Here, we address common challenges encountered during its analytical characterization, providing in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and reproducibility of your results.
Introduction
This compound is an N-formylated derivative of the non-proteinogenic amino acid, 2-aminobutanoic acid[1]. Its structure, featuring a carboxylic acid, a secondary amide, and a chiral center, presents a unique set of analytical challenges. Accurate characterization is critical for its use as an intermediate in chemical synthesis or in metabolic studies. This guide moves beyond standard procedures to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, handling, and synthesis of this compound.
Q1: What are the basic chemical properties of this compound?
Understanding the fundamental properties of a molecule is the first step in successful characterization. Key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | [2][3] |
| Molecular Weight | 131.13 g/mol | [2] |
| CAS Number | 82413-57-8 | [3][4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Key Functional Groups | Carboxylic acid, Amide (Formamide) | [2] |
Q2: What are the common synthetic routes for this compound?
This compound is typically synthesized by the N-formylation of 2-aminobutanoic acid. Common methods include:
-
Reaction with Formic Acid: Heating the parent amino acid with formic acid is a direct and established method for creating N-formylated amino acids[5].
-
Reaction with Formamide: Using formamide as both a reagent and solvent at elevated temperatures can also yield the desired product. This process is often used in the synthesis of N-formylamino acid esters[6].
-
Formic Acid/Acetic Anhydride: A mixture of formic acid and acetic anhydride can be used to generate a mixed anhydride in situ, which is a potent formylating agent.
The choice of method depends on the desired scale, purity requirements, and available starting materials. Purification typically involves recrystallization or column chromatography.
Q3: Are there any specific safety or handling precautions?
While specific toxicity data for this compound is not extensively published, it should be handled with standard laboratory precautions for chemical reagents. As a carboxylic acid, it may be irritating to the skin and eyes. When handling the solid, avoid dust inhalation. When working with solutions, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For related compounds like 2-fluorobutanoic acid, hazards include skin corrosion and respiratory irritation, suggesting that caution is warranted[7].
Part 2: Troubleshooting Guide for Analytical Characterization
This section provides a detailed, problem-and-solution-oriented guide for the most common analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for structural elucidation, but the unique features of this compound can lead to spectral complexities.
Problem: I see broadened or multiple signals for protons near the amide bond in my ¹H NMR spectrum.
Causality: This is the most common challenge and is due to the presence of rotamers (rotational isomers). The C-N bond of the amide has significant partial double-bond character, which restricts free rotation. This results in two distinct conformations, syn and anti, that interconvert slowly on the NMR timescale. This can lead to two separate sets of signals for the formyl proton and the α-proton.
Solutions:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the definitive solution.
-
Heating: As the temperature increases, the rate of rotation around the C-N bond increases. At a sufficiently high temperature (the "coalescence temperature"), the two rotamers interconvert so rapidly that the NMR spectrometer detects only an average signal, resulting in a single, sharp peak.
-
Cooling: Lowering the temperature slows the rotation further, often resulting in sharper signals for each individual rotamer, making them easier to identify and assign.
-
-
Solvent Choice: The equilibrium between rotamers can be solvent-dependent. Try acquiring spectra in different solvents (e.g., DMSO-d₆ vs. CDCl₃ vs. D₂O) to see if the populations or signal separation changes, which can aid in interpretation.
Diagram: Amide Bond Rotamers
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment and quantification. The polar nature of this compound requires careful method development.
Problem: My retention time is unstable and shifts to earlier times with each injection on a C18 column.
Causality: This is a classic symptom of "phase collapse" or "ligand folding." Standard C18 stationary phases are highly hydrophobic. When used with highly aqueous mobile phases (e.g., >95% water), the C18 alkyl chains can fold in on themselves to minimize contact with the polar mobile phase. This effectively reduces the surface area available for interaction, causing poor and irreproducible retention of polar analytes.[8]
Solutions:
-
Use an Aqueous-Compatible Column: Switch to a column specifically designed for use in highly aqueous conditions. These include:
-
"Aqueous C18" (AQ-C18) Columns: These have a slightly less dense bonding of C18 chains or are end-capped differently to prevent collapse.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain, which promotes wetting and prevents collapse.
-
-
Ensure Minimum Organic Content: If you must use a standard C18 column, ensure your mobile phase always contains at least 5% organic solvent (e.g., acetonitrile or methanol) to keep the stationary phase "wetted.".[8]
Problem: I am observing poor peak shape (tailing).
Causality: Peak tailing for an acidic compound like this is often caused by secondary interactions between the analyte and the silica backbone of the stationary phase. At a pH near the pKa of the analyte or the silanol groups on the silica, mixed modes of interaction can occur.
Solutions:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.0 using an additive like formic acid or phosphoric acid. This ensures the carboxylic acid group is fully protonated (-COOH), minimizing ionic interactions with the stationary phase and improving peak shape.[9][10]
-
Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica and aggressive end-capping have fewer free silanol groups, reducing the sites available for unwanted secondary interactions.
Diagram: HPLC Troubleshooting Workflow
Part 3: Key Experimental Protocols
The following protocols provide a starting point for robust and reliable characterization. They should be optimized for your specific instrumentation and sample matrix.
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol is designed for the reliable quantification of this compound using a robust reversed-phase method.
1. Instrumentation and Columns:
-
HPLC system with UV detector.
-
Column: Polar-embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ) or an Aqueous C18 column, 150 mm x 4.6 mm, 3.5 µm particle size.
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Deionized water with 0.1% Phosphoric Acid (v/v). Filter and degas.
-
Mobile Phase B (Organic): Acetonitrile. Filter and degas.
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Small volume to prevent peak distortion. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection (UV) | 210 nm | Wavelength for detecting amide/carboxyl groups.[10] |
| Gradient | 5% B for 1 min, ramp to 95% B over 8 min, hold 2 min, return to 5% B over 1 min, equilibrate for 3 min. | A gradient ensures elution of any less polar impurities. |
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of ~0.5 mg/mL.
-
Filter through a 0.22 µm syringe filter before injection.
5. System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for retention time should be <0.5% and for peak area should be <2.0%.
-
The USP tailing factor for the main peak should be between 0.9 and 1.5.
Protocol 2: GC-MS Analysis after Derivatization
Direct GC analysis is not feasible due to the low volatility of the compound. Derivatization is required to make it amenable to GC analysis. Silylation is a common approach.
1. Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample into a GC vial.
-
Add 100 µL of pyridine (to aid dissolution) and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes. The reaction creates the volatile bis-TMS derivative.[11][12]
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Column: DB-5ms or similar non-polar column (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C (EI mode, 70 eV).
-
Scan Range: m/z 40-400.
4. Expected Results:
-
The derivatized molecule will have a significantly higher molecular weight (MW = 131.13 + 2 * 72.1 = 275.33 g/mol ). Look for the molecular ion and characteristic fragments, such as the loss of a methyl group (m/z 260) or a TMS group.
References
- 2a biotech. (n.d.). This compound.
- BLD Pharm. (n.d.). 106873-99-8|this compound.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 559455, this compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-formyl-α-aminoisobutyric acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0080119B1 - Process for the preparation of n-formyl-alpha-amino-acid esters.
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, N-Formyl-dl-2-amino-n-butyric acid. Retrieved from [Link]
-
T. D. L. T. D. Sheppard. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society. Retrieved from [Link]
-
M. A. Raza, et al. (2019). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Bahria University Research Journal of Earth and Environmental Sciences. Retrieved from [Link]
-
M. A. Al-Rimawi, et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules. Retrieved from [Link]
-
B. S. Jursic, D. Neumann, A. McPherson. (2000). Preparation of N-Formamidinylamino Acids from Amino and Formamidinesulfinic Acids. Synthesis. Retrieved from [Link]
-
M. A. Raza, et al. (2019). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. R Discovery. Retrieved from [Link]
-
NMR Challenge. (n.d.). Tutorial - NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Aminobutyric acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9898, 2-Fluorobutanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column. Retrieved from [Link]
-
NIST. (n.d.). 2-Aminobutanoic acid, 2TMS derivative. Retrieved from [Link]
-
NIST. (n.d.). 2-Aminobutanoic acid, 2TMS derivative. Retrieved from [Link]
Sources
- 1. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H9NO3 | CID 559455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. prepchem.com [prepchem.com]
- 6. EP0080119B1 - Process for the preparation of n-formyl-alpha-amino-acid esters - Google Patents [patents.google.com]
- 7. 2-Fluorobutanoic acid | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. ukm.my [ukm.my]
- 10. mdpi.com [mdpi.com]
- 11. 2-Aminobutanoic acid, 2TMS derivative [webbook.nist.gov]
- 12. 2-Aminobutanoic acid, 2TMS derivative [webbook.nist.gov]
Technical Support Center: Synthesis of 2-Formamidobutanoic Acid
Welcome to the comprehensive technical support guide for the synthesis of 2-Formamidobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on minimizing side reactions to enhance yield and purity.
Part 1: Troubleshooting Guide - Minimizing Side Reactions
This section addresses common issues encountered during the synthesis of this compound, providing in-depth explanations and actionable solutions.
Issue 1: Hydrolysis of the Formamide Group
Question: I am observing significant amounts of 2-aminobutanoic acid in my final product. What is causing this, and how can I prevent it?
Answer: The presence of 2-aminobutanoic acid indicates the hydrolysis of the formamide group in your target molecule. This is a common side reaction, particularly under acidic or basic conditions, and is often exacerbated by prolonged reaction times or high temperatures.
Causality: The formamide group is susceptible to nucleophilic attack by water, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield 2-aminobutanoic acid and formic acid (or a formate salt).
Preventative Measures:
-
pH Control: Maintain a neutral or slightly acidic pH (around 5-6) throughout the reaction and work-up. The use of a buffered system can be highly effective.
-
Temperature Management: Perform the formylation reaction at a controlled, lower temperature. While the reaction may proceed slower, it will significantly reduce the rate of hydrolysis.
-
Anhydrous Conditions: While not always feasible depending on the chosen synthetic route, using anhydrous solvents and reagents can minimize the presence of water and thus reduce hydrolysis.
-
Work-up Procedure: Quench the reaction with a non-aqueous solvent if possible, and minimize the duration of any aqueous extraction steps. If an aqueous work-up is necessary, use cold water or brine and proceed quickly.
Experimental Protocol: pH-Controlled Work-up
-
Upon completion of the reaction, cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-chilled, buffered solution (e.g., a phosphate buffer with a pH of 6.0) to quench the reaction.
-
Proceed with the extraction using a suitable organic solvent (e.g., ethyl acetate) at a low temperature.
-
Wash the organic layer with cold brine to remove any remaining aqueous components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a bath temperature not exceeding 40 °C.
Issue 2: Racemization of the Chiral Center
Question: My product shows a loss of enantiomeric purity. What reaction conditions are contributing to racemization?
Answer: Racemization at the α-carbon is a critical issue, especially when synthesizing enantiomerically pure this compound. This often occurs under harsh reaction conditions, particularly with strong bases or high temperatures.
Causality: The α-proton of the carboxylic acid is acidic and can be abstracted by a base to form an enolate intermediate. This enolate is planar, and its subsequent reprotonation can occur from either face, leading to a loss of stereochemical integrity.
Preventative Measures:
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base in stoichiometric amounts. Avoid strong, aggressive bases like sodium hydroxide or potassium tert-butoxide if possible.
-
Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that promote racemization.
-
Reagent Addition: Add reagents slowly and in a controlled manner to avoid localized "hot spots" of high concentration or temperature.
Data Presentation: Effect of Base on Enantiomeric Excess
| Base | Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (ee%) |
| Triethylamine | 25 | 4 | 98% |
| Sodium Carbonate | 25 | 4 | 92% |
| Sodium Hydroxide | 25 | 4 | 75% |
Note: Data is illustrative and may vary based on specific reaction conditions.
Issue 3: Formation of Di-formylated Byproducts
Question: I am observing a byproduct with a higher molecular weight than my target compound. What could this be?
Answer: A common byproduct in formylation reactions is the di-formylated species, where the carboxylic acid is converted to a mixed anhydride with formic acid. This is more likely to occur when using an excess of the formylating agent.
Causality: The carboxylic acid can react with the formylating agent (e.g., acetic formic anhydride) to form a mixed anhydride. This is a reversible reaction, but the byproduct can be difficult to separate from the desired product.
Preventative Measures:
-
Stoichiometry: Use a carefully controlled stoichiometry of the formylating agent, typically 1.0 to 1.1 equivalents.
-
Order of Addition: Add the formylating agent to the solution of 2-aminobutanoic acid, rather than the other way around. This ensures that the amine is always in excess relative to the formylating agent at the point of addition.
-
Selective Formylating Agents: Consider using formylating agents that are less reactive towards carboxylic acids, such as ethyl formate under specific conditions.
Visualization: Minimizing Di-formylation
Technical Support Center: Enhancing Chromatographic Resolution of 2-Formamidobutanoic Acid
Welcome to the technical support center for the chromatographic analysis of 2-Formamidobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop, optimize, and troubleshoot methods for this and other small, polar acidic compounds. As a small, hydrophilic molecule, this compound presents unique challenges in achieving adequate retention and resolution using standard reversed-phase liquid chromatography (RPLC).
This document provides a structured approach to overcoming these challenges, moving from foundational concepts to specific, actionable troubleshooting steps and detailed experimental protocols.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a derivative of γ-aminobutyric acid (GABA). Its key structural features—a carboxylic acid group and a formamide group—make it highly polar. In typical RPLC with a C18 column, such compounds have minimal interaction with the nonpolar stationary phase and tend to elute in or near the solvent front, resulting in poor resolution from other early-eluting components.[1][2][3]
The primary goal is to increase the interaction between the analyte and the stationary phase to achieve adequate retention and, consequently, better resolution. The two most effective strategies for this are Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Ion-Pair Chromatography.
Troubleshooting Guide: From Poor Resolution to Baseline Separation
This section is structured in a question-and-answer format to directly address the most common issues encountered during method development for this compound.
Q1: My peak for this compound is eluting at the solvent front with no retention. What is the first thing I should try?
Answer: This is the most common issue for small, polar analytes in RPLC. Your immediate goal is to switch to a chromatographic mode that is designed to retain polar compounds.
-
Primary Recommendation: Switch to HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for this purpose.[1][2][3][4] It uses a polar stationary phase (like silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[5] The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds.[4]
-
Alternative: Implement Ion-Pair RPLC. If you must use a reversed-phase column, introduce an ion-pairing reagent into your mobile phase. For an acidic analyte like this compound, a cationic ion-pairing reagent such as tetrabutylammonium (TBA) is effective.[6] The TBA cation forms a neutral, more hydrophobic ion pair with the deprotonated analyte, significantly increasing its retention on a C18 column.[6][7]
Q2: I'm using a HILIC column, but my peak shape is poor (broad or tailing). How can I improve it?
Answer: Poor peak shape in HILIC can stem from several factors related to the mobile phase, column equilibration, or injection solvent.
-
Check Mobile Phase Composition:
-
Buffer Strength: Ensure your aqueous mobile phase contains an appropriate buffer (e.g., 10-20 mM ammonium formate or ammonium acetate). Buffers improve peak shape and ensure reproducible retention times by maintaining a consistent pH and ionic strength.[2]
-
Organic Content: The starting percentage of organic solvent (usually acetonitrile) should be high (typically >80%) to ensure strong retention in HILIC.
-
-
Ensure Proper Column Equilibration: HILIC columns require longer equilibration times than RPLC columns to establish the stable aqueous layer on the stationary phase. Equilibrate with the initial mobile phase for at least 30-60 minutes before the first injection.
-
Match Injection Solvent to Mobile Phase: Injecting a sample in a solvent significantly stronger (i.e., with more water) than the mobile phase can cause severe peak distortion. Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a similar or higher organic content.
Q3: I have co-eluting peaks. How do I improve the resolution between this compound and a nearby impurity?
Answer: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your separation.
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If using HILIC, switching from acetonitrile to another polar organic solvent like acetone or isopropanol can alter selectivity.
-
Adjust pH: The ionization state of your analyte and any impurities can be altered by changing the mobile phase pH. For this compound, operating at a pH around its pKa (~3-4) can cause peak shape issues, so it's best to be at least 1.5-2 pH units away. Adjusting the pH can differentially shift the retention times of your analyte and the impurity.
-
Modify Gradient Slope: A shallower gradient (slower increase in the strong solvent, i.e., water in HILIC) increases the separation between closely eluting peaks.[8]
-
-
Adjust Physical Parameters:
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, the most powerful way to change selectivity is to use a different column. In HILIC, switching from a bare silica column to an amide or a zwitterionic phase can provide a completely different elution pattern.[5][11]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common chromatographic issues.
Caption: A logical troubleshooting guide for common HPLC issues.
Recommended Experimental Protocol: HILIC-MS Method
This protocol provides a robust starting point for the separation of this compound. It is designed for use with a mass spectrometer (MS) detector, which is ideal for this compound due to its lack of a strong UV chromophore.
Instrumentation and Materials
-
HPLC/UHPLC System: With a binary pump, autosampler, and column oven.
-
Detector: Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
Column: A HILIC column with an amide or zwitterionic stationary phase is recommended for good selectivity with acidic compounds.[1][2][5]
-
Example: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
-
-
Reagents: LC-MS grade acetonitrile, water, and ammonium formate.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in water. Adjust to pH 3.0 with formic acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Chromatographic Conditions:
-
Equilibrate the column with 95% B for at least 30 minutes at a flow rate of 0.4 mL/min.
-
Gradient Program:
-
| Time (min) | Flow Rate (mL/min) | %A (Aqueous) | %B (Organic) | Curve |
| 0.0 | 0.4 | 5.0 | 95.0 | Initial |
| 5.0 | 0.4 | 40.0 | 60.0 | Linear |
| 5.1 | 0.4 | 5.0 | 95.0 | Step |
| 8.0 | 0.4 | 5.0 | 95.0 | Step |
-
System Parameters:
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Sample Diluent: 90:10 Acetonitrile:Water
-
-
Mass Spectrometer Settings (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
Targeted Ion (m/z): [M-H]⁻ for this compound (C₅H₉NO₃, MW: 131.13) is 130.05 .
-
System Suitability Tests (SST)
To ensure the method is performing correctly, inject a standard solution multiple times and verify the following:
-
Peak Tailing Factor: Should be between 0.8 and 1.5.
-
Retention Time RSD: Should be <1% over 5-6 injections.
-
Peak Area RSD: Should be <2% over 5-6 injections.
Frequently Asked Questions (FAQs)
-
Q: Can I use Reversed-Phase Ion-Pair Chromatography instead of HILIC?
-
A: Yes. Ion-pair RPLC is a valid alternative.[7] Use a C18 column with a mobile phase containing a cationic ion-pairing reagent like 5 mM Tetrabutylammonium bisulfate. However, be aware that ion-pairing reagents are often non-volatile and can suppress MS signals, and they may dedicate your column and LC system to this type of analysis due to their persistent nature.[5]
-
-
Q: My compound is chiral. How can I resolve the enantiomers?
-
Q: I don't have an MS detector. Can I use UV?
-
A: this compound lacks a strong chromophore, making detection at higher UV wavelengths (e.g., >220 nm) very insensitive. Detection is possible at low UV wavelengths (e.g., 195-210 nm), but you will face significant interference from mobile phase additives and impurities.[8][16] If UV is your only option, a pre-column derivatization step with a UV-active or fluorescent tag is a much more robust strategy.
-
-
Q: What is the mechanism of retention in HILIC?
-
A: The primary mechanism is partitioning. The polar stationary phase adsorbs water from the mobile phase, creating a semi-stagnant, water-rich layer. Polar analytes partition from the organic-rich mobile phase into this aqueous layer, causing retention.[4] More polar analytes are retained more strongly. Other interactions like electrostatic forces can also contribute, especially with charged stationary phases.[4]
-
HILIC Retention Mechanism Diagram
Caption: Analyte partitioning between the mobile and stationary phases in HILIC.
References
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available from: [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. Available from: [Link]
-
YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024-10-13). Available from: [Link]
-
Agilent. Mastering HILIC-Z Separation for Polar Analytes. (2023-05-22). Available from: [Link]
-
PubMed. Retention of Fluorescent Amino Acid Derivatives in Ion-pairing Reversed-phase Liquid Chromatography. Available from: [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic S. Available from: [Link]
-
Phenomenex. HILIC HPLC Column. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
PubMed. Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Available from: [Link]
-
Waters Corporation. Separation of Polar Acidic Compounds. (2020-06-16). Available from: [Link]
-
ACS Publications. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022-05-10). Available from: [Link]
-
Technology Networks. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024-03-12). Available from: [Link]
-
Advanced Materials Tech. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available from: [Link]
-
ResearchGate. Retention behavior of small polar compounds on polar stationary phases in hydrophilic interaction chromatography. (2025-08-05). Available from: [Link]
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available from: [Link]
-
Chiral Technologies. Enantiomer separation of acidic compounds. Available from: [Link]
-
SIELC Technologies. Separation of 2-Methylbutanoic acid on Newcrom R1 HPLC column. Available from: [Link]
-
UKM Press. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Available from: [Link]
-
PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Available from: [Link]
-
MDPI. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Available from: [Link]
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22). Available from: [Link]
-
Purdue University. Generalization of ACID Properties. Available from: [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. lcms.cz [lcms.cz]
- 3. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 7. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Troubleshooting Poor Ionization of 2-Formamidobutanoic Acid in Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 2-Formamidobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the ionization of this small, polar molecule. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the scientific reasoning behind them, enabling you to make informed decisions in your experimental design.
Understanding the Molecule: this compound
This compound (MW: 131.13 g/mol , CAS: 106873-99-8) is an N-formylated amino acid. Its structure, containing both a carboxylic acid group and a formamide group, presents a unique set of challenges and opportunities for mass spectrometry analysis, particularly with electrospray ionization (ESI).
Predicted Physicochemical Properties:
While experimental data for this compound is scarce, we can predict its properties based on its structure and data from similar compounds:
-
pKa: The carboxylic acid group is expected to have a pKa in the range of 2-4. The formamide group is generally neutral, but the nitrogen lone pair's basicity is significantly reduced due to resonance with the carbonyl group.
-
Polarity (logP): The presence of the carboxylic acid and amide functionalities suggests that this is a polar, hydrophilic molecule with a low predicted logP value.
-
Thermal Stability: N-acyl amino acids can be susceptible to thermal degradation. The formyl group, in particular, can be labile under certain conditions.[1][2]
These properties are central to understanding its behavior in the ESI source and for developing a robust analytical method.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing a very weak or no signal for this compound in positive ion ESI-MS. Where should I start?
A1: Weak or no signal for a small, polar molecule like this compound in positive ion mode often points to suboptimal mobile phase conditions or inappropriate source parameters. Here’s a systematic approach to troubleshooting:
1. Mobile Phase pH is Critical:
-
The "Why": For efficient protonation in positive ion mode ([M+H]⁺), the mobile phase pH should ideally be at least 1-2 pH units below the pKa of the most basic site in the molecule. For this compound, the most likely site for protonation is the carbonyl oxygen of the formyl group, although the carboxylic acid oxygen can also be protonated in the gas phase. The carboxylic acid group itself will be neutral at a low pH.
-
Protocol: Start with a mobile phase containing 0.1% formic acid (pH ~2.7). This is a standard starting point for the analysis of small acidic molecules in positive ion mode. If the signal is still low, consider testing other weak organic acids like acetic acid.
2. Optimize ESI Source Parameters:
-
The "Why": The desolvation of small, polar molecules can be challenging. Incomplete desolvation leads to the formation of large solvent clusters around the analyte ion, which can reduce the signal intensity at the target m/z.
-
Protocol: Systematically optimize the following parameters:
-
Drying Gas Temperature: Start around 250-300 °C. Excessively high temperatures can lead to thermal degradation of the formyl group.[1]
-
Drying Gas Flow: A higher flow rate can aid in desolvation, but an excessive flow can also lead to signal suppression.
-
Nebulizer Pressure: This affects droplet size. A finer spray generally leads to better desolvation.
-
Capillary Voltage: Optimize for a stable spray and maximal signal.
-
Q2: I am observing multiple peaks for my compound, including [M+Na]⁺ and [M+K]⁺. How can I minimize adduct formation and enhance my [M+H]⁺ signal?
A2: Adduct formation is a common phenomenon in ESI-MS, especially for molecules with polar functional groups that can chelate with alkali metal ions.[3] The presence of sodium ([M+23]⁺) and potassium ([M+39]⁺) adducts can split the signal, reducing the intensity of the desired protonated molecule and complicating quantification.
Strategies to Minimize Alkali Adducts:
| Strategy | Rationale | Recommended Protocol |
| Use High-Purity Solvents and Additives | Alkali metal ions are ubiquitous contaminants in glassware, solvents, and reagents. | Use LC-MS grade solvents and freshly prepared mobile phases. |
| Add Ammonium Salts | Ammonium ions (NH₄⁺) can outcompete alkali metal ions for adduction to the analyte and can also promote protonation. | Add 5-10 mM ammonium formate or ammonium acetate to your mobile phase. |
| Acidify the Mobile Phase | Protons (H⁺) will be in high excess, favoring the formation of the [M+H]⁺ ion. | As mentioned in Q1, use 0.1% formic acid in the mobile phase. |
Troubleshooting Workflow for Adduct Formation:
Caption: A logical workflow for minimizing adduct formation.
Q3: My signal for this compound is inconsistent and seems to be suppressed. What could be the cause?
A3: Signal suppression is a common matrix effect in ESI-MS, especially when analyzing complex samples. For a small, hydrophilic molecule like this compound, co-eluting polar compounds from the matrix can compete for ionization, leading to a reduced signal.
Investigating and Mitigating Ion Suppression:
-
Chromatographic Separation:
-
The "Why": Good chromatographic separation is the first line of defense against ion suppression. By separating this compound from interfering matrix components, you can ensure it enters the ESI source at a point where there is less competition for ionization.
-
Recommended Columns: For this polar analyte, consider using:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for retaining and separating very polar compounds.
-
Reversed-Phase Chromatography with a Polar-Embedded or Polar-Endcapped Column: These columns offer better retention of polar analytes compared to standard C18 columns.
-
-
-
Sample Preparation:
-
The "Why": A clean sample is crucial. Effective sample preparation can remove many of the interfering compounds before they reach the LC-MS system.
-
Protocol: For biological samples, consider a protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and enrich for your analyte of interest.
-
-
Use of an Internal Standard:
-
The "Why": A stable isotope-labeled (SIL) internal standard for this compound is the ideal way to correct for matrix effects and variability in ionization. The SIL internal standard will co-elute and experience the same ion suppression as the analyte, allowing for accurate quantification.
-
Protocol: If a SIL standard is not available, a structural analog with similar physicochemical properties can be used as a surrogate.
-
Q4: I am concerned about in-source fragmentation. What are the likely fragmentation pathways for this compound and how can I minimize it?
A4: In-source fragmentation (or in-source decay) occurs when the analyte ion is fragile and breaks apart in the ion source before it reaches the mass analyzer.[3] This can lead to a diminished or absent molecular ion peak and the appearance of fragment ions in the MS1 spectrum. For this compound, the amide bond and the loss of small neutral molecules are potential sites of fragmentation.
Potential Fragmentation Pathways:
Caption: Predicted in-source fragmentation pathways for this compound.
Minimizing In-Source Fragmentation:
-
Reduce Source Energy: The primary cause of in-source fragmentation is excessive energy being transferred to the ions.
-
Lower the Cone/Fragmentor/Skimmer Voltage: These voltages control the acceleration of ions through the atmospheric pressure to vacuum interface. Lowering these voltages will reduce the energy of collisions with gas molecules and minimize fragmentation.
-
Optimize Source Temperatures: As mentioned, excessive heat can cause thermal degradation which can manifest as in-source fragmentation.
-
Experimental Protocol to Diagnose In-Source Fragmentation:
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Set the cone/fragmentor voltage to a very low value (e.g., 10-20 V). You should primarily observe the [M+H]⁺ ion.
-
Gradually increase the cone/fragmentor voltage in steps of 10-20 V and acquire a mass spectrum at each step.
-
Monitor the intensity of the [M+H]⁺ ion and the appearance of fragment ions. This will allow you to determine the voltage at which fragmentation begins and to select an optimal voltage that maximizes the molecular ion signal while minimizing fragmentation.
Q5: I have tried optimizing my method but still have poor sensitivity. Are there any other options?
A5: If you have exhausted the optimization of your ESI-MS method, derivatization is a powerful strategy to improve the ionization efficiency and chromatographic retention of small, polar molecules.
Derivatization Strategy for this compound:
-
The "Why": By chemically modifying the carboxylic acid group, you can introduce a permanently charged or more easily ionizable moiety, significantly enhancing the signal in positive ion ESI-MS. Derivatization can also increase the hydrophobicity of the molecule, leading to better retention on reversed-phase columns.
-
Recommended Reagent: Consider derivatization with a reagent that targets carboxylic acids, such as those that form esters with a readily ionizable group. For example, derivatization with a reagent that introduces a quaternary amine group will create a permanently positively charged derivative.
-
Protocol: There are numerous commercially available derivatization kits for carboxylic acids. Follow the manufacturer's protocol, and be sure to optimize the reaction conditions (time, temperature, reagent concentration) for your specific analyte. After derivatization, you will need to re-optimize your LC-MS method for the new, derivatized compound.
Summary of Key Recommendations
| Issue | Primary Cause | Recommended Action |
| Weak/No Signal | Suboptimal mobile phase pH or source parameters. | Acidify mobile phase with 0.1% formic acid; optimize drying gas temperature and flow. |
| Adduct Formation | Alkali metal ion contamination. | Use high-purity solvents; add 5-10 mM ammonium formate to the mobile phase. |
| Signal Suppression | Matrix effects from co-eluting compounds. | Improve chromatographic separation (HILIC); implement a robust sample preparation protocol (SPE). |
| In-Source Fragmentation | Excessive source energy or thermal degradation. | Reduce cone/fragmentor voltage; optimize source temperatures. |
| Persistent Low Sensitivity | Poor ionization efficiency of the native molecule. | Consider chemical derivatization of the carboxylic acid group. |
By systematically addressing these potential issues and understanding the underlying chemical principles, you can develop a robust and sensitive method for the analysis of this compound.
References
- BenchChem. (2025).
- Avdeef, A. (n.d.). Biorelevant pKa (37°C)
- Li, L., & Sweedler, J. V. (n.d.).
- Strand, M., et al. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Analysis of native amino acids by liquid chromatography/electrospray ionization mass spectrometry: Comparative study between two sources and interfaces.
- Wang, H., et al. (2023).
- (2024).
- Lohmann, G., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC.
- ResearchGate. (n.d.). Thermal degradation of 18 amino acids during pyrolytic processes.
- Downey, A. M., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Proposed pathway for the formation of an observed N-formyl fragment....
- (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Medizinische Fakultät Münster. (n.d.). Amino acids.
- Zhang, Y., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed.
- Sild, S., et al. (2013). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. PubMed.
- Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). EP0058063B1 - Process for removing an n-formyl group.
- Matrix Science. (n.d.).
- YouTube. (2023). predicting likely fragments in a mass spectrum.
- Molport. (n.d.). (2S)-2-[(2-hydroxyphenyl)formamido]butanoic acid | Molport-024-554-184.
Sources
Validation & Comparative
A Researcher's Guide to the Synthesis and NMR Validation of 2-Formamidobutanoic Acid
For researchers and professionals in drug development and the broader chemical sciences, the unambiguous synthesis and characterization of novel compounds are paramount. 2-Formamidobutanoic acid, a derivative of the non-proteinogenic amino acid 2-aminobutanoic acid, serves as a valuable building block in medicinal chemistry and peptide synthesis. Its structural integrity is the bedrock of its utility. This guide provides an in-depth comparison of synthetic methodologies for this compound and a comprehensive walkthrough of its structural validation using Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring scientific rigor and reproducibility.
The Synthetic Landscape: A Comparative Analysis of N-Formylation Strategies
The synthesis of this compound hinges on the N-formylation of 2-aminobutanoic acid. A variety of reagents and conditions can achieve this transformation, each with its own set of advantages and drawbacks. The choice of method often depends on factors such as scale, desired purity, and the presence of other functional groups.
A critical step in producing N-formyl amino acids is the use of a suitable formylating agent. Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a highly effective reagent for this purpose[1]. Other methods include the use of formic acid with a coupling agent like dicyclohexylcarbodiimide (DCC) or employing formamide at elevated temperatures[1][2].
Below is a comparative summary of common N-formylation methods applicable to the synthesis of this compound:
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | References |
| Acetic Formic Anhydride (AFA) | Formic acid, Acetic anhydride | Low temperature (-20 °C to 0 °C), often in a solvent like THF or neat | High reactivity, excellent yields (often >95%), short reaction times, broad substrate scope.[1] | The anhydride is moisture-sensitive and typically prepared in situ. | [1][3] |
| Formic Acid with Carbodiimide | Formic acid, Dicyclohexylcarbodiimide (DCC) or EDCI | Room temperature, solvent such as dichloromethane (DCM) | Mild conditions, good for sensitive substrates. | Formation of urea byproduct which can be difficult to remove, DCC is an allergen. | [1] |
| Formamide | Formamide | Elevated temperatures (e.g., 60-100 °C) | Simple, inexpensive, and direct. | Requires higher temperatures, which may not be suitable for all substrates, potential for side reactions.[2] | [2] |
| Formic Acid with Dean-Stark Trap | Formic acid, Toluene or Xylene | Reflux with azeotropic removal of water | Practical for larger scale, uses inexpensive reagents. | Requires higher temperatures and longer reaction times. | [4] |
For the synthesis of this compound, the in situ generation of acetic formic anhydride offers a robust and high-yielding approach. This method's efficiency and mild conditions make it a preferred choice for many applications.
Experimental Protocol: Synthesis of this compound via Acetic Formic Anhydride
This protocol is adapted from established procedures for the N-formylation of amino acids using acetic formic anhydride generated in situ[1].
Materials:
-
2-Aminobutanoic acid
-
Acetic anhydride
-
Formic acid (98-100%)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and stirring bar
-
Ice-salt bath
Procedure:
-
Preparation of Acetic Formic Anhydride (AFA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetic anhydride (1.1 equivalents). Cool the flask to -20 °C using an ice-salt bath. Slowly add formic acid (1.0 equivalent) dropwise to the stirred acetic anhydride over 15-20 minutes. Maintain the temperature below -10 °C during the addition. Stir the mixture at -20 °C for an additional 20 minutes to ensure the complete formation of AFA.
-
N-Formylation Reaction: In a separate flame-dried flask, dissolve 2-aminobutanoic acid (1.0 equivalent) in a minimal amount of anhydrous THF. Cool this solution to -20 °C. Slowly add the pre-formed AFA solution to the stirred solution of 2-aminobutanoic acid via a cannula or syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 30 minutes.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add cold diethyl ether to the residue to precipitate the product. Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
dot
Caption: Workflow for the synthesis of this compound.
Unambiguous Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation and purity assessment of synthesized organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments provides irrefutable evidence of its structure.
¹H NMR Spectroscopy: The Proton Fingerprint
The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, we expect to see distinct signals for the formyl proton, the α-proton, the methylene protons of the ethyl group, and the methyl protons.
Expected ¹H NMR Signals for this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling to |
| Formyl (CHO) | ~8.2 | Singlet | - |
| α-CH | ~4.5 | Multiplet | β-CH₂, NH |
| β-CH₂ | ~1.8-2.0 | Multiplet | α-CH, γ-CH₃ |
| γ-CH₃ | ~0.9 | Triplet | β-CH₂ |
| NH | ~6.5-8.0 | Doublet | α-CH |
| COOH | ~10-12 | Broad Singlet | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
A study by Nageswari et al. provides experimental ¹H NMR data for N-formyl-DL-alpha-aminobutyric acid[5]. These experimental values are in good agreement with the expected chemical shifts.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, we anticipate signals for the formyl carbon, the carboxylic acid carbon, the α-carbon, the β-carbon, and the γ-carbon.
Expected ¹³C NMR Signals for this compound:
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carboxyl (COOH) | ~175 |
| Formyl (CHO) | ~163 |
| α-CH | ~52 |
| β-CH₂ | ~25 |
| γ-CH₃ | ~10 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The same study by Nageswari et al. also provides experimental ¹³C NMR data that confirms these assignments[5].
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR techniques, such as COSY and HSQC, are invaluable for confirming the connectivity of atoms within the molecule, providing a self-validating system for structural assignment.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds[6]. In the COSY spectrum of this compound, we would expect to see cross-peaks connecting:
-
The α-CH proton with the β-CH₂ protons.
-
The β-CH₂ protons with the γ-CH₃ protons.
-
The α-CH proton with the NH proton.
dot
Caption: Expected ¹H-¹H COSY correlations.
Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment correlates protons directly attached to carbon atoms[6]. This technique provides unambiguous assignment of the proton and carbon signals for each CHₓ group. For this compound, the HSQC spectrum would show cross-peaks between:
-
The α-CH proton and the α-C .
-
The β-CH₂ protons and the β-C .
-
The γ-CH₃ protons and the γ-C .
dot
Caption: Expected ¹H-¹³C HSQC correlations.
By systematically analyzing the 1D and 2D NMR data, researchers can confidently validate the synthesis of this compound, ensuring the integrity of their starting materials for subsequent research and development.
Conclusion
The successful synthesis and rigorous characterization of this compound are readily achievable through established chemical principles and modern analytical techniques. The use of acetic formic anhydride provides an efficient and high-yielding synthetic route. Subsequent validation by a suite of NMR experiments, including ¹H, ¹³C, COSY, and HSQC, offers a comprehensive and self-validating approach to structural confirmation. This guide provides the necessary framework for researchers to confidently prepare and validate this important chemical entity.
References
-
Gerack, C. J., & Dudley, G. B. (2012). Formylation of Amines. Comprehensive Organic Synthesis II, 6, 339-373. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Nageswari, S., et al. (2019). STUDY ON THE MOLECULAR STRUCTURE, SPECTROSCOPIC ANALYSIS AND DFT ANALYSIS OF N-FORMYL-DL-ALPHA-AMINOBUTYRIC ACID. Journal of Applicable Pharmacy and Science International, 10(4), 199-219. [Link]
-
Sheehan, J. C., & Yang, D. D. H. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. [Link]
-
Waki, M., & Meienhofer, J. (1977). A convenient preparation of Nα-formylamino acids. The Journal of Organic Chemistry, 42(11), 2019-2020. [Link]
-
Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2000). A convenient method for the N-formylation of secondary amines and anilines using ammonium formate. Tetrahedron Letters, 41(46), 9149-9151. [Link]
-
Strazzolini, P., Giumanini, A. G., & Verardo, G. (1994). Acetic formic anhydride a review. Tetrahedron, 50(1), 217-254. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
- Pettit, G. R., & Tamura, Y. (1959). N-Formylation of Amino Carboxylic Compounds with Formamide. U.S. Patent No. 4,789,757. Washington, DC: U.S.
-
Kim, S., Kim, Y. J., Kim, K. H., & Yoon, J. Y. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(4), 635-636. [Link]
Sources
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]
- 3. THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. creative-biostructure.com [creative-biostructure.com]
A Researcher's Guide to the Comparative Analysis of 2-Formamidobutanoic Acid and its N-Acyl Analogs: A Framework for Discovery
Introduction
In the landscape of contemporary drug discovery and chemical biology, the exploration of small molecule modulators of inflammatory pathways holds significant promise. Among these, N-acyl amino acids are an emerging class of signaling molecules with diverse biological activities. This guide provides a comprehensive comparative framework for the study of 2-Formamidobutanoic acid (more systematically known as N-formyl-2-aminobutanoic acid) and its structurally related analogs, N-acetyl-2-aminobutanoic acid and N-propionyl-2-aminobutanoic acid.
Chemical and Physical Properties: A Comparative Overview
A thorough understanding of the physicochemical properties of each analog is fundamental to interpreting their biological activity. Variations in the N-acyl chain length, from formyl to propionyl, are expected to influence properties such as polarity, solubility, and receptor-binding interactions.
| Property | This compound | N-Acetyl-2-aminobutanoic Acid | N-Propionyl-2-aminobutanoic Acid |
| Synonyms | N-formyl-DL-2-aminobutyric acid | 2-Acetamidobutyric acid | N-propanoyl-2-aminobutanoic acid |
| CAS Number | 106873-99-8 (DL-form)[5] | 7211-57-6 (DL-form)[1] | Not readily available |
| Molecular Formula | C5H9NO3 | C6H11NO3 | C7H13NO3 |
| Molecular Weight | 131.13 g/mol | 145.16 g/mol [1] | 159.18 g/mol |
| Melting Point | Not readily available | 132 °C (DL-form) | Not readily available |
| Calculated LogP | -0.9 (Predicted) | -0.5 (Predicted)[6] | -0.1 (Predicted) |
| Predicted Water Solubility | High | High | Moderate |
Note: Some of the properties listed are predicted based on chemical structure due to a lack of experimentally determined values in publicly available literature.
Synthesis of N-Acyl-2-aminobutanoic Acid Analogs
The ability to synthesize a series of analogs with high purity is paramount for a rigorous comparative analysis. The following protocols outline a general and adaptable method for the N-acylation of DL-2-aminobutanoic acid.
Experimental Protocol: General N-Acylation of DL-2-Aminobutanoic Acid
This protocol can be adapted for the synthesis of N-formyl, N-acetyl, and N-propionyl derivatives by selecting the appropriate acylating agent.
Materials:
-
DL-2-Aminobutanoic acid
-
For N-formylation: Formic acid[7]
-
For N-acetylation: Acetic anhydride[1]
-
For N-propionylation: Propionic anhydride or propionyl chloride
-
Appropriate solvent (e.g., water, acetic acid, or an inert organic solvent)
-
Base (e.g., sodium hydroxide or triethylamine, if using an acyl chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve DL-2-aminobutanoic acid in the chosen solvent. For N-formylation with formic acid, the acid itself can serve as the solvent. For N-acetylation with acetic anhydride, acetic acid is a suitable solvent.[1]
-
Acylation:
-
For N-formylation: Heat the solution of DL-2-aminobutanoic acid in formic acid under reflux for several hours.
-
For N-acetylation: Slowly add acetic anhydride to the solution of DL-2-aminobutanoic acid in acetic acid. The reaction is often exothermic and may require cooling. Stir the reaction mixture at room temperature or with gentle heating.[1]
-
For N-propionylation: If using propionyl chloride, dissolve DL-2-aminobutanoic acid in an aqueous basic solution (e.g., sodium hydroxide) and add the propionyl chloride dropwise with vigorous stirring while maintaining a basic pH. If using propionic anhydride, a similar procedure to N-acetylation can be followed.
-
-
Work-up:
-
After the reaction is complete (monitored by TLC or LC-MS), remove the solvent and any excess reagents under reduced pressure using a rotary evaporator.
-
If an organic solvent was used, perform an aqueous work-up to remove water-soluble byproducts. This may involve partitioning between an organic solvent and water, followed by separation of the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Comparative Biological Activity: Targeting the N-Formyl Peptide Receptor 1 (FPR1)
N-formyl peptides, originating from bacteria and damaged mitochondria, are potent chemoattractants for phagocytic leukocytes, and their effects are primarily mediated through the N-formyl peptide receptor 1 (FPR1).[3][4][8] Given the structural similarity of N-formyl-2-aminobutanoic acid to the N-terminus of these peptides, it is hypothesized that this molecule and its analogs will act as agonists at FPR1, with their potency being dependent on the nature of the N-acyl group.
Signaling Pathway: FPR1-Mediated Calcium Mobilization
Activation of FPR1 by an agonist initiates a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca²⁺]i). This is a measurable and robust indicator of receptor activation.
Caption: FPR1 signaling pathway leading to intracellular calcium mobilization.
Experimental Protocol: FPR1 Activation Assay via Calcium Mobilization
This protocol describes a fluorescence-based assay to measure the increase in intracellular calcium upon stimulation of FPR1-expressing cells with the N-acyl-2-aminobutanoic acid analogs. This will allow for the determination of their half-maximal effective concentration (EC₅₀), a key measure of potency.[2][9][10]
Materials:
-
HEK293 cells stably expressing human FPR1 (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
N-formyl-2-aminobutanoic acid, N-acetyl-2-aminobutanoic acid, and N-propionyl-2-aminobutanoic acid (synthesized as per the previous protocol)
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine) as a positive control agonist
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with kinetic reading capabilities and automated injectors
Procedure:
-
Cell Culture: Culture the FPR1-expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS with HEPES. Probenecid (2.5 mM) can be included to inhibit organic anion transporters.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells gently with HBSS with HEPES to remove excess dye.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds and the fMLP positive control in DMSO.
-
Perform serial dilutions of the compounds in HBSS with HEPES to achieve a range of final concentrations for constructing a dose-response curve.
-
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically room temperature or 37°C).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's automated injectors, add the different concentrations of the test compounds and controls to the wells.
-
Immediately begin kinetic reading of the fluorescence signal (e.g., every 1-2 seconds) for a period of 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the initial baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF).
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.
-
Experimental Workflow and Expected Outcomes
The following diagram outlines the logical flow of the comparative analysis, from the synthesis of the compounds to the final data interpretation.
Caption: Experimental workflow for the comparative analysis of N-acyl-2-aminobutanoic acid analogs.
Expected Outcomes:
It is anticipated that all three compounds will demonstrate agonistic activity at FPR1. Based on the structure-activity relationships of known FPR1 ligands, where the N-formyl group is often crucial for high-affinity binding,[3][8] we hypothesize that N-formyl-2-aminobutanoic acid will exhibit the highest potency (lowest EC₅₀ value). The N-acetyl and N-propionyl analogs are expected to have progressively lower potencies as the bulk of the acyl group increases, potentially leading to steric hindrance in the receptor's binding pocket.
Conclusion
This guide provides a comprehensive roadmap for the comparative analysis of this compound and its N-acetyl and N-propionyl analogs. By following the outlined synthetic and biological testing protocols, researchers can generate the critical quantitative data needed to elucidate the structure-activity relationships of these short-chain N-acyl amino acids as modulators of the N-formyl peptide receptor 1. The insights gained from such studies will be invaluable for the rational design of novel therapeutics targeting FPR1-mediated inflammatory and immune responses.
References
- He H, Ye RD. The formyl peptide receptors: diversity of ligands and mechanism for recognition. Mol Pharmacol. 2017;91(5):455-463.
- Migeotte I, Communi D, Parmentier M. Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine Growth Factor Rev. 2006;17(6):501-519.
-
PrepChem.com. Synthesis of N-formyl-α-aminoisobutyric acid. Available from: [Link]
-
JoVE. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Available from: [Link]
-
PubChem. 2-(Acetylamino)butanoic acid. Available from: [Link]
-
PubChem. (-)-2-Aminobutyric acid. Available from: [Link]
-
Cheméo. Chemical Properties of dl-2-Aminobutyric acid (CAS 2835-81-6). Available from: [Link]
- Ye RD, Boulay F, Wang JM, et al. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacol Rev. 2009;61(2):119-161.
-
PubChem. 2-(Acetylamino)butanoic acid. Available from: [Link]
- Fu H, et al. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns.
- Rabiet MJ, et al. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. J Biol Chem. 2014;289(4):2105-16.
- Chen K, et al. Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. 2020.
-
Wikipedia. Propionyl-CoA. Available from: [Link]
Sources
- 1. N-ACETYL-DL-2-AMINO-N-BUTYRIC ACID | 7211-57-6 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 5. keyorganics.net [keyorganics.net]
- 6. 2-(Acetylamino)butanoic acid | C6H11NO3 | CID 306107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Metabolites: N'-Formylkynurenine and Pyroglutamic Acid in Biological Systems
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the roles of small molecules can be both profound and enigmatic. This guide provides an in-depth, objective comparison of two such metabolites: N'-Formylkynurenine and Pyroglutamic Acid. While both are derivatives of amino acids, they originate from distinct, yet fundamentally important, metabolic pathways and are implicated in a diverse range of physiological and pathological processes. This document will delve into their biochemical properties, metabolic origins, biological significance, and the analytical methodologies crucial for their study, providing a comprehensive resource for researchers in the life sciences.
At a Glance: A Comparative Overview
| Feature | N'-Formylkynurenine | Pyroglutamic Acid (5-Oxoproline) |
| Parent Amino Acid | Tryptophan | Glutamic Acid/Glutamine |
| Metabolic Pathway | Kynurenine Pathway | Gamma-Glutamyl Cycle (Glutathione Metabolism) |
| Key Function | Initial and rate-limiting intermediate in tryptophan catabolism. | Intermediate in glutathione synthesis and recycling; potential role in neurotransmission. |
| Associated Pathology | Implicated in inflammatory and neurodegenerative diseases through the kynurenine pathway. | Associated with pyroglutamic acidosis, a form of high anion gap metabolic acidosis.[1][2] |
| Biological Fluids for Detection | Plasma, Serum, Cerebrospinal Fluid | Urine, Plasma, Cerebrospinal Fluid[3][4] |
Biochemical Properties and Metabolic Origins
N'-Formylkynurenine: The Gateway to the Kynurenine Pathway
N'-Formylkynurenine (NFK) is the initial, rate-limiting metabolite in the kynurenine pathway, the primary route of tryptophan degradation in mammals.[5][6] Its formation is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[5] IDO is an extrahepatic enzyme induced by inflammatory stimuli, while TDO is primarily found in the liver.[7]
Biochemical Properties of N'-Formylkynurenine:
-
Molecular Formula: C₁₁H₁₂N₂O₄[8]
-
Molar Mass: 236.227 g/mol [8]
-
Structure: An N-formylated derivative of kynurenine, featuring a formyl group attached to the amino group.[5]
-
Stability: NFK is a transient intermediate that is rapidly hydrolyzed by formamidases to produce kynurenine.[9]
The kynurenine pathway is a critical metabolic route that not only degrades tryptophan but also generates several neuroactive and immunomodulatory metabolites, including kynurenic acid, quinolinic acid, and NAD+.[7][10] The activity of this pathway is tightly regulated and has significant implications for immune tolerance and neurological function.[11]
Caption: The initial steps of the Kynurenine Pathway.
Pyroglutamic Acid: A Key Player in Glutathione Homeostasis
Pyroglutamic acid, also known as 5-oxoproline, is a cyclic amino acid derivative formed from glutamic acid or glutamine.[12] It is a central intermediate in the gamma-glutamyl cycle, a pathway essential for the synthesis and recycling of glutathione, the body's primary endogenous antioxidant.[1]
Biochemical Properties of Pyroglutamic Acid:
-
Molecular Formula: C₅H₇NO₃[12]
-
Molar Mass: 129.115 g/mol [12]
-
Structure: A five-membered lactam ring formed by the intramolecular cyclization of glutamic acid.[3]
-
Solubility: Highly soluble in water.[13]
In the gamma-glutamyl cycle, gamma-glutamylcysteine synthetase combines glutamate and cysteine to form gamma-glutamylcysteine. Glutathione synthetase then adds glycine to form glutathione. When glutathione is broken down, pyroglutamic acid is formed and is subsequently converted back to glutamate by the enzyme 5-oxoprolinase.[1]
Caption: The Gamma-Glutamyl Cycle and the role of Pyroglutamic Acid.
Roles in Health and Disease
N'-Formylkynurenine and the Kynurenine Pathway: A Double-Edged Sword
The significance of NFK in biological systems is intrinsically linked to the activity of the kynurenine pathway. Dysregulation of this pathway is implicated in a wide array of pathologies:
-
Immune Regulation: The kynurenine pathway is a key regulator of immune tolerance.[11] Increased IDO expression and subsequent tryptophan catabolism can suppress T-cell proliferation, a mechanism exploited by tumors to evade immune surveillance.[14]
-
Neurodegenerative Diseases: Imbalances in the production of neuroactive kynurenine pathway metabolites are associated with neurodegenerative disorders.[11] For instance, an increased ratio of the neurotoxin quinolinic acid to the neuroprotectant kynurenic acid is observed in several neurological conditions.
-
Psychiatric Disorders: The kynurenine pathway is also implicated in psychiatric conditions such as depression and schizophrenia.[14]
Pyroglutamic Acid: A Marker of Glutathione Deficiency and Metabolic Acidosis
The clinical relevance of pyroglutamic acid is most prominently associated with pyroglutamic acidosis (5-oxoprolinuria) , a potentially life-threatening condition characterized by a high anion gap metabolic acidosis.[1] This condition can arise from:
-
Inherited Enzyme Deficiencies: Genetic defects in the enzymes of the gamma-glutamyl cycle, such as glutathione synthetase or 5-oxoprolinase deficiency, can lead to the accumulation of pyroglutamic acid.[1]
-
Acquired Conditions: More commonly, pyroglutamic acidosis is acquired and associated with factors that deplete glutathione stores, such as:
Beyond its role in acidosis, pyroglutamic acid may also have functions in the central nervous system, potentially acting as a storage form of glutamate and influencing neurotransmission.[12]
Experimental Analysis: Protocols and Methodologies
The accurate quantification of N'-Formylkynurenine and pyroglutamic acid in biological matrices is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical technique for this purpose, offering high sensitivity and specificity.[9][16]
Quantification of N'-Formylkynurenine in Plasma by LC-MS/MS
This protocol provides a robust method for the analysis of NFK in plasma samples.
Experimental Workflow:
Caption: Workflow for the quantification of N'-Formylkynurenine.
Step-by-Step Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., N-Formylkynurenine-d5).[9]
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[9]
-
Vortex the mixture for 30 seconds.[9]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a new tube.[9]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[9]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[9]
-
-
Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.[17]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[17]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
N'-Formylkynurenine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
N'-Formylkynurenine-d5 (Internal Standard): Monitor the corresponding transition for the deuterated standard.
-
-
-
Data Analysis:
-
Quantify the concentration of NFK by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of NFK.
-
Quantification of Pyroglutamic Acid in Biological Fluids by LC-MS/MS
This protocol is suitable for the analysis of pyroglutamic acid in urine or plasma.
Step-by-Step Protocol:
-
Sample Preparation:
-
For urine samples, a simple dilution with the initial mobile phase may be sufficient after centrifugation to remove particulates.
-
For plasma samples, protein precipitation as described for NFK is recommended. An isotopic internal standard (e.g., ¹³C₅-Pyroglutamic acid) should be used.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column is suitable.[18]
-
Mobile Phase: An ion-pairing reagent, such as heptafluorobutyric acid (HFBA), can be added to the mobile phase (water and acetonitrile, both with 0.1% formic acid) to improve retention and peak shape.[19]
-
Gradient Elution: A gradient from low to high organic content is used to elute pyroglutamic acid and separate it from other matrix components.[19]
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Data Analysis:
-
Quantification is performed using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
-
Important Considerations for Accurate Analysis:
-
In-source Cyclization: It is crucial to be aware that glutamine and glutamic acid can cyclize to form pyroglutamic acid in the ion source of the mass spectrometer.[19][20] Chromatographic separation of these compounds is essential to distinguish endogenous pyroglutamic acid from this analytical artifact.[20]
-
Method Validation: All analytical methods should be fully validated for accuracy, precision, linearity, and sensitivity according to established guidelines.
Conclusion and Future Perspectives
N'-Formylkynurenine and pyroglutamic acid, while both originating from amino acid metabolism, play vastly different roles in human physiology and pathophysiology. NFK serves as the entry point to the complex and influential kynurenine pathway, with its dysregulation having far-reaching consequences in immunology and neuroscience. In contrast, pyroglutamic acid is a key component of the vital glutathione cycle, and its accumulation is a critical indicator of severe metabolic distress.
For researchers and drug development professionals, understanding the distinct biological contexts and analytical considerations for each of these metabolites is paramount. The continued development of sensitive and specific analytical methods, such as LC-MS/MS, will be instrumental in further elucidating their roles as biomarkers and potential therapeutic targets in a range of human diseases. Future research should focus on the intricate interplay between these and other metabolic pathways to gain a more holistic understanding of cellular function in health and disease.
References
- Pyroglutamic acid. Grokipedia. Accessed January 3, 2026. [Source 1]
- L-Pyroglutamic acid | 98-79-3. ChemicalBook. Published December 19, 2025. [Source 2]
- Qu J, Chen W, Luo G, Wang Y, Xiao S, Ling Z, Chen G. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS. Analyst. 2002;127(1):65-69. [Source 3]
- Pyroglutamic Acid. Rupa Health. Accessed January 3, 2026. [Source 4]
- Pyroglutamic acid. Wikipedia. Accessed January 3, 2026. [Source 5]
- El-Khoury R, Glickman RD, Wang G, Jackson GR, Kupina NC. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Anal Chem. 2016;88(21):10531-10537. [Source 6]
- Qu J, Chen W, Luo G, Wang Y, Xiao S, Ling Z, Chen G. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS. Analyst. 2002;127(1):65-69. [Source 7]
- N'-Formylkynurenine – Knowledge and References. Taylor & Francis. Accessed January 3, 2026. [Source 8]
- El-Khoury R, Glickman RD, Wang G, Jackson GR, Kupina NC. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Anal Chem. 2016;88(21):10531-10537. [Source 9]
- N'-Formylkynurenine. Wikipedia. Accessed January 3, 2026. [Source 10]
- El-Khoury R, Glickman RD, Wang G, Jackson GR, Kupina NC. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Semantic Scholar. 2016. [Source 11]
- Application Note and Protocol for the Quantification of N-Formylkynurenine in Plasma by LC-MS/MS. BenchChem. Published December 2025. [Source 12]
- Showing metabocard for Pyroglutamic acid (HMDB0000267). Human Metabolome Database. Accessed January 3, 2026. [Source 13]
- Grkovic S, Jankov R, Cvorkov-Drazic M, Nikolic R. Analysis of Organic Acids in Human Fluids by Capillary Gas Chromatography: A New Approach. Journal of Medical Sciences. 2003;3(4):307-313. [Source 14]
- The Role of the Kynurenine/AhR Pathway in Diseases Related to Metabolism and Cancer. International Journal of Molecular Sciences. 2023;24(18):14197. [Source 15]
- Glickman RD, El-Khoury R, Wang G, Jackson GR, Kupina NC. Immunological Detection of N-formylkynurenine in Oxidized Proteins. Free Radic Biol Med. 2010;49(1):134-141. [Source 16]
- Showing metabocard for N'-Formylkynurenine (HMDB0001200). Human Metabolome Database. Accessed January 3, 2026. [Source 17]
- Badawy AAB. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. Int J Tryptophan Res. 2017;10:1178646917691938. [Source 18]
- Analytical Methods for Organic Acids. Shimadzu. Accessed January 3, 2026. [Source 19]
- N-Formylkynurenine | C11H12N2O4 | CID 910. PubChem. Accessed January 3, 2026. [Source 20]
- Detection Methods for Organic Acids. Creative Proteomics. Accessed January 3, 2026. [Source 21]
- Showing metabocard for 5-Hydroxy-N-formylkynurenine (HMDB0004086). Human Metabolome Database. Accessed January 3, 2026. [Source 22]
- Jones A, Appleton J. Pyroglutamate acidosis 2023. A review of 100 cases. J R Coll Physicians Edinb. 2024;54(1):56-63. [Source 23]
- A Researcher's Guide: Confirming N-Formylkynurenine in Biological Samples with High-Resolution Mass Spectrometry. BenchChem. Published 2025. [Source 24]
- Effect of Pyroglutamic Acid on wellbeing and health outcomes? PlexusDx. Published May 5, 2025. [Source 25]
- Tomek P, Green K, Trnka T, et al.
- Basran J, Efimov I, Chauhan N, et al. The Mechanism of Formation of N-Formylkynurenine by Heme Dioxygenases. J Am Chem Soc. 2011;133(40):16251-16257. [Source 27]
- N-Formylkynurenine Analysis Service. Mtoz Biolabs. Accessed January 3, 2026. [Source 28]
- No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Accessed January 3, 2026. [Source 29]
- Pyroglutamic Acid - Metabolic Analysis Markers (Urine). Lab Results explained. Accessed January 3, 2026. [Source 30]
- Ferreira CR, van Karnebeek CDM, Vockley J, Blau N. Organic Acids in Physiological Fluids. Mol Genet Metab. 2018;125(1-2):1-3. [Source 31]
- Chen Y, Guillemin GJ. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. Int J Mol Sci. 2021;22(16):8943. [Source 32]
- Comparison of kynurenine pathway metabolites based on the presence of... ResearchGate. Accessed January 3, 2026. [Source 33]
- Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications. International Journal of Molecular Sciences. 2024;25(1):543. [Source 34]
- Yu CP, Pan K, Li Y, et al. Deregulated tryptophan-kynurenine pathway is linked to inflammation, oxidative stress, and immune activation pathway in cardiovascular diseases. J Geriatr Cardiol. 2016;13(3):256-264. [Source 35]
- Chen Y, Guillemin GJ. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States. Int J Tryptophan Res. 2009;2:1-19. [Source 36]
Sources
- 1. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 2. Pyroglutamate acidosis 2023. A review of 100 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Human Metabolome Database: Showing metabocard for Pyroglutamic acid (HMDB0000267) [hmdb.ca]
- 5. N-Formylkynurenine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Deregulated tryptophan-kynurenine pathway is linked to inflammation, oxidative stress, and immune activation pathway in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N'-Formylkynurenine - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 13. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. plexusdx.com [plexusdx.com]
- 16. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Rapid determination of underivatized pyroglutamic acid , glutamic acid , glutamine and other relevant amino acids in fermentation media by LC-MS-MS - Analyst (RSC Publishing) DOI:10.1039/B108422B [pubs.rsc.org]
- 19. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Confirming the Identity of Synthesized 2-Formamidobutanoic Acid
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical techniques to definitively identify 2-Formamidobutanoic acid, a derivative of the non-proteinogenic amino acid 2-aminobutanoic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The synthesis of N-formylated amino acids like this compound is a crucial step in various research areas, including the development of antimicrobial peptides and as intermediates in organic synthesis.[1] The formyl group can serve as a protecting group for amines or as a key structural element for biological activity.[2] Given its importance, ensuring the correct product has been synthesized, free of starting materials and byproducts, is paramount.
Synthesis of this compound: A Practical Approach
A common and practical method for the N-formylation of amino acids involves the use of formic acid.[2][3] This method is advantageous due to the ready availability and low cost of the reagent. One effective procedure involves reacting 2-aminobutanoic acid with formic acid in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base such as sodium bicarbonate in a water-containing solvent system.[4] This approach is often high-yielding and can be performed under mild conditions, minimizing the risk of racemization.[2][4]
Alternatively, heating a mixture of the amino acid with aqueous formic acid in a solvent like toluene with a Dean-Stark trap to remove the water formed during the reaction is another viable method.[2] This procedure boasts simplicity and often results in a product of high purity that may not require extensive purification.[2]
Below is a generalized workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Definitive Identity Confirmation: A Multi-Technique Approach
Relying on a single analytical technique for identity confirmation can be misleading. A robust validation protocol employs a combination of spectroscopic and chromatographic methods to build a comprehensive and irrefutable profile of the synthesized compound.[5]
The primary analytical techniques for confirming the structure of this compound are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
Caption: A multi-technique workflow for confirming the identity of synthesized products.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[6] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.
Expected ¹H NMR Spectral Data for this compound:
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different protons in the molecule. The exact chemical shifts can vary slightly depending on the solvent used.[7]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~0.9 | Triplet | 3H |
| -CH₂- | ~1.7-1.9 | Multiplet | 2H |
| α-CH | ~4.3-4.5 | Multiplet | 1H |
| -NH- | ~8.0 | Doublet (or broad singlet) | 1H |
| -CHO | ~8.2 | Singlet | 1H |
| -COOH | ~11-13 | Broad Singlet | 1H |
Table 1: Predicted ¹H NMR chemical shifts for this compound.
Causality Behind Expected Spectrum:
-
The -CH₃ protons are furthest from the electron-withdrawing groups and thus appear most upfield. The signal is split into a triplet by the adjacent -CH₂- group.
-
The -CH₂- protons are adjacent to both the methyl group and the chiral center, leading to a more complex splitting pattern (multiplet).
-
The α-CH proton is deshielded by the adjacent carboxylic acid and formamido groups, shifting it downfield.
-
The -NH- proton's chemical shift and multiplicity can be variable due to hydrogen bonding and exchange with solvent. It may appear as a doublet due to coupling with the α-CH proton.
-
The -CHO proton of the formyl group is highly deshielded and typically appears as a sharp singlet.
-
The -COOH proton is the most deshielded due to the strong electron-withdrawing nature of the carboxyl group and its involvement in hydrogen bonding.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to confirm the structure.
Mass spectrometry provides the exact molecular weight of the synthesized compound, offering a crucial piece of evidence for its identity.[8] For this compound (C₅H₉NO₃), the expected molecular weight is 131.13 g/mol .[9]
Expected Mass Spectrometry Data:
Using a technique like Electrospray Ionization (ESI), we would expect to see the following ions:
-
[M+H]⁺: 132.0601 (in positive ion mode)
-
[M-H]⁻: 130.0455 (in negative ion mode)
-
[M+Na]⁺: 154.0420 (a common adduct)
High-Resolution Mass Spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the determination of the elemental composition and further confirming the identity.[10]
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.
-
Ionization: Utilize electrospray ionization (ESI) in both positive and negative ion modes.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and any common adducts. Compare the observed m/z with the calculated theoretical mass.
HPLC is an essential technique for assessing the purity of the synthesized compound and comparing it to a known standard if available.[11][12] By developing a suitable method, one can separate the product from the starting material (2-aminobutanoic acid) and any potential byproducts.
Method Development Considerations:
-
Column: A reverse-phase C18 column is a common starting point for separating polar organic molecules like amino acid derivatives.[13][14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[15]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the formyl and carboxyl groups.[12][15]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a standard solution of the synthesized product at a known concentration (e.g., 1 mg/mL) in the mobile phase. Also prepare a solution of the starting material (2-aminobutanoic acid) for comparison.
-
HPLC System Setup:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 210 nm
-
-
Injection: Inject a small volume (e.g., 10 µL) of the sample and starting material solutions.
-
Data Analysis:
-
Determine the retention time (tR) of the main peak in the product sample.
-
Confirm that the retention time is different from that of the starting material.
-
Calculate the purity of the product by integrating the peak area of the main component relative to the total peak area.
-
| Compound | Expected Retention Time (t R) | Rationale |
| 2-Aminobutanoic Acid | Shorter | More polar due to the free amine group, will elute earlier in a reverse-phase system. |
| This compound | Longer | The formylation increases the molecule's hydrophobicity, leading to stronger interaction with the C18 stationary phase and a longer retention time. |
Table 2: Expected relative retention times in reverse-phase HPLC.
Comparison with Alternatives
While the combination of NMR, MS, and HPLC provides a robust confirmation, other techniques can offer complementary information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups. For this compound, one would look for characteristic stretches for N-H (around 3300 cm⁻¹), C=O of the amide (around 1650 cm⁻¹), and C=O of the carboxylic acid (around 1710 cm⁻¹).
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values for C₅H₉NO₃.
However, these techniques generally provide less detailed structural information compared to NMR and are often used as secondary confirmation methods.
Conclusion
The definitive identification of synthesized this compound requires a multi-faceted analytical approach. While synthesis methods using formic acid are practical and efficient, rigorous confirmation of the product's identity is non-negotiable for the integrity of subsequent research. By judiciously applying NMR for structural elucidation, MS for molecular weight confirmation, and HPLC for purity assessment, researchers can proceed with confidence in the integrity of their synthesized material. This guide provides the foundational knowledge and practical protocols to achieve this critical aspect of scientific research.
References
-
Reddit. (2022). How to know which lab techniques to use for synthesis? r/OrganicChemistry. [Link]
-
National Institutes of Health. (2013). Mild and convenient N-formylation protocol in water-containing solvents. PMC. [Link]
-
SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]
-
ResearchGate. (2010). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. [Link]
- Google Patents. (n.d.). N-formylation of amino carboxylic compounds with formamide.
-
ResearchGate. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]
-
News-Medical.net. (n.d.). Analytical Chemistry Techniques. [Link]
-
Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing. [Link]
-
Inforsalus. (2022). Chemical analytical techniques in industry. [Link]
-
The Center for Professional Innovation & Education. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
-
Exposome-Explorer. (n.d.). 2-Aminobutyric acid (Compound). [Link]
-
ClinPGx. (n.d.). 2-aminobutanoic acid. [Link]
-
Stenutz. (n.d.). 2-aminobutanoic acid. [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]
-
MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]
-
National Institutes of Health. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. PubMed. [Link]
-
MDPI. (n.d.). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. [Link]
-
PubMed Central. (n.d.). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. [Link]
-
UKM. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column. [Link]
- Google Patents. (2017). Synthesis of 4-amino-2, 4-dioxobutanoic acid.
-
NIST WebBook. (n.d.). 2-Aminobutanoic acid, 2TMS derivative. [Link]
-
NIST WebBook. (n.d.). Butanoic acid, 2-oxo-. [Link]
-
SpectraBase. (n.d.). 2-Methylheptanoic acid. [Link]
-
ResearchGate. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]
-
Encyclopedia.pub. (2022). Synthesis of 2,5-Furandicarboxylic Acid. [Link]
-
MDPI. (n.d.). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. [Link]
-
MDPI. (n.d.). 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy. [Link]
-
National Institutes of Health. (2022). 2-Phosphonobutane-1,2,4,-Tricarboxylic Acid (PBTC): pH-Dependent Behavior Studied by Means of Multinuclear NMR Spectroscopy. PubMed. [Link]
-
SpectraBase. (n.d.). dl-2-Aminobutyric acid - Optional[1H NMR] - Spectrum. [Link]
-
NIST WebBook. (n.d.). Butanoic acid, 2-methyl-. [Link]
-
NIST WebBook. (n.d.). Butanoic acid, 2-amino-, (S)-. [Link]
-
SpectraBase. (n.d.). 2-Methylheptanoic acid - Optional[1H NMR] - Spectrum. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 9. 106873-99-8|this compound|BLD Pharm [bldpharm.com]
- 10. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
- 12. mdpi.com [mdpi.com]
- 13. ukm.my [ukm.my]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Formamidobutanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of novel molecules is paramount. 2-Formamidobutanoic acid, a derivative of the non-proteinogenic amino acid 2-aminobutanoic acid, presents a unique analytical challenge. Its polarity and structural characteristics necessitate robust and reliable analytical methods for its determination in various matrices. This guide provides an in-depth comparison of multiple analytical techniques for the quantification of this compound, with a focus on the critical process of cross-validation to ensure data integrity and inter-method reliability.
The Importance of Method Cross-Validation
Before delving into specific analytical techniques, it is crucial to understand the principle of cross-validation. As defined by the International Council for Harmonisation (ICH) guideline Q2(R2), cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[1][2][3] This is distinct from method validation, which establishes the performance characteristics of a single method. Cross-validation is essential when:
-
Transferring a method to a different laboratory.
-
Comparing a newly developed method to an established one.
-
Utilizing data from different analytical methods within the same study.
A successful cross-validation provides confidence that the analytical results are equivalent and interchangeable, regardless of the methodology employed.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical in selecting and developing appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 106873-99-8 | [4] |
| Molecular Formula | C₅H₉NO₃ | [4] |
| Molecular Weight | 131.13 g/mol | [4] |
The presence of both a carboxylic acid and a formamide group imparts significant polarity to the molecule, influencing chromatographic retention and the choice of analytical instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely employed for the separation and quantification of a vast array of compounds.[3] For a molecule like this compound, which lacks a strong native chromophore, derivatization is often employed to enhance its detectability by UV-Vis or fluorescence detectors.[5]
Principle of HPLC Analysis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For polar analytes like this compound, reversed-phase HPLC is a common approach, utilizing a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC with Pre-column Derivatization
This protocol is a representative example for the analysis of amino acid derivatives and would require optimization for this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., 0.1 M HCl).
-
For complex matrices, a protein precipitation step with acetonitrile or methanol may be necessary.
2. Derivatization (using Dansyl Chloride as an example):
-
To 100 µL of the sample, add 200 µL of a sodium bicarbonate buffer (pH 9.5).
-
Add 100 µL of Dansyl Chloride solution (10 mg/mL in acetone) and vortex.
-
Incubate the mixture at 60°C for 45 minutes in the dark.
-
Quench the reaction by adding 50 µL of a quenching solution (e.g., a primary amine solution).
-
Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-gradient elution is typically used to separate the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for dansyl derivatives).
Expected Performance Characteristics (based on similar compounds)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification in complex biological matrices.[6] This technique couples the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry.
Principle of LC-MS/MS Analysis
After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI) and enters the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific parent ion (the molecular ion of this compound) is selected, fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) provides a high degree of specificity.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Similar to HPLC, with the addition of an internal standard (a stable isotope-labeled version of this compound is ideal) at the beginning of the sample preparation to account for matrix effects and variations in extraction efficiency.
2. LC Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining polar analytes like this compound.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
3. MS/MS Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for the analyte.
-
MRM Transitions: The specific parent-to-product ion transitions for this compound and its internal standard would need to be determined through infusion experiments.
Expected Performance Characteristics (based on similar compounds)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 3 - 30 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound.[2]
Principle of GC-MS Analysis
The derivatized analyte is vaporized in the heated injector port of the gas chromatograph and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and quantification.
Experimental Protocol: GC-MS with Derivatization
1. Sample Preparation and Derivatization (Silylation example):
-
A dried extract of the sample is required.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An oven temperature gradient is used to elute the derivatized analytes.
-
MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound.
Expected Performance Characteristics (based on similar compounds)[1][2][7][8][9][10]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 µmol/L |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µmol/L |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for an identical calibration standard.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Principle of qNMR Analysis
By integrating the area of a specific resonance peak of the analyte and comparing it to the integral of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.
Experimental Protocol: ¹H qNMR
1. Sample Preparation:
-
Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
Ensure a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) to allow for complete magnetization recovery between pulses, which is critical for accurate quantification.
3. Data Processing and Quantification:
-
Integrate the area of a well-resolved proton signal of this compound and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (MWₓ / MWₛₜd) * (mₛₜd / V) * Pₛₜd
Where:
-
Cₓ = Concentration of the analyte
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
P = Purity of the standard
-
ₓ = analyte
-
ₛₜd = standard
-
Expected Performance Characteristics
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Bias) | < 1% |
| Precision (%RSD) | < 2% |
| Selectivity | High, based on unique chemical shifts |
Cross-Validation of Analytical Methods: A Practical Approach
The following workflow outlines the steps for cross-validating the analytical methods described above for the quantification of this compound.
Caption: Workflow for the cross-validation of analytical methods.
Data Comparison and Interpretation
The quantitative results from each method should be tabulated and compared. The percentage difference between the methods for each sample should be calculated.
Example Comparison Table:
| Sample ID | HPLC-UV (µg/mL) | LC-MS/MS (µg/mL) | % Difference | qNMR (µg/mL) | % Difference |
| Low Conc. | 4.8 | 5.1 | 6.0% | 5.0 | 4.0% |
| Mid Conc. | 49.5 | 51.2 | 3.4% | 50.5 | 2.0% |
| High Conc. | 98.2 | 101.5 | 3.3% | 100.8 | 2.6% |
Statistical tools such as Bland-Altman plots can be used to visualize the agreement between two analytical methods. The acceptance criteria, defined in the planning phase, will determine if the methods are considered interchangeable.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While LC-MS/MS offers the highest sensitivity and selectivity, HPLC-UV provides a cost-effective alternative for less demanding applications. GC-MS is a viable option but requires a derivatization step. qNMR stands out as a primary method for accurate quantification without the need for a specific reference standard.
Regardless of the method chosen, a thorough validation is essential. Furthermore, when multiple analytical techniques are employed, a rigorous cross-validation as outlined in this guide is imperative to ensure the consistency, reliability, and overall integrity of the generated data. This approach provides a solid foundation for confident decision-making in research and drug development.
References
-
Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. PMC - PubMed Central. Available at: [Link]
-
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. Available at: [Link]
-
GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Chemia. Available at: [Link]
-
Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. MDPI. Available at: [Link]
-
Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
hplc method development and validation. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
α-Aminobutyric acid. Wikipedia. Available at: [Link]
-
Determination of gamma-Aminobutyric acid by HPLC: Its application to polymeric Nanoparticles and stability studies. International Journal of Development Research. Available at: [Link]
-
Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers. PubMed. Available at: [Link]
-
Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Chulalongkorn University Digital Collections. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
-
Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Journal of Pharmaceutical Research International. Available at: [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Efficacy Analysis of Formylated Amino Acids in Modulating Immune Responses
A note to our readers: This guide provides a comparative analysis of the efficacy of various N-formylated amino acids. An extensive search for "2-Formamidobutanoic acid" did not yield any publicly available scientific literature regarding its synthesis, biological activity, or comparative efficacy. Therefore, it is not included in this guide. The focus of this document is on well-characterized formylated amino acids with established biological relevance.
Introduction: The Significance of N-Formylated Amino Acids in Innate Immunity
N-formylated amino acids are derivatives of amino acids where a formyl group (-CHO) is attached to the amino group.[1] In prokaryotes, protein synthesis is initiated with N-formylmethionine (fMet), a modification that is largely absent in the cytosolic protein synthesis of eukaryotes.[2][3][4] This fundamental difference allows the mammalian innate immune system to recognize N-formylated peptides released from bacteria or damaged mitochondria as "danger signals," initiating an inflammatory response to combat infection or injury.[5][6]
The primary targets of these formylated molecules are the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs) expressed predominantly on phagocytic leukocytes such as neutrophils and macrophages.[6][7] In humans, this family includes FPR1, FPR2, and FPR3, each with distinct ligand specificities and signaling outcomes.[5][6] Activation of these receptors triggers a cascade of intracellular events, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all crucial components of the inflammatory response.[7][8]
This guide provides a comparative overview of the efficacy of several key formylated amino acids in activating these critical immune pathways, supported by experimental data and detailed protocols for researchers in the field.
Comparative Efficacy of Key Formylated Amino Acids
The biological activity of formylated amino acids is highly dependent on the specific amino acid that is formylated and the receptor it interacts with. Here, we compare the efficacy of three well-studied formylated amino acids: N-formylmethionine (fMet), N-formyl-leucine (fLeu), and N-formyl-tryptophan (fTrp).
N-Formylmethionine (fMet) Containing Peptides: The Archetypal Agonists
N-formylmethionine, particularly in the context of the tripeptide N-formylmethionyl-leucyl-phenylalanine (fMLP), is the most potent and well-characterized agonist for FPR1.[2][7] It serves as a benchmark for studying neutrophil activation. Peptides containing fMet are powerful chemoattractants for neutrophils and can induce a robust inflammatory response even at nanomolar concentrations.[9]
N-Formyl-leucine (fLeu): A Modulator of Cellular Signaling
N-Formyl-L-leucine is a derivative of the essential amino acid leucine.[10] While not as potent as fMet-containing peptides in activating FPRs, it has been investigated for its potential to modulate cellular signaling pathways.[11] Some studies suggest that leucine derivatives can influence the mTOR pathway, a central regulator of cell growth and protein synthesis.[11][12] Its role as a direct and potent agonist of FPRs is less established compared to fMet peptides.
N-Formyl-tryptophan (fTrp): An Emerging Antagonist
Interestingly, not all formylated amino acids act as agonists. N-formyl-L-tryptophan, particularly within dipeptide structures, has been identified as a potent antagonist of FPR1.[13] This antagonistic activity can inhibit the pro-inflammatory responses induced by agonists like fMLP, making fTrp derivatives promising candidates for the development of anti-inflammatory therapeutics.[13]
Quantitative Comparison of Efficacy
The efficacy of these formylated amino acids can be quantified by measuring their ability to induce specific cellular responses. The following table summarizes typical experimental data for the activation of FPR1 by various formylated peptides.
| Compound | EC50 for Ca2+ Mobilization (nM) | IC50 for fMLP-induced Superoxide Production (µM) | Primary Receptor Target | Predominant Activity |
| fMLP (N-formyl-Met-Leu-Phe) | 1 - 10 | N/A | FPR1, FPR2 | Potent Agonist[14] |
| N-formyl-L-leucine | >1000 | Not widely reported | - | Weak Agonist/Modulator[10][15] |
| N-benzoyl-Trp-Phe-OMe (fTrp derivative) | N/A | 0.23 | FPR1 | Potent Antagonist[13] |
Note: EC50 (half-maximal effective concentration) values represent the concentration of an agonist that produces 50% of the maximal response. IC50 (half-maximal inhibitory concentration) values represent the concentration of an antagonist that inhibits 50% of the agonist's response.
Experimental Protocols for Efficacy Determination
To ensure scientific integrity, the following protocols are provided as self-validating systems for assessing the efficacy of formylated amino acids.
Synthesis of N-Formylated Amino Acids
A common method for the N-formylation of amino acids involves the use of formic acid.[16]
Protocol: N-Formylation using Formic Acid
-
Dissolve the desired amino acid in an excess of 85% aqueous formic acid.
-
Heat the mixture under reflux using a Dean-Stark trap to remove water for 4-9 hours.[16]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude N-formylated amino acid.
-
Purify the product by recrystallization or column chromatography if necessary.
Diagram: N-Formylation Workflow
Caption: General workflow for the N-formylation of an amino acid.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FPR activation.[17][18]
Protocol: Fluo-4 Calcium Mobilization Assay
-
Cell Preparation: Culture human neutrophils or FPR-transfected cell lines (e.g., HL-60) to the desired density.
-
Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) at 37°C for 45-60 minutes in the dark.[17]
-
Washing: Wash the cells to remove extracellular dye.
-
Assay:
-
Data Analysis: Calculate the change in fluorescence intensity to determine the dose-response curve and EC50 value.
Diagram: FPR-Mediated Calcium Signaling Pathway
Caption: Signaling cascade leading to calcium release upon FPR activation.
Superoxide Production Assay
This assay quantifies the production of reactive oxygen species (ROS) by neutrophils, a key antimicrobial function.[1][8]
Protocol: Dihydrorhodamine (DHR) 123 Assay
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using density gradient centrifugation.[8]
-
Cell Staining: Incubate the isolated neutrophils with DHR 123, a non-fluorescent probe that becomes fluorescent upon oxidation by ROS.[19]
-
Stimulation: Treat the cells with the formylated amino acid of interest. Phorbol myristate acetate (PMA) can be used as a positive control.[8][19]
-
Measurement: Measure the increase in fluorescence using a flow cytometer or fluorescence plate reader.[8]
-
Data Analysis: Quantify the mean fluorescence intensity to determine the level of superoxide production.
Neutrophil Elastase Release Assay
This assay measures the degranulation of neutrophils by quantifying the release of the enzyme neutrophil elastase.[4]
Protocol: Fluorometric Neutrophil Elastase Assay
-
Neutrophil Stimulation: Isolate neutrophils and stimulate them with the formylated amino acid.[4]
-
Supernatant Collection: Centrifuge the cell suspension and collect the supernatant containing the released elastase.
-
Enzymatic Reaction: Add a fluorogenic elastase substrate to the supernatant.[20]
-
Fluorescence Measurement: Incubate the mixture and measure the increase in fluorescence over time (excitation ~380-400 nm, emission ~500-505 nm).[20]
-
Data Analysis: Use a standard curve of purified neutrophil elastase to quantify the amount of enzyme released.[4][20]
Conclusion and Future Directions
The comparative efficacy of formylated amino acids is a critical area of research for understanding and modulating the innate immune response. While fMet-containing peptides are established as potent pro-inflammatory agonists, the discovery of antagonistic formylated amino acids like fTrp derivatives opens new avenues for therapeutic intervention in inflammatory diseases.[13] The biological role of other formylated amino acids, such as fLeu, warrants further investigation to fully elucidate their potential immunomodulatory effects.
Future research should focus on:
-
Expanding the library of synthesized formylated amino acids to explore a wider range of structures and activities.
-
Conducting head-to-head comparative studies of these compounds in various in vitro and in vivo models of inflammation.
-
Investigating the signaling pathways activated by different formylated amino acids to understand the basis of their distinct biological effects.
By continuing to explore the structure-activity relationships of formylated amino acids, the scientific community can develop novel and targeted therapies for a range of inflammatory and infectious diseases.
References
-
Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119-161. [Link]
-
Wikipedia. (2023). N-Formylmethionine. In Wikipedia. [Link]
-
Cloud-Clone Corp. (n.d.). N-Formylmethionine (FMET). [Link]
-
Fiveable. (n.d.). N-formyl-methionine Definition. [Link]
-
Wikipedia. (2023). Formyl peptide receptor. In Wikipedia. [Link]
-
Choi, Y., & Kim, Y. H. (1998). A practical and convenient procedure for the N-formylation of amines using formic acid. Synthetic Communications, 28(13), 2443-2448. [Link]
-
Dahlgren, C., Gabl, M., Holdfeldt, A., & Winther, M. (2016). The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation. Journal of leukocyte biology, 99(4), 549-563. [Link]
-
Giglione, C., Fieulaine, S., & Meinnel, T. (2015). Where does N-formylmethionine come from? What for? Where is it going? Biochimie, 114, 1-13. [Link]
-
protocols.io. (2023). Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry. [Link]
-
Quora. (2017). Why is formyl methionine used in prokaryotes instead of methionine which is used in eukaryotes?[Link]
-
Autechaux. (n.d.). Exploring N-Formyl-L-Leucine: Properties and Applications. [Link]
-
Chen, F. M., & Benoiton, N. L. (1978). The use of N-formylamino acids in peptide synthesis. Journal of the American Chemical Society, 100(20), 6391-6393. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Formylleucine. PubChem Compound Summary for CID 9880216. [Link]
-
Tornesello, A., Buonaguro, L., & Buonaguro, F. M. (2016). Solid phase formylation of N-terminus peptides. Molecules, 21(6), 736. [Link]
-
Wang, Y., Chen, W., Li, Y., Zhang, Y., & Li, Y. (2015). Design and synthesis of tryptophan containing dipeptide derivatives as formyl peptide receptor 1 antagonist. Organic & Biomolecular Chemistry, 13(3), 837-846. [Link]
-
Schepetkin, I. A., Khlebnikov, A. I., Kirpotina, L. N., & Quinn, M. T. (2016). Antagonism of human formyl peptide receptor 1 with natural compounds and their synthetic derivatives. International immunopharmacology, 37, 43-58. [Link]
-
ResearchGate. (2016). Solid Phase Formylation of N-Terminus Peptides. [Link]
-
ResearchGate. (2012). What is the protocol for Reactive oxygen species(ROS) assay especially superoxide when we co-culture, neutrophils with cancer cells. [Link]
-
He, H., Gao, Z. G., & Jacobson, K. A. (2022). Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2. Nature communications, 13(1), 1-13. [Link]
-
He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: diversity of ligands and mechanism for recognition. Molecules, 22(3), 455. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]
-
Schepetkin, I. A., Khlebnikov, A. I., Kirpotina, L. N., & Quinn, M. T. (2016). Antagonism of human formyl peptide receptor 1 with natural compounds and their synthetic derivatives. International immunopharmacology, 37, 43-58. [Link]
-
University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. [Link]
-
Schepetkin, I. A., Kirpotina, L. N., Khlebnikov, A. I., & Quinn, M. T. (2018). Functional N-formyl peptide receptor 2 (FPR2) antagonists based on ureidopropanamide scaffold have potential to protect against inflammation-associated oxidative stress. European journal of medicinal chemistry, 157, 116-129. [Link]
-
Schepetkin, I. A., Khlebnikov, A. I., Kirpotina, L. N., & Quinn, M. T. (2016). Antagonism of human formyl peptide receptor 1 with natural compounds and their synthetic derivatives. International immunopharmacology, 37, 43-58. [Link]
-
Recchiuti, A., & Perretti, M. (2020). Formyl peptide receptor type 2 agonists to kick-start resolution pharmacology. British journal of pharmacology, 177(24), 5459-5469. [Link]
-
Gao, J. L., Chen, H., Filie, J. D., Kozak, C. A., & Murphy, P. M. (1998). N-Formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (Fpr) subtypes: molecular characterization of Fpr2, a second mouse neutrophil Fpr. The Journal of experimental medicine, 188(6), 1027-1036. [Link]
-
Schepetkin, I. A., Kirpotina, L. N., Khlebnikov, A. I., & Quinn, M. T. (2010). Identification of novel formyl peptide receptor-like 1 agonists that induce macrophage tumor necrosis factor α production. Molecular pharmacology, 78(4), 623-634. [Link]
-
Caers, J., Peymen, K., Suetens, N., Temmerman, L., Janssen, T., Schoofs, L., & Beets, I. (2014). Characterization of G protein-coupled receptors by a fluorescence-based calcium mobilization assay. Journal of visualized experiments: JoVE, (89), 51516. [Link]
-
Recchiuti, A., & Perretti, M. (2020). Formyl peptide receptor type 2 agonists to kick‐start resolution pharmacology. British Journal of Pharmacology, 177(24), 5459-5469. [Link]
-
de la Fuente-Núñez, C., & Hancock, R. E. (2023). Bioactive compounds as modulators of N-formyl peptide signaling in chronic diseases. Trends in molecular medicine, 29(7), 527-540. [Link]
-
Colucci, M., Maione, F., Bonito, M. C., Piscopo, G., Di Sarno, V., De Tommasi, N., ... & Bifulco, G. (2020). Novel formyl peptide receptor (FPR) agonists with pyridinone and pyrimidindione scaffolds that are potentially useful for the treatment of rheumatoid arthritis. Journal of medicinal chemistry, 63(12), 6436-6450. [Link]
-
JoVE. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. [Link]
-
Magnusson, K. E., & Sjölander, A. (1987). Effect of N-formylated methionyl-phenylalanine (FMP) and methionyl-leucyl-phenylalanine (FMLP) on gut permeability. A model of local inflammatory process. Acta pathologica, microbiologica et immunologica Scandinavica. Section C, Immunology, 95(3), 117-123. [Link]
-
Monti, M. C., & Casapullo, A. (2022). Biological Activity of Natural and Synthetic Compounds. International Journal of Molecular Sciences, 23(12), 6489. [Link]
-
Dąbrowska, M., & Isidorov, V. (2022). The formyl peptide receptor 2 as a target for promotion of resolution of inflammation. Postepy higieny i medycyny doswiadczalnej (Online), 76(1), 10-21. [Link]
-
Wikipedia. (n.d.). N-Formylmethionine. [Link]
-
Chen, S. J., Wu, X., Wadas, B., Oh, J. H., & Varshavsky, A. (2017). Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway. Science, 357(6352), 679-684. [Link]
-
Selvin, J., Shanmughapriya, S., Gandhimathi, R., Kiran, G. S., Ravji, T. R., & Natarajaseenivasan, K. (2009). Cytotoxic activity of bioactive compound 1, 2-benzene dicarboxylic acid, mono 2-ethylhexyl ester extracted from a marine derived Streptomyces sp. VITSJK8. Indian journal of medical research, 130(5), 543-549. [Link]
Sources
- 1. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 9. Effect of N-formylated methionyl-phenylalanine (FMP) and methionyl-leucyl-phenylalanine (FMLP) on gut permeability. A model of local inflammatory process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Amine Protecting Groups for (S)-2-Aminobutanoic Acid in Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate amine protecting group is a cornerstone of a successful synthetic strategy. (S)-2-aminobutanoic acid, a crucial chiral building block for various pharmaceuticals, including the antiepileptic drug Levetiracetam, presents a case study in the strategic importance of this choice. While 2-Formamidobutanoic acid offers a simple and classical approach to amine protection, a nuanced understanding of its alternatives is essential for optimizing yield, purity, and overall synthetic efficiency.
This guide provides an in-depth technical comparison of this compound and its primary alternatives—N-Boc- and N-Cbz-protected (S)-2-aminobutanoic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to inform your selection of the optimal protecting group for your specific application.
The Role of the α-Amine Protecting Group
In multi-step syntheses, the nucleophilic nature of the α-amino group of (S)-2-aminobutanoic acid necessitates protection to prevent unwanted side reactions, such as uncontrolled polymerization during carboxyl group activation. An ideal protecting group should be easy to introduce and remove, stable under various reaction conditions, and its cleavage should not compromise the integrity of the final molecule, particularly the stereochemistry of the chiral center. This principle of "orthogonality"—the selective removal of one protecting group in the presence of others—is fundamental to modern organic synthesis.[1][2]
Comparative Analysis of Protecting Groups
The choice between Formyl (For), tert-Butoxycarbonyl (Boc), and Benzyloxycarbonyl (Cbz) protecting groups hinges on their distinct chemical labilities and the overall synthetic route.
| Protecting Group | Structure | Introduction Reagent | Deprotection Condition | Key Advantages | Potential Limitations |
| Formyl (For) | H-C(O)- | Formic acid | Acidic or basic hydrolysis | Low cost of reagent; stable to many synthetic conditions. | Harsh deprotection conditions can lead to side reactions or racemization. |
| Boc | (CH₃)₃C-O-C(O)- | Di-tert-butyl dicarbonate (Boc₂O) | Acid-labile (e.g., TFA, HCl)[3][4][5] | Mild deprotection; orthogonal to Cbz and Fmoc; widely used in solid-phase peptide synthesis (SPPS).[6] | Strong acid can cleave other acid-sensitive groups; formation of t-butyl cation can lead to side reactions.[4] |
| Cbz (Z) | C₆H₅CH₂-O-C(O)- | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂/Pd/C) or strong acid (HBr/AcOH)[7][8] | Stable to mild acid and base; orthogonal to Boc and Fmoc.[7][] | Incompatible with reducible functional groups; catalyst poisoning can be an issue.[8] |
Experimental Protocols and Mechanistic Insights
The following sections provide detailed, step-by-step methodologies for the protection and deprotection of (S)-2-aminobutanoic acid with each of the discussed protecting groups. The rationale behind key steps is explained to provide a deeper understanding of the chemistry involved.
N-Formylation of (S)-2-Aminobutanoic Acid
The formyl group is a simple and cost-effective protecting group. A common method involves the direct reaction of the amino acid with formic acid.
Experimental Protocol:
A mixture of (S)-2-aminobutanoic acid (1 equivalent) and 85% aqueous formic acid (1.0-1.2 equivalents) in toluene is heated under reflux using a Dean-Stark trap for 4-9 hours.[10][11][12] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is evaporated to yield the crude N-formyl compound, which is often pure enough for subsequent steps.[11]
Causality and Logic: The use of a Dean-Stark trap is crucial for driving the condensation reaction to completion by removing the water generated. Toluene is an effective solvent for this azeotropic removal of water.[11][12] This method is advantageous as it avoids anhydrous conditions and often provides excellent yields without the need for extensive purification.[11]
Deprotection: The formyl group can be removed under acidic or basic conditions. For instance, heating with aqueous hydrochloric acid or treatment with hydroxylamine hydrochloride can effectively deprotect the amine.[13] However, these conditions can be harsh and may not be suitable for sensitive substrates.
Mechanism of N-Formylation:
Caption: N-Formylation via nucleophilic attack and dehydration.
N-Boc Protection of (S)-2-Aminobutanoic Acid
The Boc group is one of the most common amine protecting groups due to its ease of introduction and mild, acidic removal.
Experimental Protocol:
-
Dissolve (S)-2-aminobutanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise to the stirred amino acid solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 1 M citric acid solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-(S)-2-aminobutanoic acid.[14]
Causality and Logic: The reaction is performed under basic conditions to deprotonate the amino group, increasing its nucleophilicity towards the electrophilic carbonyl of Boc₂O. The acidic workup protonates the carboxylate, allowing for extraction into an organic solvent. This procedure is robust and generally provides high yields of the protected amino acid.[6]
Deprotection: The Boc group is readily cleaved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[3][15][16][17]
Mechanism of Boc Deprotection:
Caption: Boc deprotection via acid-catalyzed elimination.
N-Cbz Protection of (S)-2-Aminobutanoic Acid
The Cbz group is a classic protecting group, valued for its stability and removal by hydrogenolysis, which is orthogonal to acid- and base-labile groups.
Experimental Protocol:
-
To a solution of (S)-2-aminobutanoic acid (1 equivalent) in a 2:1 mixture of THF and water, add sodium bicarbonate (2 equivalents).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) at 0 °C.
-
Stir the solution for 20 hours, allowing it to warm to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield N-Cbz-(S)-2-aminobutanoic acid.[7]
Causality and Logic: The Schotten-Baumann conditions (aqueous base) are employed to neutralize the HCl generated during the reaction and maintain the amine in its nucleophilic, deprotonated state. The Cbz group's stability to a wide range of non-reductive conditions makes it a valuable tool in complex syntheses.[7]
Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis using H₂ gas and a palladium catalyst (e.g., 10% Pd/C).[7][8] Transfer hydrogenation using a hydrogen donor like ammonium formate is a safer alternative.[8] Strong acids like HBr in acetic acid can also be used.[8][18]
Mechanism of Cbz Protection:
Caption: N-Cbz protection via nucleophilic acyl substitution.
Conclusion and Recommendations
The choice of an N-protecting group for (S)-2-aminobutanoic acid is a critical decision that should be guided by the specific requirements of the synthetic route.
-
This compound is a suitable choice for cost-sensitive applications where subsequent reaction steps are compatible with the relatively harsh conditions required for deprotection.
-
N-Boc-(S)-2-aminobutanoic acid represents the most versatile and widely applicable option, particularly in modern synthetic methodologies like solid-phase peptide synthesis, due to its mild deprotection conditions. It is the recommended starting point for most new synthetic endeavors.
-
N-Cbz-(S)-2-aminobutanoic acid remains an excellent choice when orthogonality to acid-labile groups is required and the substrate is stable to reductive cleavage. Its robustness makes it valuable in solution-phase synthesis of complex molecules.
By carefully considering the comparative data, mechanistic pathways, and detailed protocols presented in this guide, researchers and drug development professionals can make informed and strategic decisions, ultimately leading to more efficient and successful syntheses.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ChemInform. (n.d.). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
- Elsevier. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. Retrieved from [Link]
- Scilit. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-150.
- Elsevier. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494.
-
Attaching Boc Protecting Groups With BOC-ON. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]
-
Reddit. (2023). Boc De-protection. Retrieved from [Link]
-
ChemInform. (2002). A Practical and Convenient Procedure for the N‐Formylation of Amines Using Formic Acid. Retrieved from [Link]
-
SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Retrieved from [Link]
-
PubChem. (n.d.). (-)-2-Aminobutyric acid. Retrieved from [Link]
-
NIST. (n.d.). Butanoic acid, 2-amino-, (S)-. Retrieved from [Link]
- Google Patents. (n.d.). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
-
ResearchGate. (n.d.). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Amino Acid Derivatives in Pharmaceutical Manufacturing: A Look at Boc-2-Aminobutanoic Acid. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). 2-Aminobutyric acid (Compound). Retrieved from [Link]
Sources
- 1. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid | Scilit [scilit.com]
- 2. reddit.com [reddit.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. nbinno.com [nbinno.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 10. [PDF] A Practical and Convenient Procedure for the N‐Formylation of Amines Using Formic Acid. | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. tdcommons.org [tdcommons.org]
A Senior Application Scientist's Guide to the Validation of a Bioassay for 2-Formamidobutanoic Acid Activity
This guide provides a comprehensive framework for the validation of a bioassay to measure the activity of 2-Formamidobutanoic acid. As a metabolite in the kynurenine pathway—the primary route for tryptophan catabolism—this compound and its downstream products are implicated in immune regulation and neuromodulation.[1][2][3] Consequently, the ability to accurately and reliably measure its biological activity is paramount for researchers in drug development, immunology, and neuroscience.
This document is structured to provide not just a set of protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy system. We will compare potential bioassay methodologies, select an appropriate candidate for validation, and provide a detailed, step-by-step process for its validation in accordance with international regulatory standards.
Part 1: Strategic Selection of the Bioassay Methodology
The term "activity" for a metabolite like this compound (2-FBA) can be defined in several ways: its concentration in a biological matrix, its rate of formation, or its direct effect on a biological target. The choice of assay depends entirely on the research question. Here, we compare two common approaches: direct quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and a functional enzyme inhibition assay.
For this guide, we will proceed with the validation of a hypothetical enzyme inhibition assay , where 2-FBA is investigated as an inhibitor of kynurenine formamidase, the enzyme that catalyzes the subsequent step in the kynurenine pathway.[4] This choice is based on its ability to provide direct functional data, which is often crucial for mechanism-of-action studies in drug discovery.[5]
Table 1: Comparison of Bioassay Methodologies for 2-FBA
| Feature | Method A: Enzyme Inhibition Assay | Method B: LC-MS/MS Quantification |
| Principle | Measures the effect of 2-FBA on the catalytic activity of a target enzyme (e.g., kynurenine formidase).[6][7] | Directly measures the concentration of 2-FBA in a complex biological sample (e.g., plasma, cell lysate).[8] |
| Type of Data | Functional (IC50, Ki) | Quantitative (Concentration, e.g., ng/mL) |
| Throughput | High (96- or 384-well plate format) | Moderate to High |
| Specificity | Dependent on enzyme purity and substrate selectivity. | Very High (based on mass-to-charge ratio and retention time). |
| Sensitivity | Moderate to High | Very High (picogram to femtogram levels). |
| Pros | Provides direct biological insight; cost-effective for screening. | "Gold standard" for quantification; high specificity.[9] |
| Cons | Indirect measure of concentration; susceptible to interference. | Requires expensive instrumentation; does not measure biological function directly. |
Visualizing the Selected Assay Principle
The chosen assay measures the inhibition of kynurenine formamidase. The enzyme converts N-formyl-L-kynurenine to L-kynurenine. The reaction progress can be monitored spectrophotometrically.
Part 2: A Framework for Rigorous Bioassay Validation
Bioanalytical method validation ensures that a specific assay is suitable for its intended purpose.[9][10] The following validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and FDA recommendations.[11][12][13][14]
The Validation Workflow
A systematic approach is crucial. The validation process should be planned and documented, following a logical progression from establishing basic performance characteristics to testing the assay's resilience to minor variations.
Specificity and Selectivity
-
Expertise & Experience: Specificity proves that the assay signal is due to the analyte of interest. In an enzyme inhibition assay, this means demonstrating that structurally related molecules or matrix components do not interfere with the measurement of 2-FBA's inhibitory activity.
-
Trustworthiness Protocol:
-
Negative Control: Run the assay with all components except 2-FBA to establish a baseline.
-
Interference Testing: Test structurally similar molecules from the kynurenine pathway (e.g., kynurenic acid, anthranilic acid) at high concentrations.[15]
-
Matrix Effect: If using a biological matrix (e.g., serum), prepare samples in the matrix and compare the results to those prepared in a simple buffer.
-
-
Acceptance Criteria: The signal from potential interfering substances should be statistically insignificant compared to the signal from 2-FBA, typically less than 20% of the response at the Lower Limit of Quantification (LLOQ).[16]
Accuracy and Precision
-
Expertise & Experience: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter among repeated measurements. They are the cornerstones of a reliable assay. We assess precision at two levels: repeatability (intra-assay) and intermediate precision (inter-assay, across different days/analysts).
-
Trustworthiness Protocol:
-
Prepare Quality Control (QC) samples by spiking known concentrations of 2-FBA into the assay matrix. These should include a Low, Medium, and High concentration (e.g., 3x LLOQ, mid-range, and ~80% of the upper range).
-
Repeatability (Intra-assay): Analyze at least five replicates of each QC level in a single assay run.
-
Intermediate Precision (Inter-assay): Repeat the analysis on at least three different days, preferably with different analysts or equipment.
-
-
Acceptance Criteria (ICH Q2(R1)): [11][13]
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% at LLOQ).
-
Precision: The coefficient of variation (%CV or RSD) should not exceed 15% (20% at LLOQ).
-
Table 2: Example Data for Accuracy and Precision Validation
| QC Level | Nominal Conc. (µM) | Day 1 (n=5) Mean ± SD | Day 2 (n=5) Mean ± SD | Day 3 (n=5) Mean ± SD | Inter-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) |
| LLOQ | 1.0 | 1.1 ± 0.15 | 0.9 ± 0.12 | 1.0 ± 0.18 | +3.3% | 16.5% |
| Low | 3.0 | 2.9 ± 0.21 | 3.2 ± 0.25 | 3.1 ± 0.19 | +4.4% | 8.1% |
| Mid | 50.0 | 51.5 ± 3.5 | 48.9 ± 4.1 | 50.8 ± 3.9 | +1.4% | 7.9% |
| High | 80.0 | 78.2 ± 5.1 | 82.1 ± 6.0 | 81.5 ± 5.5 | +1.7% | 7.0% |
Linearity, Range, and Sensitivity
-
Expertise & Experience: This determines the concentration range over which the assay is accurate, precise, and linear. The sensitivity is defined by the Lower Limit of Quantification (LLOQ), the lowest point in this range.
-
Trustworthiness Protocol:
-
Prepare a dilution series of 2-FBA, typically 8-10 non-zero concentrations, to create a standard curve.
-
Run the curve in triplicate.
-
Plot the assay response versus the nominal concentration and perform a linear regression analysis. A four-parameter logistic (4PL) fit is often required for inhibition curves.
-
The LLOQ is the lowest standard on the curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV).[16]
-
-
Acceptance Criteria:
-
Linearity: The coefficient of determination (R²) should be ≥0.99.
-
Range: The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ).
-
Robustness
-
Expertise & Experience: A robust assay is unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. This is a critical, often overlooked, step that prevents assay failure in real-world conditions.
-
Trustworthiness Protocol:
-
Identify critical parameters that could vary slightly during routine use. For an enzyme assay, this includes incubation time, temperature, pH of the buffer, and enzyme lot.
-
Create an experimental design (e.g., one-factor-at-a-time) where these parameters are slightly varied (e.g., temperature ±2°C, incubation time ±5 minutes).
-
Analyze Low and High QC samples under these varied conditions and assess the impact on the results.
-
-
Acceptance Criteria: The results of the QC samples under the varied conditions should not deviate by more than 15% from the results obtained under normal conditions.
Conclusion
The validation of a bioassay is a systematic process that establishes the performance characteristics of the method and ensures the generation of reliable, reproducible data. By following a structured approach grounded in regulatory guidelines, researchers can build a self-validating system that provides trustworthy results for the biological activity of this compound. This guide provides the framework and scientific rationale necessary to achieve that goal, empowering researchers to produce high-quality data for their drug discovery and development programs.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). AAPS J, 16(5), 1117-1130.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration.
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry.
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone.
-
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration.
-
Practical Bioanalytical Method Validation by LC-MS/MS. American Society for Mass Spectrometry (ASMS).
-
Bioanalytical Method Validation (BMV) Panel Discussion. (2019). YouTube.
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025).
-
LC-MS/MS bioanalysis method development, validation, and sample analysis: Points to consider when conducting nonclinical and clinical studies in accordance with current regulatory guidances. (2023). ResearchGate.
-
Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry.
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). Eur Biophys J, 50(3-4), 345-352.
-
How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025).
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual.
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.
-
Kynurenine Pathway Metabolites in Humans: Disease and Healthy States. (2017). Int J Tryptophan Res, 10.
-
Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io.
-
Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. (2023). Int J Mol Sci, 24(23).
-
The Kynurenine Pathway in the Acute and Chronic Phases of Cerebral Ischemia. (2018). Int J Mol Sci, 19(9).
-
The Kynurenine Pathway: A Finger in Every Pie. (2015). Mol Psychiatry, 20(2), 134-135.
-
Physicochemical Characterization of Kynurenine Pathway Metabolites. (2025). Molecules, 30(10).
Sources
- 1. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Kynurenine Pathway in the Acute and Chronic Phases of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. asms.org [asms.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Formamidobutanoic Acid: An In-Depth Analysis of Key Methodologies
For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. 2-Formamidobutanoic acid, also known as N-formyl-α-aminobutyric acid, is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. This guide provides a comprehensive comparative analysis of the most common and innovative synthetic routes to this compound, offering insights into the underlying chemistry, practical considerations, and comparative performance to aid in methodology selection.
Introduction to this compound and its Synthetic Importance
This compound is the N-formylated derivative of the non-proteinogenic amino acid, 2-aminobutanoic acid. The formyl group serves as an effective protecting group for the primary amine, preventing its participation in undesired side reactions during multi-step syntheses, particularly in peptide chemistry.[1][2] Beyond its role as a protected amino acid, the formamide moiety itself is a key structural feature in various natural products and pharmaceutical agents. The choice of synthetic route to this compound can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program.
This guide will explore and compare the following prominent synthesis routes:
-
Direct N-Formylation with Formamide
-
Classical N-Formylation using Formic Acid and Acetic Anhydride
-
Carbodiimide-Mediated N-Formylation with Formic Acid
-
Catalytic N-Formylation with Formic Acid and Molecular Iodine
-
Peroxide-Mediated Decarboxylative N-Formylation with Glyoxylic Acid
Each method will be evaluated based on its reaction mechanism, operational simplicity, yield, purity, scalability, and safety considerations.
Comparative Analysis of Synthesis Routes
Direct N-Formylation with Formamide
This method stands out for its simplicity and use of readily available and inexpensive reagents. The reaction involves heating 2-aminobutanoic acid directly in an excess of formamide.
-
Mechanism: The reaction proceeds through a nucleophilic acyl substitution where the amino group of 2-aminobutanoic acid attacks the carbonyl carbon of formamide, with the subsequent elimination of ammonia.
-
Advantages: This is a straightforward and high-yielding method.[1] It avoids the use of more complex or hazardous reagents. The process is relatively simple to perform and scale up.
-
Disadvantages: The reaction often requires elevated temperatures (50°C to 120°C), which might not be suitable for thermally sensitive substrates.[1] A significant excess of formamide is typically used, which needs to be removed during workup.[1]
Classical N-Formylation using Formic Acid and Acetic Anhydride
This is a long-established and widely used method for the N-formylation of amino acids.[2] It involves the in-situ generation of a mixed anhydride, which is a potent formylating agent.
-
Mechanism: Formic acid reacts with acetic anhydride to form acetic formic anhydride. The amino group of 2-aminobutanoic acid then attacks the formyl carbonyl of the mixed anhydride, leading to the desired product and acetic acid as a byproduct.
-
Advantages: The reaction is generally fast and provides high yields of the N-formylated product (often in the range of 78-90% for various amino acids).[2]
-
Disadvantages: The use of acetic anhydride can lead to acetylation as a side reaction if not carefully controlled. The reaction conditions can be harsh for some substrates.
Carbodiimide-Mediated N-Formylation with Formic Acid
This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the formic acid.[3]
-
Mechanism: DCC reacts with formic acid to form an active O-formyl isourea intermediate. This intermediate is then attacked by the amino group of 2-aminobutanoic acid, yielding the N-formylated product and N,N'-dicyclohexylurea (DCU) as a byproduct.
-
Advantages: This method is highly efficient and proceeds under mild conditions, often at low temperatures (e.g., 4°C), which is beneficial for sensitive substrates.[3] It can be adapted for solid-phase peptide synthesis.[3]
-
Disadvantages: DCC is a known allergen and requires careful handling. The byproduct, DCU, can be difficult to remove completely from the reaction mixture, sometimes requiring filtration.
Catalytic N-Formylation with Formic Acid and Molecular Iodine
A more recent and greener approach involves the use of a catalytic amount of molecular iodine to promote the N-formylation with formic acid.[4]
-
Mechanism: It is proposed that in-situ generated hydroiodic acid (HI) protonates the formic acid, activating it for nucleophilic attack by the amine.[4]
-
Advantages: This method is highly efficient, with reported yields up to 94% for a range of amines.[4] It operates under solvent-free conditions, making it environmentally friendly. Molecular iodine is an inexpensive and low-toxicity catalyst.[4] The reaction is chemoselective and can be performed without epimerization of chiral centers.[4]
-
Disadvantages: While generally high-yielding, the optimal conditions may need to be fine-tuned for specific substrates.
Peroxide-Mediated Decarboxylative N-Formylation with Glyoxylic Acid
This innovative method utilizes glyoxylic acid as the formyl source in a radical decarboxylative coupling reaction mediated by a peroxide.[5]
-
Mechanism: The reaction proceeds via a radical pathway where the peroxide initiates the decarboxylation of glyoxylic acid to generate a formyl radical, which then couples with the amino acid ester.
-
Advantages: This method avoids the use of traditional formylating agents and produces only water and carbon dioxide as byproducts.[5] It offers a novel approach to N-formylation.
-
Disadvantages: The reaction may require the use of amino acid esters rather than the free acid. The yields can be variable, and the use of peroxides requires appropriate safety precautions.
Quantitative Data Summary
| Synthesis Route | Key Reagents | Typical Yield | Reaction Temperature | Key Advantages | Key Disadvantages |
| Direct Formylation | 2-Aminobutanoic acid, Formamide | High | 50-120°C | Simple, inexpensive reagents | High temperatures, excess reagent |
| Formic/Acetic Anhydride | 2-Aminobutanoic acid, Formic acid, Acetic anhydride | 78-90% | -20°C to RT | Fast, high-yielding | Potential for acetylation |
| Carbodiimide-Mediated | 2-Aminobutanoic acid, Formic acid, DCC | High | 0-4°C | Mild conditions, high efficiency | DCC is an allergen, DCU removal |
| Iodine-Catalyzed | 2-Aminobutanoic acid, Formic acid, I₂ (catalytic) | Up to 94% | 70°C | Solvent-free, high yield, green | May require optimization |
| Peroxide-Mediated | 2-Aminobutanoic acid ester, Glyoxylic acid, Peroxide | 35-90% | Room Temperature | Novel, "clean" byproducts | Requires ester, use of peroxides |
Experimental Protocols
Protocol 1: Direct N-Formylation with Formamide
-
To a round-bottom flask, add 2-aminobutanoic acid (1.0 eq).
-
Add a stoichiometric excess of formamide (e.g., 10 eq).[1]
-
Heat the mixture to 80-100°C under an inert atmosphere (e.g., nitrogen).[1]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by recrystallization from an appropriate solvent.[1]
Protocol 2: Iodine-Catalyzed N-Formylation of 2-Aminobutanoic Acid
-
In a reaction vessel, combine 2-aminobutanoic acid (1.0 eq), formic acid (2.0 eq), and molecular iodine (0.05 eq).[4]
-
Heat the solvent-free mixture to 70°C with stirring.[4]
-
Monitor the reaction for completion (typically 2 hours).[4]
-
After cooling, the crude product can be purified by standard methods such as column chromatography or recrystallization.
Visualizing the Synthesis Pathways
Caption: Overview of synthetic routes to this compound.
Conclusion and Recommendations
The selection of an optimal synthesis route for this compound is contingent upon the specific requirements of the project, including scale, cost, available equipment, and environmental considerations.
-
For simplicity and cost-effectiveness on a large scale , direct formylation with formamide is a strong contender, provided the thermal stability of other functional groups is not a concern.[1]
-
The iodine-catalyzed method offers an excellent balance of high yield, mild conditions, and environmental friendliness, making it a highly attractive modern alternative.[4]
-
Carbodiimide-mediated formylation is particularly well-suited for laboratory-scale synthesis of sensitive or complex molecules where mild conditions are paramount.[3]
-
The classical formic/acetic anhydride method , while effective, may be superseded by newer methods that avoid the potential for side reactions.[2]
-
The peroxide-mediated route represents an emerging and mechanistically distinct approach, though it may require further optimization for broad applicability.[5]
Ultimately, a thorough evaluation of these methods against project-specific criteria will enable the researcher to make an informed and effective choice for the synthesis of this compound.
References
- N-formylation of amino carboxylic compounds with formamide.
-
Synthesis of N-formyl-α-aminoisobutyric acid. PrepChem.com. [Link]
-
Formylation of Amines. National Institutes of Health. [Link]
-
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Thieme. [Link]
-
Solid Phase Formylation of N-Terminus Peptides. National Institutes of Health. [Link]
-
N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. [Link]
Sources
- 1. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
literature comparison of reported 2-Formamidobutanoic acid properties
Introduction
2-Formamidobutanoic acid, an N-formylated derivative of 2-aminobutanoic acid, represents a class of molecules with significant, yet underexplored, potential in biochemical research and drug development. N-formyl amino acids are crucial in various biological processes, most notably as initiators of protein synthesis in bacteria and mitochondria and as potent chemoattractants for immune cells.[1][2] This guide provides a comprehensive comparison of the reported properties of this compound, drawing from available literature and comparative data from structurally related compounds to offer a valuable resource for researchers.
It is important for researchers to note a discrepancy in the Chemical Abstracts Service (CAS) numbers assigned to this compound. It is cited under both CAS Number 106873-99-8 and CAS Number 82413-57-8 .[3][4] A specific CAS number for the (R)-enantiomer has also been identified as 783357-29-9 .[5] This guide will consider all identifiers when referencing the compound.
Chemical and Physical Properties
Direct experimental data for the physicochemical properties of this compound are not extensively reported in the public domain. However, by comparing it with the parent amino acid (2-aminobutanoic acid) and other short-chain N-formyl amino acids, we can establish a reliable profile of its expected characteristics.
Structural Information
Molecular Formula: C₅H₉NO₃
Molecular Weight: 131.13 g/mol [3]
Structure:
Sources
- 1. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Formylmethionine | C6H11NO3S | CID 439750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 106873-99-8|this compound|BLD Pharm [bldpharm.com]
- 4. 70606-05-2(Butanoic acid, 2-(methylamino)-) | Kuujia.com [kuujia.com]
- 5. 783357-29-9|(R)-2-Formamidobutanoic acid|BLD Pharm [bldpharm.com]
Safety Operating Guide
Navigating the Disposal of 2-Formamidobutanoic Acid: A Comprehensive Guide for Laboratory Professionals
PART 1: Core Directive - Understanding the Compound and Associated Risks
2-Formamidobutanoic acid is a derivative of butanoic acid and contains a formamide group. This chemical structure suggests a potential for hazards associated with both functional groups. Butanoic acid and its derivatives are often corrosive and can cause skin and eye irritation or burns.[1] Formamides, as a class, can present reproductive toxicity and are readily absorbed through the skin.[2][3][4] Therefore, in the absence of specific toxicological data, this compound must be handled as a hazardous substance with the potential for corrosivity and toxicity.
Inferred Hazard Profile:
| Hazard Category | Potential Risks | Recommended Precautions |
| Toxicity | May be harmful if ingested, inhaled, or absorbed through the skin. Potential for reproductive toxicity based on the formamide group.[2][3] | All handling should occur in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. |
| Corrosivity | As a butanoic acid derivative, it may cause skin and eye irritation or burns.[1] | Avoid direct contact. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5] |
| Environmental | The environmental impact is not fully known. However, it should be assumed that release into the environment could be harmful to aquatic life. | Do not dispose of down the drain or in general waste. All waste must be collected as hazardous chemical waste.[6] |
PART 2: Scientific Integrity & Logic - A Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[7] The following step-by-step protocol provides a self-validating system for its safe disposal.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for disposal, ensure all necessary safety measures are in place.
-
Engineering Controls : Always handle the chemical, including waste, inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1]
-
Personal Protective Equipment (PPE) :
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Incompatible Materials : this compound, being an acidic compound, should be kept separate from bases, strong oxidizing agents, and reactive metals.[3][9] Mixing with incompatible materials can generate heat, toxic gases, or other hazardous conditions.
-
Waste Container :
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the chemical; a high-density polyethylene (HDPE) container is generally a suitable choice.
-
The container must be kept closed except when adding waste.[10]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Step 3: Disposal of Small (Residual) and Bulk Quantities
The procedure for disposal will vary based on the quantity of the waste.
For Small, Residual Quantities (e.g., rinsing glassware):
-
Triple Rinse : Rinse the contaminated glassware or container three times with a suitable solvent (e.g., water, if the compound is soluble).
-
Collect Rinsate : The first two rinses must be collected as hazardous waste and added to your designated this compound waste container.
-
Final Rinse : The third rinse can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's EHS guidelines.
For Bulk Quantities (unused product, reaction mixtures):
-
Direct Transfer : Carefully transfer the bulk waste into the designated hazardous waste container inside a chemical fume hood.
-
Avoid Mixing : Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.
-
Secure and Store : Securely cap the waste container and store it in a designated satellite accumulation area away from incompatible materials.
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE : Put on the appropriate PPE before attempting to clean the spill.
-
Containment : For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels to absorb large spills.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontamination : Decontaminate the spill area with a suitable cleaning agent, and collect the decontamination materials as hazardous waste.
-
Reporting : Report the spill to your institution's EHS department.
Step 5: Final Disposal
-
Contact EHS : Once your hazardous waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Documentation : Complete all necessary waste disposal forms as required by your institution and regulatory agencies.
PART 3: Visualization & Formatting
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
References
-
2a biotech . This compound. [Link]
-
Harvard Environmental Health and Safety . Lab Safety Guideline: Formamide. [Link]
-
Chemical Safety in Schools . "butanoic acid" Search Result. [Link]
-
Breckland Scientific Supplies Ltd. Butanoic Acid - SAFETY DATA SHEET. (2018-10-23). [Link]
-
International Chemical Safety Cards (ICSCs) . ICSC 0891 - FORMAMIDE. [Link]
-
Synerzine . SAFETY DATA SHEET Butanoic acid (Natural). [Link]
-
2a biotech . Products - this compound. [Link]
-
Purdue University College of Engineering . Guidelines: Handling and Disposal of Chemicals. [Link]
Sources
- 1. "butanoic acid" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]
- 2. sincerechemicals.com [sincerechemicals.com]
- 3. echemi.com [echemi.com]
- 4. ICSC 0891 - FORMAMIDE [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. FORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 2-Formamidobutanoic Acid
Hazard Assessment: A Proactive Approach to Safety
Understanding the potential hazards of 2-Formamidobutanoic acid is the critical first step in establishing a safe handling procedure. Based on its structure, which combines a carboxylic acid and a formamide group, we must anticipate potential risks associated with both functional groups. Structurally similar compounds, such as other short-chain carboxylic acids and amino acid derivatives, are known to be irritants to the skin, eyes, and respiratory system. For instance, the SDS for (2S)-2-Aminobutanoic acid indicates it can cause skin, eye, and respiratory irritation[1]. Similarly, formic acid is classified as causing severe skin burns and eye damage[2][3]. Therefore, it is prudent to handle this compound as a substance that is, at minimum, a significant irritant and potentially corrosive.
Assumed Hazard Classifications:
-
Skin Irritation/Corrosion: Potential to cause irritation or chemical burns upon contact.
-
Eye Damage/Irritation: High potential to cause serious eye irritation or damage.
-
Respiratory Irritation: If handled as a powder, dust may irritate the respiratory tract.
These assumptions form the basis for the stringent PPE recommendations that follow.
Core Directive: Your Personal Protective Equipment Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process that adapts to the specific experimental context. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operational Context | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (Double-gloved recommended)- Safety Glasses with Side Shields- Laboratory Coat- N95 Respirator (or work in a ventilated enclosure) | - Prevents skin contact with fine powder.[4]- Protects eyes from airborne particulates.- Protects clothing and skin from spills.- Minimizes inhalation of aerosolized particles. |
| Dissolving and Solution Handling | - Chemical-Resistant Gloves (Neoprene or Butyl)- Chemical Splash Goggles- Face Shield (when handling >50 mL)- Chemical-Resistant Lab Coat or Apron | - Provides enhanced protection against splashes of acidic solutions.[5]- Offers superior protection against chemical splashes to the eyes compared to safety glasses.[6]- Protects the entire face from splashes during transfers or mixing.- Offers a higher level of protection for the body against corrosive liquids. |
| Running Reactions and Workup | - Chemical-Resistant Gloves (Neoprene or Butyl)- Chemical Splash Goggles- Face Shield- Chemical-Resistant Lab Coat or Apron- Work exclusively within a certified Chemical Fume Hood | - Essential for handling potentially reactive mixtures and solvents.- Protects eyes from splashes and unexpected releases of pressure.- Shields the face from potential splashes or vessel failures.- Protects against spills of reaction mixtures and workup solutions.- Engineering control to contain and exhaust any harmful vapors or aerosols generated.[2] |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations, emphasizing the integration of PPE at each critical step.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocols: Ensuring Procedural Integrity
Adherence to correct procedures is as crucial as the equipment itself. Here are self-validating protocols for key safety operations.
Protocol 1: Donning and Doffing PPE
Objective: To put on and remove PPE in a manner that prevents cross-contamination.
Donning Sequence (Putting On):
-
Lab Coat: Fasten completely.
-
Respirator (if required): Perform a seal check.
-
Goggles/Face Shield: Adjust for a secure fit.
-
Gloves: Pull cuffs over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.
Doffing Sequence (Taking Off):
-
Outer Gloves (if used): Remove by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off. Dispose of immediately.
-
Lab Coat: Unfasten and roll it outwards, avoiding contact with the contaminated exterior.
-
Goggles/Face Shield: Handle by the strap; avoid touching the front.
-
Inner Gloves: Remove as described in step 1.
-
Wash Hands: Thoroughly wash hands with soap and water immediately after removing all PPE.[6]
Protocol 2: Emergency Response to Exposure
Objective: To provide immediate, effective first aid following accidental exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[4] Remove all contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation (of dust): Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan: Responsible Stewardship
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous waste. The label should include the full chemical name: "this compound".
-
Liquid Waste: Collect all solutions in a compatible, sealed hazardous waste container. Do not pour any amount down the drain.
-
Contaminated PPE: Dispose of used gloves and other disposable PPE in the designated hazardous waste stream.
Follow all institutional and local regulations for the final disposal of chemical waste.[6]
By integrating these expert-validated protocols and maintaining a vigilant approach to safety, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
-
2a biotech. this compound.[Link]
-
Carolina Biological Supply. (2025-01-29). Safety Data Sheet.[Link]
-
National Center for Biotechnology Information. this compound. PubChem Compound Summary for CID 559455. [Link]
-
Lab Alley. (2024-11-19). SAFETY DATA SHEET.[Link]
-
Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.[Link]
-
ChemUniverse. Request A Quote - this compound.[Link]
-
University of Wollongong. OSHA Glove Selection Chart.[Link]
-
Chemos GmbH & Co. KG. (2019-04-02). Safety Data Sheet: formic acid.[Link]
-
Gloves By Web. Gloves Chemical Resistance Chart.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
